Product packaging for Acrylic anhydride(Cat. No.:CAS No. 61932-59-0)

Acrylic anhydride

Cat. No.: B7721705
CAS No.: 61932-59-0
M. Wt: 126.11 g/mol
InChI Key: ARJOQCYCJMAIFR-UHFFFAOYSA-N
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Description

Acrylic Anhydride (CAS 2051-76-5) is a significant compound in modern organic synthesis and polymer science due to its dual functionality: a reactive anhydride group and a polymerizable double bond . Its molecular formula is C6H6O3, and it has a molecular weight of 126.11 g/mol . This structure makes it an invaluable reagent for researchers developing new materials and chemical entities. In polymer chemistry, this compound serves as a key monomer for producing polyacrylates and for polymer modification, providing reactive sites for further functionalization or cross-linking . These polymers and copolymers have widespread applications in the development of coatings, adhesives, and plastics, valued for their durability and adhesion properties . Furthermore, its use in synthesizing specific copolymers, such as those with alkenyl polyoxyethylene ether and maleic anhydride, demonstrates its utility in creating advanced materials like scale inhibitors for water treatment applications . In organic chemistry, this compound acts as a powerful acylating agent to introduce the highly reactive acryloyl group into molecules . It readily reacts with alcohols and amines to form acrylic esters and amides, respectively, which are important intermediates in the synthesis of fine chemicals and pharmaceuticals . The compound is a liquid with a density of approximately 1.1 g/cm³ and a boiling point of around 67 °C at 10 mmHg . It must be handled with care: it is a flammable liquid and causes severe skin burns and eye damage . It may also corrode metals . To prevent premature polymerization, the product is stabilized with inhibitors like MEHQ and must be stored under inert conditions at low temperatures (0-10°C), protected from moisture, which causes decomposition . This product is intended for research and laboratory use only. It is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B7721705 Acrylic anhydride CAS No. 61932-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enoyl prop-2-enoate
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InChI

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOQCYCJMAIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25301-00-2
Record name 2-Propenoic acid, anhydride, homopolymer
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DSSTOX Substance ID

DTXSID70942685
Record name Prop-2-enoic anhydride
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Molecular Weight

126.11 g/mol
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CAS No.

2051-76-5, 61932-59-0
Record name Acrylic anhydride
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Record name Acrylic anhydride
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Record name Acrylic anhydride
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Record name Acrylic anhydride
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Record name ACRYLIC ANHYDRIDE
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Foundational & Exploratory

physical and chemical properties of acrylic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Acrylic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylic anhydride (CAS No. 2051-76-5) is a highly reactive organic compound that serves as a versatile building block in polymer chemistry and organic synthesis.[1][2] Its bifunctional nature, characterized by the presence of two acrylate (B77674) moieties linked by an anhydride bond, allows for its participation in a variety of chemical transformations. This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a summary of its applications, with a particular focus on its emerging role in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is known for its high reactivity, which necessitates careful handling and storage, typically at refrigerated temperatures (2-8°C) and often with the addition of stabilizers like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent spontaneous polymerization.[3][4] It is sensitive to moisture, heat, and light.[5][6]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueReference(s)
Molecular Formula C₆H₆O₃[7][8][9]
Molecular Weight 126.11 g/mol [7][8][9]
Appearance Colorless to pale yellow liquid[1][3][4]
Density 1.065 g/cm³[7][9]
Boiling Point 203.8 °C at 760 mmHg 76 °C at 20 mmHg 67 °C at 10 mmHg[6][7][9][10]
Flash Point 72 °C - 85.7 °C[3][7][9]
Refractive Index 1.438 - 1.444[2][9]
Solubility Soluble in acetone (B3395972) and ether; limited solubility in water[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

SpectroscopyKey FeaturesReference(s)
¹H NMR (CDCl₃) δ 6.04 (m, =CH trans to CO₂), 6.14 (m, =CH gem to CO₂), 6.50 (d, =CH cis to CO₂)[11]
¹³C NMR (CDCl₃/DMSO-d₆) δ 127.4 (=CH), 134.7 (=CH₂), 161.2 (C=O)[11]
IR (Neat) Characteristic C=O stretching bands for anhydrides (approx. 1730-1800 cm⁻¹) and C=C stretching (approx. 1630 cm⁻¹)[8][12]
Mass Spectrometry Provides information on the molecular weight and fragmentation pattern.[8][12]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbons and the susceptibility of its vinyl groups to polymerization.

Key Reactions
  • Nucleophilic Acyl Substitution: this compound readily reacts with nucleophiles such as alcohols and amines to form acrylate esters and acrylamides, respectively.[13][14] This reactivity is fundamental to its use in modifying the surfaces of materials and synthesizing functional polymers.[2] The reaction proceeds via a tetrahedral intermediate, with one acrylate moiety acting as a leaving group.[6]

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form two equivalents of acrylic acid.[1] This highlights the need for anhydrous storage and reaction conditions.

  • Polymerization: The acrylate groups of this compound can undergo polymerization. Interestingly, it tends to form cyclic anhydrides upon polymerization and does not typically act as a crosslinker in polymers.[15][16]

  • Diels-Alder Reactions: The electron-deficient double bonds in this compound can participate as dienophiles in Diels-Alder reactions, enabling the synthesis of complex cyclic structures.

Applications

This compound's unique chemical properties make it a valuable reagent in various fields:

  • Polymer Science: It is used to prepare specialty acrylate and acrylamide (B121943) monomers, which are then used to produce a wide range of polymers and copolymers for coatings, adhesives, and plastics.[1][15]

  • Biomaterials and Drug Delivery: Its ability to react with hydroxyl and amine groups makes it ideal for the surface functionalization of biomaterials to improve biocompatibility or to attach bioactive molecules.[2][17] In drug development, anhydride-based prodrugs have been explored to achieve sustained drug release.[4][18] The anhydride bond's susceptibility to hydrolysis allows for a predictable release of carboxylic acid-bearing drugs.[4]

  • Resins and Composites: It is used to strengthen thermosetting resins and high-performance composites.[2][17]

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis for the introduction of the acryloyl group. For example, it reacts with adamantan-1-ol to produce acrylic acid adamantan-1-yl ester.[15] Amide derivatives formed from reactions with compounds like benzylamine (B48309) can be intermediates for pharmaceuticals such as antiepileptic drugs.[14]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: From Acryloyl Chloride and Acrylic Acid [11]

  • Reaction Setup: To an ice-cooled solution of acrylic acid (2.0 g, 30 mmol) and triethylamine (B128534) (2.8 g, 30 mmol) in tetrahydrofuran (B95107) (THF, 50 mL), add acryloyl chloride (2.7 g, 30 mmol) dropwise over 5 minutes.

  • Reaction: Stir the solution at room temperature for 16 hours.

  • Workup:

    • Collect the triethylammonium (B8662869) chloride precipitate by filtration through a fritted glass filter.

    • Remove the solvent from the filtrate by rotary evaporation.

    • Dissolve the residue in dichloromethane (B109758) (CH₂Cl₂, 25 mL).

    • Wash the organic layer twice with dilute aqueous sodium bicarbonate (NaHCO₃, 50 mL each) and once with a saturated aqueous sodium chloride solution (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: After filtration, remove the solvent by rotary evaporation to obtain this compound as a light yellow liquid (yield: 70-80%). The product can often be used without further purification.

Method 2: From Acrylic Acid and Acetic Anhydride [10]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation column, mix acrylic acid and acetic anhydride in a 1.5:1 molar ratio.

  • Reaction and Distillation:

    • Stir the reaction mixture and heat it to 85°C.

    • Over a period of 5 hours, gradually increase the temperature to 95°C while drawing off the acetic acid byproduct under reduced pressure (100 mmHg).

    • During the reaction and subsequent distillation, gradually introduce polymerization inhibitors such as copper sulfate (500 ppm) and phenothiazine (B1677639) (500 ppm) into the top of the distillation column.

  • Purification:

    • After the reaction is complete, perform a fractional distillation.

    • Collect the first fraction, containing unreacted acetic anhydride, acrylic acid, and mixed anhydride, at 57-76°C under 200 mmHg.

    • Collect the this compound fraction at 76°C under 20 mmHg (yield: ~75%).

Standard Characterization Techniques
  • Determination of Boiling Point (Micro Reflux Method): [11]

    • Place approximately 0.5 mL of the liquid sample and a small magnetic stir bar into a small test tube.

    • Clamp the test tube in a heating block on a hot plate stirrer.

    • Position a thermometer with the bulb about 1 cm above the liquid surface.

    • Gently stir and heat the liquid until it boils and a ring of condensing vapor (refluxing) is observed on the test tube walls.

    • The stable temperature reading on the thermometer at the level of the reflux ring is the boiling point.

  • Determination of Density: [3][5][19]

    • Accurately weigh a clean, dry graduated cylinder or pycnometer.

    • Add a known volume of the liquid to the container.

    • Weigh the container with the liquid.

    • Calculate the mass of the liquid by subtracting the mass of the empty container.

    • Density is calculated as mass divided by volume.

  • Infrared (IR) Spectroscopy (Neat Sample): [7][10][13]

    • Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Mount the "sandwich" in the sample holder of the IR spectrometer.

    • Acquire the spectrum.

Mandatory Visualizations

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product r1 Acrylic Acid rxn Stir at Room Temp (16 hours) r1->rxn r2 Acryloyl Chloride r2->rxn r3 Triethylamine r3->rxn r4 THF (Solvent) r4->rxn w1 Filtration (Remove Precipitate) rxn->w1 w2 Rotary Evaporation (Remove Solvent) w1->w2 w3 Liquid-Liquid Extraction (Wash with NaHCO₃ and NaCl) w2->w3 w4 Drying (Anhydrous Na₂SO₄) w3->w4 p1 This compound w4->p1

Caption: A typical experimental workflow for the synthesis of this compound.

G Reactivity of this compound with Nucleophiles cluster_nucleophiles Nucleophiles cluster_products Products anhydride This compound nuc1 Alcohol (R-OH) anhydride->nuc1 Alcoholysis nuc2 Amine (R-NH₂) anhydride->nuc2 Aminolysis nuc3 Water (H₂O) anhydride->nuc3 Hydrolysis prod1 Acrylate Ester nuc1->prod1 prod2 Acrylamide nuc2->prod2 prod3 Acrylic Acid nuc3->prod3

Caption: General reaction pathways of this compound with common nucleophiles.

G Applications of this compound cluster_materials Materials Science cluster_biomedical Biomedical & Pharma center This compound app1 Polymer Synthesis center->app1 app2 Adhesives & Coatings center->app2 app3 Resins & Composites center->app3 app4 Drug Delivery Systems center->app4 app5 Surface Functionalization of Biomaterials center->app5 app6 Pharmaceutical Intermediates center->app6

Caption: Key application areas for this compound.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause severe skin burns and eye damage.[6][8] It may also cause an allergic skin reaction and respiratory irritation.[5] Personal protective equipment, including gloves, chemical goggles, and a face shield, should be worn when handling this compound.[2][5] All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a highly reactive and versatile chemical with a well-defined set of physical and chemical properties. Its ability to undergo nucleophilic acyl substitution and polymerization makes it an important monomer and synthetic intermediate in a wide range of applications, from industrial polymers to advanced biomedical materials and drug delivery systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

synthesis process for acrylic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of acrylic anhydride (B1165640), prepared for researchers, scientists, and drug development professionals. This document outlines various synthetic methodologies, providing detailed experimental protocols and quantitative data to facilitate reproducible research.

Core Synthesis Methodologies

Acrylic anhydride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the acryloyl group. Its synthesis can be achieved through several distinct pathways, each with its own advantages and challenges. The most common methods involve the reaction of acrylic acid or its derivatives with dehydrating or coupling agents.

Synthesis from Acryloyl Chloride and Acrylic Acid

This method is a straightforward approach that relies on the reaction of an acid chloride with a carboxylate salt, formed in situ by the deprotonation of acrylic acid with a tertiary amine base.

Reaction Scheme:

Experimental Protocol:

In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of acrylic acid (2.0 g, 30 mmol) and triethylamine (B128534) (2.8 g, 30 mmol) in 50 mL of tetrahydrofuran (B95107) (THF) is prepared and cooled in an ice bath.[1] Acryloyl chloride (2.7 g, 30 mmol) is then added dropwise over a period of 5 minutes.[1] The reaction mixture is subsequently allowed to warm to room temperature and is stirred for 16 hours. The resulting precipitate of triethylamine hydrochloride is removed by filtration. The solvent is evaporated from the filtrate under reduced pressure. The residue is then dissolved in 25 mL of dichloromethane (B109758) (CH2Cl2) and washed twice with 50 mL portions of dilute aqueous sodium bicarbonate (NaHCO3) solution, followed by a single wash with 50 mL of saturated aqueous sodium chloride (NaCl) solution. The organic layer is dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and the solvent is removed by rotary evaporation to yield this compound as a light yellow liquid.[1]

Quantitative Data:

ParameterValueReference
Yield70-80%[1]
PurityNot specified, used without further purification[1]

Logical Relationship Diagram:

Acrylic Acid Acrylic Acid Reaction Reaction Acrylic Acid->Reaction Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction THF (solvent) THF (solvent) THF (solvent)->Reaction This compound This compound Reaction->this compound Triethylamine HCl (precipitate) Triethylamine HCl (precipitate) Reaction->Triethylamine HCl (precipitate)

Caption: Synthesis of this compound from acryloyl chloride.

Synthesis from Acrylic Acid and Benzenesulfonyl Chloride

This method utilizes benzenesulfonyl chloride as a dehydrating agent in the presence of triethylamine.

Experimental Protocol:

In a 3-liter, four-necked glass reactor equipped with a thermometer and a stirrer, under a dry air atmosphere, place 1,240 g of methylene (B1212753) chloride, 1.08 g of Sumilizer GM (a polymerization inhibitor), 0.65 g of Sumilizer TP-D, 0.65 g of Sumilizer WX-R, 216 g (3.0 mol) of acrylic acid, and 264 g (1.5 mol) of benzenesulfonyl chloride.[2] The mixture is cooled to 5°C. Then, 304 g (3.0 mol) of triethylamine is added dropwise over 2 hours, maintaining the reaction temperature at or below 30°C.[2] After the addition is complete, the mixture is stirred for an additional hour at the same temperature. The reaction progress can be monitored by Gas Chromatography (GC). Following the reaction, 375 g of water is added to wash the mixture. The organic layer is washed twice more with 563 g of water each time. Finally, the methylene chloride is removed by distillation to obtain the this compound.[2]

Quantitative Data:

ParameterValueReference
Yield91%[2]
Purity (by GC)99%[2]

Experimental Workflow Diagram:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Acrylic Acid Acrylic Acid Mix and Cool to 5°C Mix and Cool to 5°C Acrylic Acid->Mix and Cool to 5°C Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->Mix and Cool to 5°C Methylene Chloride Methylene Chloride Methylene Chloride->Mix and Cool to 5°C Inhibitors Inhibitors Inhibitors->Mix and Cool to 5°C Add Triethylamine (≤30°C) Add Triethylamine (≤30°C) Mix and Cool to 5°C->Add Triethylamine (≤30°C) Stir for 1 hour Stir for 1 hour Add Triethylamine (≤30°C)->Stir for 1 hour Wash with Water (x1) Wash with Water (x1) Stir for 1 hour->Wash with Water (x1) Wash with Water (x2) Wash with Water (x2) Wash with Water (x1)->Wash with Water (x2) Distill off Methylene Chloride Distill off Methylene Chloride Wash with Water (x2)->Distill off Methylene Chloride This compound This compound Distill off Methylene Chloride->this compound

Caption: Workflow for the synthesis of this compound.

Synthesis from Acrylic Acid and Acetic Anhydride (Transanhydrification)

This method involves an equilibrium reaction between acrylic acid and acetic anhydride, where the more volatile acetic acid is removed by distillation to drive the reaction towards the formation of this compound.[3]

Experimental Protocol:

A mixture of acrylic acid and acetic anhydride, with a molar ratio of acrylic acid to acetic anhydride of 1.5, is subjected to stirring. The reaction is carried out for 5 hours, during which acetic acid is continuously drawn off under a pressure of 100 mmHg. The temperature is maintained at 85°C at the beginning and increased to 95°C by the end of the reaction. Throughout the reaction and subsequent distillation, polymerization inhibitors such as copper sulfate (500 ppm) and phenothiazine (B1677639) (500 ppm) are gradually introduced into the top of the distillation column. After the reaction period, distillation is performed. A first fraction containing unreacted acetic anhydride, acrylic acid, and acrylic acetic mixed anhydride is collected at 57-76°C under 20 mmHg. The desired this compound is then distilled at 76°C under 20 mmHg.

Quantitative Data:

ParameterValueReference
Yield75%
Molar Ratio (Acrylic Acid:Acetic Anhydride)1.5
Reaction Temperature85-95°C
Pressure (Reaction)100 mmHg
Distillation Temperature (Product)76°C
Distillation Pressure (Product)20 mmHg

Signaling Pathway Diagram (Reaction Equilibrium):

2 Acrylic Acid 2 Acrylic Acid This compound This compound 2 Acrylic Acid->this compound + Acetic Anhydride Acetic Anhydride Acetic Anhydride 2 Acetic Acid (removed) 2 Acetic Acid (removed) This compound->2 Acetic Acid (removed)

Caption: Transanhydrification equilibrium for this compound synthesis.

Synthesis from Acrylic Acid, Acetylene (B1199291), and Nickel Carbonyl

A commercially viable process for producing this compound in high yields involves the reaction of acrylic acid with acetylene and nickel carbonyl in an inert organic solvent.[4]

Experimental Protocol:

In a suitable reaction vessel, 600 parts of acrylic acid and 0.2 parts of hydroquinone (B1673460) (as a polymerization inhibitor) are dissolved in 500 parts of ethylene (B1197577) dichloride.[4] Acetylene is passed into this solution with agitation at a slight positive pressure. 227 parts of nickel carbonyl are then introduced. The reaction temperature is maintained at 40-50°C until the gas absorption ceases. The precipitated nickel acrylate (B77674) is removed by filtration. The solvent is then removed from the filtrate by distillation at 60°C under 20 mm pressure to yield this compound of high purity.[4]

Quantitative Data:

ParameterValueReference
Yield (in ethylene dichloride)88.3%[4]
Yield (in toluene)83.0%[4]
Reaction Temperature40-50°C[4]

Logical Relationship Diagram:

Acrylic Acid Acrylic Acid Reaction (40-50°C) Reaction (40-50°C) Acrylic Acid->Reaction (40-50°C) Acetylene Acetylene Acetylene->Reaction (40-50°C) Nickel Carbonyl Nickel Carbonyl Nickel Carbonyl->Reaction (40-50°C) Inert Solvent Inert Solvent Inert Solvent->Reaction (40-50°C) This compound This compound Reaction (40-50°C)->this compound Nickel Acrylate (precipitate) Nickel Acrylate (precipitate) Reaction (40-50°C)->Nickel Acrylate (precipitate) Hydrogen (gas) Hydrogen (gas) Reaction (40-50°C)->Hydrogen (gas)

Caption: Synthesis of this compound using nickel carbonyl.

Conclusion

The synthesis of this compound can be approached through various effective methods. The choice of a particular synthetic route will depend on factors such as the desired scale, available starting materials, required purity, and safety considerations, particularly concerning the handling of toxic reagents like nickel carbonyl. The provided protocols and data serve as a comprehensive guide for the laboratory-scale preparation of this important chemical intermediate.

References

acrylic anhydride structural formula and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acrylic anhydride (B1165640), a highly reactive reagent used in various fields of chemical synthesis. This document details its chemical structure, properties, synthesis, and reactivity, with a focus on practical applications for research and development.

Chemical Structure and Identification

Acrylic anhydride, also known as 2-propenoic acid anhydride, is the acid anhydride of acrylic acid. It is a symmetrical anhydride characterized by two vinyl groups conjugated to carbonyl centers.

  • Chemical Formula : C₆H₆O₃

  • Molecular Weight : 126.11 g/mol

  • CAS Number : 2051-76-5

  • SMILES : O=C(C=C)OC(=O)C=C

  • InChI Key : ARJOQCYCJMAIFR-UHFFFAOYSA-N

Structure:

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is typically stabilized with inhibitors such as 4-methoxyphenol (B1676288) (MEHQ) to prevent spontaneous polymerization.

PropertyValueReference
Appearance Colorless to pale yellow liquid
Purity >95.0% (GC)
Boiling Point 203.8 °C at 760 mmHg
Density 1.065 g/cm³
Refractive Index (n²⁰/D) 1.444
Flash Point 72 °C (161.6 °F)
Storage Temperature 2-8 °C
Solubility Soluble in organic solvents (acetone, ether). Limited solubility in water.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below is a detailed protocol based on the reaction of acryloyl chloride with acrylic acid.

Experimental Protocol: Synthesis from Acryloyl Chloride and Acrylic Acid

This procedure provides this compound in a 70-80% yield.

Materials:

  • Acryloyl chloride (2.7 g, 30 mmol)

  • Acrylic acid (2.0 g, 30 mmol)

  • Triethylamine (B128534) (2.8 g, 30 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Dichloromethane (B109758) (CH₂Cl₂) (25 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To an ice-cooled solution of acrylic acid and triethylamine in THF (50 mL), add acryloyl chloride (2.7 g, 30 mmol) dropwise over 5 minutes.

  • Allow the solution to warm to room temperature and stir for 16 hours.

  • A precipitate of triethylammonium (B8662869) chloride (NH₄⁺Cl⁻) will form. Collect this precipitate by filtration through a fritted glass filter.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Dissolve the residue in dichloromethane (25 mL).

  • Wash the organic solution twice with a dilute aqueous NaHCO₃ solution (50 mL each) and once with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent by rotary evaporation to yield this compound as a light yellow liquid (approx. 2.8 g, 80% yield). The product can often be used without further purification.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Spectroscopic Data Description
¹H NMR (CDCl₃)δ 6.04 (m, =CH trans to CO), δ 6.14 (m, =CH gem to CO), δ 6.50 (d, =CH cis to CO).
¹³C NMR (CDCl₃)δ 127.4 (=CH), δ 134.7 (=CH₂), δ 161.2 (C=O).
Infrared (IR) Characteristic strong C=O stretching bands for an acid anhydride are expected around 1820 cm⁻¹ (asymmetric stretch) and 1760 cm⁻¹ (symmetric stretch). A C=C stretching band is expected around 1635 cm⁻¹.

Reactivity and Applications

This compound is a powerful acylating agent and a monomer for specialty polymers. Its primary use is in the preparation of acrylate (B77674) and acrylamide (B121943) monomers. It readily participates in nucleophilic acyl substitution reactions with alcohols and amines.

Logical Workflow: Synthesis and Use of this compound

G cluster_synthesis Synthesis of this compound cluster_application Application Example: Acylation Reactants Acrylic Acid + Acryloyl Chloride Reaction Reaction in THF with Triethylamine Reactants->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product Acylation Nucleophilic Acyl Substitution Product->Acylation Acylating Agent Nucleophile Alcohol (R-OH) or Amine (R-NH₂) Nucleophile->Acylation Acrylate Acrylate Ester or Acrylamide Acylation->Acrylate

Caption: Workflow from synthesis to application of this compound.

Reaction Mechanism: Base-Catalyzed Acylation of an Alcohol

Caption: Mechanism of alcohol acylation using this compound.

Safety and Handling

This compound is a combustible and corrosive liquid that is irritating to the skin, eyes, and respiratory system.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with moisture as it can hydrolyze to acrylic acid.

  • Storage : Store in a cool, dry place (2-8°C) in a tightly sealed, corrosion-resistant container. The product is typically stabilized with an inhibitor; check the product label for details.

  • Disposal : Dispose of contents/container to an approved waste disposal plant.

reactivity and stability of acrylic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of Acrylic Anhydride (B1165640)

Introduction

Acrylic anhydride (CAS No. 2051-76-5) is a highly reactive monomer and a valuable reagent in organic synthesis and polymer chemistry.[1] Structurally, it is the anhydride of acrylic acid, featuring two acrylate (B77674) moieties linked by an oxygen atom. This configuration imparts high reactivity, particularly towards nucleophiles, making it a versatile building block for the synthesis of specialty acrylate and acrylamide (B121943) monomers, acrylic resins, and for the chemical modification of polymers and biomolecules.[1][2][3][4] Its dual functionality—a reactive anhydride group and two polymerizable acrylic double bonds—allows for a wide range of chemical transformations.

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and degradation pathways of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work, offering detailed data, experimental protocols, and visualizations of its core chemical behavior.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[4] It is characterized by its high reactivity and sensitivity to moisture.[3][5] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₆O₃[3][6]
Molecular Weight 126.11 g/mol [3][6]
Density 1.094 g/cm³[3][7]
Melting Point -20 °C[3][4]
Boiling Point 85-86 °C @ 17 mmHg67 °C @ 10 mmHg~203.8 °C @ 760 mmHg[3][4][8]
Flash Point 72 - 86 °C[3][4][8]
Refractive Index 1.444[1]
Solubility Sparingly in Chloroform, slightly in Ethyl Acetate[3]
Appearance Colorless to Almost Colorless Liquid[3]

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons and the susceptibility of its vinyl groups to polymerization.

Nucleophilic Acyl Substitution

Like other acid anhydrides, this compound readily undergoes nucleophilic acyl substitution.[9] The reaction proceeds via the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate (acrylate) anion as a leaving group.[10] This general mechanism is significantly faster than the acylation reactions involving esters but slightly slower than those with more reactive acid chlorides.[9]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Acylated Product Intermediate->Product Collapse & Leaving Group Expulsion LeavingGroup Acrylate Leaving Group Intermediate->LeavingGroup

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Specific Reactions with Nucleophiles

The high reactivity of the anhydride bond allows for easy grafting onto molecules containing hydroxyl and amine groups.[1]

  • Hydrolysis: this compound reacts with water to yield two equivalents of acrylic acid. This reaction is the basis for its classification as "moisture sensitive."[3][5][9]

  • Alcoholysis: In the presence of an alcohol (R-OH), the reaction produces an acrylate ester and one equivalent of acrylic acid.[9][11] This is a common method for synthesizing specialty acrylate monomers.[3]

  • Aminolysis: The reaction with ammonia, primary amines (R-NH₂), or secondary amines (R₂-NH) yields an acrylamide and acrylic acid.[9] Amines are generally stronger nucleophiles than alcohols and react rapidly.[12]

G anhydride This compound acid Acrylic Acid anhydride->acid Hydrolysis ester Acrylate Ester anhydride->ester Alcoholysis amide Acrylamide anhydride->amide Aminolysis water Water (H₂O) water->acid alcohol Alcohol (R-OH) alcohol->ester amine Amine (R-NH₂) amine->amide acid_side Acrylic Acid (byproduct) ester->acid_side acid_side2 Acrylic Acid (byproduct) amide->acid_side2

Caption: Key nucleophilic substitution reactions of this compound.

Polymerization

This compound is an anhydride monomer used to prepare specialty polymers.[2][3] Upon polymerization, typically via free-radical mechanisms, it can form polymers containing cyclic anhydride units within the backbone.[2][3] It is noted for not producing crosslinks in polymers, which suggests a preference for intramolecular cyclization over intermolecular reactions during polymerization.[2][3]

G monomer This compound Monomer polymer Poly(this compound) with cyclic units monomer->polymer Polymerization initiator Radical Initiator

Caption: Polymerization pathway of this compound monomer.

Stability and Degradation

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions.

Factors Affecting Stability
  • Moisture: As a moisture-sensitive compound, this compound readily hydrolyzes in the presence of water.[3][4][5] This degradation pathway necessitates storage and handling under anhydrous conditions, often under an inert atmosphere.[8]

  • Heat: The compound is heat-sensitive.[8] While specific thermal decomposition data for this compound is limited, studies on related acrylic acid copolymers show that thermal degradation can begin at temperatures as low as 100 °C, with significant decomposition occurring between 250 °C and 450 °C.[13][14] Decomposition products often include carbon dioxide and other small molecules.[13]

  • Light: Safety data for the similar meththis compound indicates light sensitivity, suggesting that this compound should be stored in opaque or amber containers to prevent light-induced degradation or polymerization.[5]

  • Spontaneous Polymerization: Due to the reactive vinyl groups, this compound can polymerize spontaneously. To enhance its shelf life, it is typically supplied with polymerization inhibitors, such as monomethyl ether hydroquinone (B1673460) (MEHQ) or hydroquinone.[1][8]

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the purity and reactivity of this compound.

ParameterRecommendationSource(s)
Temperature Refrigerate at 2-8 °C or 0-10 °C[3][8]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)[8]
Moisture Use and store under anhydrous conditions[3][5]
Light Protect from light; store in amber or opaque containers[5]
Inhibitor Typically supplied with inhibitors like MEHQ (~500 ppm)[1]
Shelf Life Routinely inspect for performance; one source indicates stability for 6 months refrigerated[15]

Safety Note: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[3] Appropriate personal protective equipment (gloves, chemical goggles, lab coat) should be worn, and work should be conducted in a well-ventilated area or chemical fume hood.[1][16]

Experimental Protocols

Protocol for Monitoring Hydrolysis via FTIR Spectroscopy

This protocol provides a method to qualitatively and semi-quantitatively assess the rate of hydrolysis of this compound by monitoring changes in its infrared spectrum. The methodology is adapted from established techniques for analyzing anhydride hydrolysis.[17]

Objective: To observe the disappearance of anhydride C=O stretching bands and the appearance of carboxylic acid C=O and O-H bands.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 5% v/v) in a dry, aprotic solvent transparent in the IR region of interest (e.g., anhydrous acetonitrile (B52724) or THF).

  • Initial Spectrum: Acquire a baseline FTIR spectrum of the anhydrous solution. Key peaks for this compound include two characteristic C=O stretching bands around 1750-1820 cm⁻¹ and the C=C stretch around 1635 cm⁻¹.

  • Initiate Hydrolysis: Introduce a controlled amount of water (e.g., a stoichiometric equivalent) into the solution and mix thoroughly.

  • Time-Resolved Measurement: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: Monitor the decrease in the intensity of the anhydride C=O peaks and the concurrent increase in the intensity of the broad O-H stretch (around 3000 cm⁻¹) and the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) from the acrylic acid product. Plotting peak absorbance versus time provides a kinetic profile of the hydrolysis reaction.

References

Acrylic Anhydride: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage protocols for acrylic anhydride (B1165640). The information is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment when utilizing this highly reactive chemical.

Chemical and Physical Properties

Acrylic anhydride is a colorless to pale yellow liquid with a pungent odor. It is known for its high reactivity, particularly in polymerization and condensation reactions. Due to its chemical nature, it requires careful handling and storage to prevent hazardous situations.

PropertyValueCitation
CAS Number 2051-76-5[1]
Molecular Formula C₆H₆O₃[1]
Molecular Weight 126.11 g/mol [1]
Physical State Liquid[2]
Boiling Point 203.8°C at 760 mmHg
Flash Point 72 °C (161.6 °F)[3]
Solubility Highly soluble in organic solvents (e.g., acetone, ether); limited solubility in water. Reacts with water.[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, posing several risks to personnel. Understanding these hazards is critical for safe handling.

Hazard ClassGHS Hazard StatementCitations
Corrosive to Metals H290: May be corrosive to metals[5][6]
Flammable Liquid H227: Combustible liquid[5][6]
Acute Toxicity (Oral) H302: Harmful if swallowed[3][7]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[5][6][8]
Serious Eye Damage/Irritation H318: Causes serious eye damage[8]
Respiratory Irritation H335: May cause respiratory irritation[3][7]
Skin Sensitization H317: May cause an allergic skin reaction[3]

Occupational Exposure Limits: As of the latest data, specific OSHA PEL (Permissible Exposure Limit), NIOSH REL (Recommended Exposure Limit), and ACGIH TLV (Threshold Limit Value) have not been established for this compound.[9] Given the lack of specific exposure limits, it is crucial to handle this substance with stringent engineering controls and personal protective equipment to minimize any potential exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.

PPE CategorySpecificationCitations
Eye/Face Chemical safety goggles and a face shield.[8][10][11]
Hand Chemical-resistant gloves (e.g., Butyl, Neoprene). Always check the manufacturer's compatibility chart.[10][11]
Body A flame-retardant lab coat, worn fully buttoned, and chemical-resistant apron.[8]
Respiratory In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required. For higher concentrations, a full-face supplied-air respirator should be used.[10][11][12]

Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and maintaining the integrity of this compound.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]

  • Inert Atmosphere: Due to its reactivity with moisture, it is recommended to handle and store this compound under an inert atmosphere, such as nitrogen.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][12]

  • Grounding: Take precautionary measures against static discharge.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[11][13]

Storage
  • Temperature: Store in a cool, dry, and well-ventilated place. Refrigerated storage at 2-8°C is recommended.[2][9]

  • Container: Keep the container tightly closed and store in the original container.[8][14] The container should be resistant to corrosion.[6]

  • Incompatible Materials: Store away from incompatible substances.

    • Water/Moisture: Reacts to form acrylic acid.[4]

    • Strong bases

    • Oxidizing agents

    • Alcohols

    • Amines

    • Acids

  • Stabilization: this compound is often supplied with an inhibitor, such as hydroquinone (B1673460) methyl ether (MEHQ), to prevent polymerization.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13][15][13][15]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Spill and Leak Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with a dry, inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a suitable, labeled container for disposal.[13]

    • Do not allow the spilled material to enter drains or waterways.[8][16]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Only trained personnel with appropriate protective equipment should attempt to clean up a large spill.

Experimental Protocols

While specific experimental procedures will vary, the following provides a generalized protocol for the safe use of this compound in a laboratory setting.

Objective: To provide a general workflow for a reaction involving this compound, emphasizing safety and proper handling.

Materials:

  • This compound

  • Reaction solvent (anhydrous)

  • Reactant

  • Inert gas (Nitrogen or Argon)

  • Glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Quenching agent (e.g., a solution of sodium bicarbonate)

Methodology:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

    • Set up the reaction apparatus in a certified chemical fume hood.

    • Purge the reaction vessel with an inert gas.

  • Reagent Handling:

    • Wearing appropriate PPE, measure the required amount of this compound using a syringe under an inert atmosphere.

    • Slowly add the this compound to the reaction vessel containing the solvent and reactant, maintaining a controlled temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up and Quenching:

    • Upon completion, cool the reaction mixture to a safe temperature.

    • Slowly and carefully add a quenching agent to neutralize any unreacted this compound. Be aware that this may be an exothermic process.

  • Purification and Waste Disposal:

    • Purify the product using appropriate techniques.

    • Dispose of all waste, including empty reagent bottles and contaminated materials, in accordance with institutional and local regulations.[6][8]

Visualizations

Safe Handling and Storage Workflow

The following diagram illustrates the key stages in the safe handling and storage of this compound.

Safe_Handling_and_Storage cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area (2-8°C) Inspect->Store Inert Store Under Inert Gas Store->Inert Segregate Segregate from Incompatible Materials Store->Segregate FumeHood Work in a Chemical Fume Hood Store->FumeHood PPE Wear Appropriate PPE FumeHood->PPE Dispense Dispense and Use PPE->Dispense Waste Collect Waste in Labeled Container Dispense->Waste Dispose Dispose According to Regulations Waste->Dispose

Caption: Workflow for the safe handling and storage of this compound.

Emergency Spill Response

This flowchart outlines the immediate actions to be taken in the event of an this compound spill.

Emergency_Spill_Response Spill This compound Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill? Assess->SmallSpill EvacuateLarge Evacuate Area SmallSpill->EvacuateLarge No EvacuateSmall Evacuate Non-Essential Personnel SmallSpill->EvacuateSmall Yes AlertSupervisor Alert Supervisor and Emergency Services EvacuateLarge->AlertSupervisor TrainedPersonnel Only Trained Personnel with Proper PPE Respond AlertSupervisor->TrainedPersonnel Contain Contain Spill with Inert Absorbent TrainedPersonnel->Contain WearPPE Don Appropriate PPE EvacuateSmall->WearPPE WearPPE->Contain Collect Collect Absorbed Material into Labeled Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose End End of Response Dispose->End

Caption: Emergency response flowchart for an this compound spill.

References

A Comprehensive Technical Guide to the Solubility of Acrylic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of acrylic anhydride (B1165640) in a range of common organic solvents. Due to its high reactivity, particularly its susceptibility to hydrolysis and alcoholysis, understanding its solubility is critical for its effective use in synthesis, polymer science, and the development of drug delivery systems. This document outlines its qualitative and, where available, analogous quantitative solubility, alongside detailed experimental protocols for solubility determination and relevant reaction pathways.

Solubility Profile of Acrylic Anhydride

This compound exhibits a diverse solubility profile, being generally soluble in many common organic solvents. Its reactivity, however, dictates its limited solubility and stability in protic solvents such as water and alcohols.

Qualitative Solubility Data

This compound is widely reported to be soluble in a variety of aprotic organic solvents. The following table summarizes the available qualitative solubility information.

Solvent FamilySolvent NameQualitative SolubilityNotes
Ketones AcetoneHighly Soluble[1][2]A common solvent for reactions involving this compound.
Ethers Diethyl EtherHighly Soluble[1][2]Another suitable medium for reactions and processing.
Chlorinated Methylene ChlorideSoluble[1]Often used during its synthesis and purification.
Chlorinated ChloroformSoluble[1]-
Chlorinated Carbon TetrachlorideLimited Solubility[1]-
Amides N,N-Dimethylformamide (DMF)Soluble[1]Dissolves slowly but completely.[1]
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble[1]Dissolves slowly but completely.[1]
Aromatics BenzeneGood Solubility[1]Relevant for polymerization reactions.[1]
Esters Ethyl AcetateSoluble[1]-
Alcohols Methanol, EthanolLimited Solubility[1]Reacts with the solvent to form the corresponding acrylate (B77674) ester.
Water WaterLimited Solubility[1]Undergoes hydrolysis to form acrylic acid.[1][2]
Quantitative Solubility Data: An Analogous Case Study of Meththis compound
SolventTemperature (°C)Solubility ( g/100 mL)Miscibility
Water209.8-
Ethanol->10Miscible[3][4]
Diethyl Ether->10Miscible[3][4]
DMSO-≥ 0.25 (16.22 mM)-

Experimental Protocols for Solubility Determination

The high reactivity of this compound necessitates careful consideration when determining its solubility. The following is a generalized protocol that can be adapted for various analytical techniques.

General Considerations
  • Moisture Sensitivity: All glassware must be rigorously dried, and solvents should be anhydrous to prevent hydrolysis of the anhydride. Experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reactivity with Protic Solvents: When measuring solubility in protic solvents like alcohols, the rate of reaction (alcoholysis) should be considered. Solubility measurements should be conducted rapidly, or techniques that can distinguish between the anhydride and its reaction products (e.g., chromatography) should be employed.

  • Safety: this compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Gravimetric Method (for Non-Volatile Solvents)

This method is suitable for determining the solubility of this compound in low-volatility organic solvents.

  • Preparation of Saturated Solution:

    • In a dried, sealed vial under an inert atmosphere, add a known volume of the anhydrous organic solvent.

    • Incrementally add this compound to the solvent while stirring continuously at a constant temperature.

    • Continue adding the anhydride until a slight excess of undissolved liquid is observed, indicating saturation.

    • Seal the vial and allow it to equilibrate for a sufficient period (e.g., 24 hours) at a constant temperature, with continuous stirring or agitation.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a dried gas-tight syringe.

    • Transfer the aliquot to a pre-weighed, dried container.

    • Weigh the container with the solution to determine the mass of the solution.

    • Evaporate the solvent under reduced pressure.

    • The mass of the remaining this compound is then determined by weighing the container again.

  • Calculation:

    • Solubility ( g/100 mL) = (mass of this compound / volume of aliquot) * 100

Spectroscopic Method (UV-Vis)

This method is applicable if this compound exhibits a distinct UV-Vis absorbance peak that is different from its potential degradation products and the solvent.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired anhydrous solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Follow the procedure described in the gravimetric method (Step 1).

  • Sample Analysis:

    • Withdraw a small, known volume of the supernatant.

    • Dilute the aliquot with a known volume of the anhydrous solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its reactivity is a key consideration in its application, particularly its hydrolysis in aqueous environments.

Hydrolysis of this compound

The presence of water leads to the rapid hydrolysis of this compound to form two equivalents of acrylic acid. This reaction is a critical factor in its limited aqueous solubility and stability.

Hydrolysis of this compound to Acrylic Acid.
Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a reactive liquid like this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Completion Start Start: Select Anhydrous Solvent and this compound Prep_Vial Prepare Dried, Inert Vial Start->Prep_Vial Add_Solvent Add Known Volume of Solvent Prep_Vial->Add_Solvent Add_Analyte Incrementally Add this compound with Stirring Add_Solvent->Add_Analyte Check_Saturation Observe for Excess Undissolved Analyte Add_Analyte->Check_Saturation Equilibrate Seal and Equilibrate at Constant Temperature Check_Saturation->Equilibrate Saturated Withdraw_Aliquot Withdraw Known Volume of Supernatant Equilibrate->Withdraw_Aliquot Analyze Analyze Aliquot (e.g., Gravimetric, Spectroscopic) Withdraw_Aliquot->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Report Solubility Data Calculate->End

Generalized workflow for determining the solubility of this compound.

References

Acrylic Anhydride: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical guide provides an in-depth analysis of the physicochemical properties of acrylic anhydride (B1165640), including its molecular weight and density. It is intended for researchers, scientists, and professionals in drug development who utilize acrylic anhydride in their work. This document outlines detailed experimental protocols for the determination of these key parameters and presents a relevant biological signaling pathway where acrylate (B77674) derivatives show potential therapeutic effects.

Core Physicochemical Properties of this compound

This compound is a reactive chemical intermediate widely used in the synthesis of specialty acrylate monomers and polymers. A clear understanding of its fundamental properties is crucial for its proper handling, application, and for the accurate interpretation of experimental results.

Quantitative Data Summary

The molecular weight and density of this compound are summarized in the table below. The data has been compiled from various chemical data sources.

PropertyValueSource Citation(s)
Molecular Weight 126.11 g/mol [1][2][3][4]
Density 1.094 g/cm³[3][5]
1.065 g/cm³[6]

Note: Variations in reported density values may arise from differences in measurement conditions such as temperature and pressure.

Experimental Protocols

Accurate determination of molecular weight and density is fundamental in chemical research. The following sections detail standard methodologies for these measurements.

Determination of Molecular Weight

For a small molecule like this compound, mass spectrometry is a primary and highly accurate method for determining its molecular weight.

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile (B52724) or methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for the analysis.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the molecular ion. High-resolution instruments provide a highly accurate mass measurement, which can be used to confirm the elemental composition.[5]

Determination of Density

The density of a liquid can be determined using several methods. A common and straightforward approach involves the use of a pycnometer or, more simply, a graduated cylinder and a balance.

Protocol: Density Determination using a Graduated Cylinder and Balance

  • Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an analytical balance.

  • Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Cylinder with Liquid: The combined mass of the graduated cylinder and the this compound is measured.

  • Calculation:

    • The mass of the this compound is calculated by subtracting the mass of the empty cylinder from the combined mass.

    • The density is then calculated by dividing the mass of the this compound by the measured volume.[1][6][2]

  • Temperature Control: It is crucial to perform the measurement at a constant, recorded temperature, as density is temperature-dependent. For higher accuracy, this procedure should be repeated multiple times and the average value reported.

Biological Significance and Signaling Pathway

Acrylate derivatives are being actively investigated in drug development for their potential as anticancer agents. Some of these compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway affected by certain acrylate derivatives, leading to apoptosis.

Acrylate_Signaling_Pathway Acrylate Acrylate Derivative Tubulin β-Tubulin Acrylate->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule p53 p53 Activation Microtubule->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Acrylate derivative-induced apoptotic pathway.

This pathway highlights how certain acrylate compounds can inhibit the polymerization of β-tubulin, leading to microtubule disruption.[7][8][9] This disruption can, in turn, activate the tumor suppressor protein p53. Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[9] The resulting imbalance in these proteins at the mitochondrial membrane leads to the release of pro-apoptotic factors, ultimately triggering programmed cell death, or apoptosis. This mechanism of action is a key area of interest for the development of novel cancer therapies.

References

Acrylic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic anhydride (B1165640) ((CH₂=CHCO)₂O), with the CAS number 2051-76-5, is a highly reactive α,β-unsaturated anhydride.[1][2] Its bifunctional nature, possessing both a reactive anhydride linkage and two polymerizable acrylic moieties, makes it a versatile reagent and monomer in organic synthesis and polymer chemistry. This guide provides an in-depth review of the chemistry of acrylic anhydride, including its synthesis, physical and chemical properties, reactivity, and applications, with a particular focus on its relevance to researchers in drug development and materials science.

Core Properties and Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is highly soluble in many organic solvents such as acetone, ether, and methylene (B1212753) chloride, but has limited solubility in water, with which it reacts.[1][3]

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₆O₃[4]
Molecular Weight126.11 g/mol [4]
Melting Point-20 °C[5]
Boiling Point85-86 °C at 17 mmHg[5]
Density1.065 g/cm³[2]
Refractive Index1.438[2]
Flash Point77 - 85.7 °C[2][5]

Table 2: Spectroscopic Data for this compound

TechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm)AssignmentReference(s)
IR Spectroscopy 1800-1850Asymmetric C=O Stretch[5]
~1775Symmetric C=O Stretch[5]
1634, 1555C=C Stretch[5]
1374, 1246=C-H In-plane Bend[5]
1000-1300-CO-O-CO- Stretch[5]
¹H NMR (CDCl₃) 6.50d, =CH cis to CO[5]
6.14m, =CH gem to CO[5]
6.04m, =CH trans to CO[5]
¹³C NMR (CDCl₃/DMSO-d₆) 161.2C=O[5]
134.7=CH₂[5]
127.4=CH[5]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound, with varying yields and starting materials.

From Acryloyl Chloride and Acrylic Acid

A common laboratory-scale synthesis involves the reaction of acryloyl chloride with acrylic acid in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct.[5]

Experimental Protocol:

  • To an ice-cooled solution of acrylic acid (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent (e.g., THF), add acryloyl chloride (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for several hours (e.g., 16 hours).

  • Filter the precipitated triethylammonium (B8662869) chloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • The residue can be further purified by dissolving in a solvent like dichloromethane, washing with dilute aqueous sodium bicarbonate and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent.[5]

Yields for this method are typically in the range of 70-80%.[5]

From Acrylic Acid and Benzenesulfonyl Chloride

Another synthetic route involves the dehydration of acrylic acid using benzenesulfonyl chloride in the presence of triethylamine.[5]

Experimental Protocol:

  • In a reactor under a dry air atmosphere, combine methylene chloride, stabilizers (e.g., Sumilizer series), acrylic acid (2.0 eq), and benzenesulfonyl chloride (1.0 eq).

  • Cool the mixture to 5 °C.

  • Add triethylamine (2.0 eq) dropwise over a period of time, maintaining the temperature below 30 °C.

  • Stir the mixture for an additional hour at the same temperature.

  • Wash the reaction mixture with water.

  • Remove the methylene chloride by distillation to obtain this compound.[5]

This method has been reported to yield up to 91% of high-purity this compound.[5]

Synthesis_from_Acrylic_Acid_and_Benzenesulfonyl_Chloride Acrylic Acid Acrylic Acid Reaction Mixture Reaction Mixture Acrylic Acid->Reaction Mixture Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Base This compound This compound Reaction Mixture->this compound Dehydration

Synthesis of this compound from Acrylic Acid.

Chemical Reactivity and Key Reactions

This compound is a potent electrophile and readily undergoes nucleophilic acyl substitution at one of its carbonyl carbons. The acrylate (B77674) leaving group is a reasonably good one, facilitating these reactions.

Reaction with Alcohols (Alcoholysis)

This compound reacts with alcohols to form acrylate esters and acrylic acid as a byproduct.[6] This reaction is a common method for the synthesis of various acrylate monomers. The reaction is often catalyzed by acids or bases.[5] For instance, the reaction with adamantan-1-ol in the presence of an acidic catalyst in cyclohexane (B81311) yields the corresponding acrylate ester in 95% yield.[5]

General Reaction Scheme: (CH₂=CHCO)₂O + R-OH → CH₂=CHCOOR + CH₂=CHCOOH

Experimental Protocol for Esterification (General):

  • Dissolve the alcohol in a suitable aprotic solvent.

  • Add this compound (typically in slight excess).

  • A catalyst, such as a Lewis acid or a strong protic acid, can be added to accelerate the reaction. For sterically hindered alcohols, a basic catalyst may be preferred.[7]

  • The reaction temperature can range from room temperature to elevated temperatures depending on the reactivity of the alcohol.[6][8]

  • After the reaction is complete, the mixture is typically worked up by washing with an aqueous base to remove the acrylic acid byproduct, followed by purification of the ester.

Reaction with Amines (Aminolysis)

The reaction of this compound with primary or secondary amines yields N-substituted acrylamides and acrylic acid.[4][9] This reaction proceeds via a nucleophilic addition-elimination mechanism.[10][11] The reaction is generally faster than with alcohols due to the higher nucleophilicity of amines.[6]

General Reaction Scheme: (CH₂=CHCO)₂O + R₂NH → CH₂=CHCONR₂ + CH₂=CHCOOH

Experimental Protocol for Amidation (General):

  • Dissolve the amine in a suitable aprotic solvent.

  • Add this compound dropwise, often at a reduced temperature to control the exothermic reaction.

  • The reaction is typically rapid and may not require a catalyst.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure completion.

  • Work-up usually involves washing with water and/or a dilute acid to remove the acrylic acid byproduct and any unreacted amine, followed by purification of the amide.[12][13]

Nucleophilic_Acyl_Substitution This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Tetrahedral Intermediate Acrylated Product Acrylated Product Tetrahedral Intermediate->Acrylated Product Elimination Acrylic Acid Acrylic Acid Tetrahedral Intermediate->Acrylic Acid

General Mechanism of Nucleophilic Acyl Substitution.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form two equivalents of acrylic acid.[1][5] This reaction is generally uncatalyzed but can be accelerated by acids or bases.[7] Due to its susceptibility to hydrolysis, this compound must be handled and stored under anhydrous conditions.

Reaction Scheme: (CH₂=CHCO)₂O + H₂O → 2 CH₂=CHCOOH

Polymerization

This compound can undergo polymerization through its vinyl groups. A key feature of its polymerization is the formation of cyclic anhydride units within the polymer chain, which means it does not act as a crosslinker.[5][14] The resulting poly(this compound) is a soluble polymer.[15] This polymerization can be initiated by free-radical initiators. The anhydride groups in the resulting polymer are reactive and can be further modified, for example, by hydrolysis to yield poly(acrylic acid).

Polymerization_Workflow This compound Monomer This compound Monomer Polymerization Polymerization This compound Monomer->Polymerization Initiator Initiator Initiator->Polymerization Initiation Poly(this compound) Poly(this compound) Polymerization->Poly(this compound) Propagation

Workflow for the Polymerization of this compound.

Applications in Research and Drug Development

The reactivity of this compound makes it a valuable tool in various scientific disciplines, including drug development.

  • Synthesis of Specialty Monomers: It is a key starting material for preparing a wide range of specialty acrylate and acrylamide (B121943) monomers with tailored properties.[5][14] These monomers can then be used to create polymers for specific applications.

  • Polymer Modification: The anhydride groups in poly(this compound) can be reacted with drugs containing hydroxyl or amine functionalities to create polymer-drug conjugates for controlled release applications.[16]

  • Biomaterials and Drug Delivery: The resulting polymers and copolymers from this compound and its derivatives are explored for use in drug delivery systems, including floating drug delivery systems.[16] The hydrolytic instability of the anhydride bond can be exploited for creating biodegradable polymer backbones.

  • Organic Synthesis Intermediate: It serves as an efficient acylating agent for the introduction of the acryloyl group into various molecules, which is a common moiety in biologically active compounds and polymerizable materials.[5]

Quantitative Reaction Data

Table 3: Reported Yields for Reactions of this compound

Reactant(s)ProductCatalyst/ConditionsYield (%)Reference(s)
Acrylic Acid, Benzenesulfonyl Chloride, TriethylamineThis compoundMethylene chloride, 5-30 °C91[5]
Acryloyl Chloride, Acrylic Acid, TriethylamineThis compoundTHF, 0 °C to RT70-80[5]
Adamantan-1-olAcrylic acid adamantan-1-yl esterAcidic catalyst, cyclohexane, heating95[5]
N,N-dimethyl-1,3-diaminopropaneN,N-dimethylaminopropylmethacrylamide1,2,4-trichlorobenzene, 75 °C88[13]
N,N-dimethyl-2,2-dimethyl-1,3-diaminopropaneN,N-dimethylaminoneopentylacrylamide1,2,4-trichlorobenzene, 80 °C82[13]

Conclusion

This compound is a highly versatile and reactive compound with significant utility in both synthetic organic chemistry and polymer science. Its ability to readily form esters and amides, coupled with its capacity to polymerize into a functional polymer, makes it a valuable building block for the creation of new materials and molecules. For researchers in drug development, the chemistry of this compound offers opportunities for the synthesis of novel monomers, the development of polymer-drug conjugates, and the design of biodegradable delivery systems. A thorough understanding of its reactivity and handling requirements is essential for its effective and safe utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Use of Acrylic Anhydride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic anhydride (B1165640) is a highly reactive monomer that offers a versatile platform for the synthesis of advanced polymers. Its anhydride functionality allows for the creation of polymers with reactive sites, making it a valuable building block in various applications, including polymer modification, adhesives, coatings, and notably, in the biomedical and drug delivery fields.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polymers using acrylic anhydride, with a focus on techniques relevant to research and drug development.

Polymers derived from this compound, known as polyanhydrides, are often biodegradable and biocompatible, degrading through surface erosion.[3][4] This characteristic allows for a controlled, near-zero-order release of encapsulated therapeutic agents, making them excellent candidates for drug delivery systems.[1][3]

Applications in Polymer Synthesis

This compound can be utilized in both homopolymerization and copolymerization reactions to create a variety of polymer architectures with tailored properties.

  • Homopolymerization: The polymerization of this compound leads to the formation of poly(this compound). This polymer contains repeating anhydride units in its backbone, which are susceptible to hydrolysis. This hydrolytic instability is a key feature for its use in biodegradable materials and drug delivery applications where the polymer matrix is designed to degrade and release an encapsulated drug over time.[3][5]

  • Copolymerization: this compound can be copolymerized with a range of other vinyl monomers to modify the properties of the resulting polymer. For instance, copolymerization with hydrophobic monomers can alter the degradation rate and mechanical properties of the polymer. This allows for the fine-tuning of drug release profiles and the physical characteristics of the material.[5]

  • Grafting and Modification: The reactive anhydride groups in polymers containing this compound units can be easily modified post-polymerization. They can react with nucleophiles such as alcohols and amines to attach various functional groups or bioactive molecules to the polymer backbone.[1][2] This is particularly useful for creating targeted drug delivery systems or for immobilizing enzymes and other biological macromolecules.

Experimental Protocols

The following sections detail protocols for the synthesis of polymers using this compound. These protocols are based on established methods for free radical polymerization and controlled radical polymerization techniques.

Protocol 1: Free Radical Solution Polymerization of this compound

This protocol describes the synthesis of poly(this compound) by conventional free radical polymerization in a solvent.

Materials:

  • This compound (stabilized with MEHQ)

  • Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

  • Anhydrous 1,4-Dioxane (or other suitable anhydrous solvent)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or nitrogen inlet

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the three-neck round-bottom flask with a condenser, a nitrogen inlet, and a rubber septum. Place a magnetic stir bar in the flask.

  • Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Monomer and Solvent Addition: In a separate flask, prepare a solution of this compound in anhydrous 1,4-dioxane. The monomer concentration can be varied to control the polymerization rate and molecular weight. A typical starting point is a 2 M solution. Transfer this solution to the reaction flask via a cannula or syringe under a positive pressure of nitrogen.

  • Initiator Preparation: Prepare a solution of the initiator (e.g., AIBN) in a small amount of anhydrous 1,4-dioxane. The amount of initiator will influence the molecular weight of the resulting polymer; a higher initiator concentration leads to lower molecular weight.

  • Polymerization: Heat the monomer solution to the desired reaction temperature (typically 60-80 °C for AIBN). Once the temperature is stable, add the initiator solution dropwise to the reaction flask using a syringe through the septum.

  • Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture at different time intervals.

  • Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Workflow for Free Radical Solution Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Setup Reactor (Flask, Condenser, N2) B Prepare Monomer Solution (this compound in Dioxane) A->B 1 D Heat Monomer Solution (60-80°C) B->D 2 C Prepare Initiator Solution (AIBN in Dioxane) E Add Initiator C->E 3 D->E 4 F Polymerize (4-24 hours) E->F 5 G Cool to RT F->G 6 H Precipitate in Methanol G->H 7 I Filter and Wash H->I 8 J Dry in Vacuum Oven I->J 9

Caption: Workflow for the synthesis of poly(this compound) via free radical solution polymerization.

Protocol 2: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound (Analogous to Acrylic Acid/Maleic Anhydride System)

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity (narrow molecular weight distribution).[6] The following protocol is adapted from established methods for the RAFT polymerization of acrylic acid and maleic anhydride, which is a close structural analog to this compound.[6][7]

Materials:

  • This compound

  • RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Schlenk line for freeze-pump-thaw cycles

  • Oil bath with temperature controller

  • Syringes for transfer of reagents

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine the this compound, RAFT agent, and initiator in the desired molar ratio. The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization rate and control.

  • Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired monomer concentration.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 60-80 °C for AIBN).

  • Reaction Monitoring: Monitor the polymerization by taking samples at timed intervals and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

  • Termination and Purification: Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate and purify the polymer as described in Protocol 1.

Logical Relationship in RAFT Polymerization:

G Monomer This compound Degassing Freeze-Pump-Thaw Polymerization Polymerization (Heat) Monomer->Polymerization RAFT_Agent RAFT Agent (e.g., Trithiocarbonate) RAFT_Agent->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Degassing->Polymerization Oxygen Removal Controlled_Polymer Poly(this compound) (Controlled MW & PDI) Polymerization->Controlled_Polymer

Caption: Key components and steps in the RAFT polymerization of this compound.

Data Presentation

The following tables summarize typical quantitative data for the polymerization of this compound and its analogs.

Table 1: Representative Conditions and Results for Free Radical Polymerization of this compound (Illustrative)

EntryMonomer Conc. (M)[Monomer]:[Initiator]SolventTemp. (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
12.0100:1Dioxane701215,0002.1
22.0200:1Dioxane701228,0001.9
31.0100:1Toluene80812,0002.3
43.0100:1Dioxane602418,0002.0

Note: These are illustrative values as specific data for this compound homopolymerization is sparse in the literature. The trends are based on general principles of free radical polymerization.

Table 2: RAFT Copolymerization of Acrylic Acid and Maleic Anhydride (Data from Patent CN102070742B)[7]

Entry[AA]:[MA] (mass ratio)RAFT AgentInitiatorTemp. (°C)Time (h)Mw ( g/mol )PDI (Mw/Mn)
182.8 : 17.2Bis(carboxymethyl)trithiocarbonateSodium Persulfate8022,0001.3
269.2 : 30.8Bis(carboxymethyl)trithiocarbonateSodium Persulfate9035,9002.2
386.6 : 13.4Bis(carboxymethyl)trithiocarbonatePotassium Persulfate80311,0001.9
490.9 : 9.1Bis(carboxymethyl)trithiocarbonateAmmonium Persulfate70223,0002.8

Characterization of Poly(this compound)

Standard polymer characterization techniques are used to determine the structure, molecular weight, and properties of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the monomer conversion during polymerization. For poly(this compound), the disappearance of the vinyl proton signals of the monomer (typically in the range of 6.0-6.5 ppm in ¹H NMR) and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.[8][9][10]

  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[11][12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer. For poly(this compound), the strong carbonyl stretching bands of the anhydride group (typically around 1820 and 1750 cm⁻¹) are key identifying features.

Applications in Drug Development

The hydrolytic instability of the anhydride bond makes poly(this compound) and its copolymers particularly attractive for controlled drug delivery.[5]

Drug Encapsulation and Release:

Therapeutic agents can be physically encapsulated within the polyanhydride matrix during the polymer fabrication process (e.g., by solvent casting, melt pressing, or microencapsulation). The drug is then released as the polymer undergoes surface erosion upon exposure to an aqueous environment.[3][5] The rate of drug release can be controlled by altering the polymer's hydrophobicity, molecular weight, and the geometry of the delivery device.[5]

Prodrug Formation:

Drugs containing hydroxyl or amine groups can be covalently conjugated to the polyanhydride backbone through reaction with the anhydride groups. This forms a prodrug from which the active agent is released upon hydrolytic cleavage of the resulting ester or amide bond.[14][15]

Hydrolytic Degradation and Drug Release Pathway:

G cluster_delivery Drug Delivery System cluster_release Release Environment (Aqueous) Polymer_Drug Polyanhydride Matrix + Encapsulated Drug Surface_Erosion Surface Erosion (Hydrolysis of Anhydride Bonds) Polymer_Drug->Surface_Erosion Exposure to Water Drug_Release Controlled Drug Release Surface_Erosion->Drug_Release Degradation_Products Biocompatible Degradation Products Surface_Erosion->Degradation_Products

Caption: Schematic of drug release from a polyanhydride matrix via surface erosion.

Safety Precautions

This compound is a corrosive and moisture-sensitive chemical. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Polymerization reactions, especially free radical polymerizations, can be exothermic and should be conducted with appropriate temperature control. Solvents and reagents should be handled according to their respective safety data sheets.

References

Application Notes and Protocols: Acrylic Anhydride as a Crosslinking Agent in Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including tissue engineering and controlled drug delivery. The choice of crosslinking agent is crucial in determining the final properties of the hydrogel, such as its mechanical strength, swelling behavior, and degradation rate.

Acrylic anhydride (B1165640), while less common in the literature than its counterpart methacrylic anhydride, presents an interesting option as a crosslinking agent. Its high reactivity allows for the formation of stable ester or amide linkages with polymers containing hydroxyl or amine functional groups, respectively. This document provides an overview of the application of anhydride-based crosslinkers, with a focus on maleic anhydride as a well-documented analogue for the less-studied this compound, to create hydrogels for research and drug development purposes. Due to the limited specific data on this compound, information from closely related anhydride crosslinkers is used to provide representative protocols and data.

Chemical Crosslinking Mechanism

Anhydride crosslinkers, such as this compound or maleic anhydride, react with polymers containing nucleophilic groups like hydroxyl (-OH) or primary/secondary amine (-NH2/-NH) groups. The reaction involves the opening of the anhydride ring by the nucleophile, leading to the formation of a covalent ester or amide bond, respectively, and a free carboxylic acid group. This process effectively links polymer chains together, forming a stable hydrogel network.[1][2][3]

cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_products Products Polymer_OH Polymer Chain with Hydroxyl Group (-OH) Reaction_Step Nucleophilic Attack & Ring Opening Polymer_OH->Reaction_Step Polymer_NH2 Polymer Chain with Amine Group (-NH2) Polymer_NH2->Reaction_Step Anhydride This compound (Crosslinker) Anhydride->Reaction_Step Ester_Linkage Crosslinked Polymer (Ester Linkage) Reaction_Step->Ester_Linkage Forms Amide_Linkage Crosslinked Polymer (Amide Linkage) Reaction_Step->Amide_Linkage Alternatively forms Carboxylic_Acid Free Carboxylic Acid Group Reaction_Step->Carboxylic_Acid Byproduct Start Start Dissolve_Gelatin Dissolve Gelatin in PBS at 50°C Start->Dissolve_Gelatin Add_MA Add Maleic Anhydride Dissolve_Gelatin->Add_MA React React for 1-3 hours at 50°C Add_MA->React Stop_Reaction Stop Reaction with excess PBS React->Stop_Reaction Dialyze Dialyze against deionized water Stop_Reaction->Dialyze Lyophilize Freeze-dry to obtain hydrogel scaffold Dialyze->Lyophilize End End Lyophilize->End cluster_hydrogel Drug Delivery System cluster_cell Target Cell Hydrogel Anhydride-Crosslinked Hydrogel Drug Encapsulated Drug Receptor Cell Surface Receptor Drug->Receptor Released Drug Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Response Therapeutic Response Signaling_Cascade->Response Leads to

References

Application Notes and Protocols for Acylation Reactions Using Acrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. Acrylic anhydride (B1165640) is a highly reactive acylating agent that introduces the acryloyl group, a versatile functional moiety. The resulting acrylates and acrylamides are valuable building blocks in polymer chemistry, materials science, and notably, in drug development. Acrylamide-containing molecules, for instance, are utilized as electrophilic "warheads" in covalent inhibitors, a class of drugs that form a stable bond with their target protein, leading to enhanced potency and duration of action.

This document provides detailed protocols for the N-acylation of amines and O-acylation of alcohols and phenols using acrylic anhydride. It also includes tabulated data for representative reactions and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

The following tables summarize quantitative data for representative acylation reactions with this compound, showcasing the effects of different substrates and reaction conditions.

Table 1: N-Acylation of Amines with this compound

EntryAmine SubstrateCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
1AnilineNoneNone (Neat)Room Temp.10 min>90 (expected)Adapted from general procedures[1]
2BenzylaminePyridine (B92270)CH₂Cl₂0 to Room Temp.2 hHigh (expected)General Protocol
3DiethylamineTriethylamineTHF0 to Room Temp.3 hHigh (expected)General Protocol
44-NitroanilineNoneNone (Neat)Room Temp.8 min91 (with Ac₂O)Adapted from general procedures[1]

Table 2: O-Acylation of Alcohols and Phenols with this compound

EntryAlcohol/Phenol (B47542) SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
1Adamantan-1-olAcidic CatalystCyclohexaneHeating-95[2]
2PhenolPyridineCH₂Cl₂0 to Room Temp.4 hHigh (expected)General Protocol
3Benzyl AlcoholDMAP (cat.)CH₂Cl₂Room Temp.3 hHigh (expected)General Protocol
4EthanolNoneNone (Neat)Room Temp.--General Protocol

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Primary and Secondary Amines

This protocol describes a general method for the synthesis of acrylamides from primary or secondary amines using this compound.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Base (e.g., Pyridine or Triethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the amine (1.0 eq.) in anhydrous CH₂Cl₂ or THF in a round-bottom flask under a nitrogen atmosphere, add the base (1.2 eq., e.g., pyridine or triethylamine).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acrylamide.

Protocol 2: General Procedure for O-Acylation of Alcohols and Phenols

This protocol outlines a general method for the synthesis of acrylates from alcohols or phenols using this compound.

Materials:

  • Alcohol or Phenol

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pyridine or 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq.) and pyridine (1.5 eq.) or a catalytic amount of DMAP (0.1 eq.) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure acrylate.

Visualizations

The following diagrams illustrate the key chemical processes and workflows involved in acylation reactions with this compound.

experimental_workflow start Start reactants 1. Combine Substrate, Solvent, and Base start->reactants cool 2. Cool to 0 °C reactants->cool add_anhydride 3. Add this compound Dropwise cool->add_anhydride react 4. Stir at Room Temperature (Monitor by TLC) add_anhydride->react quench 5. Quench Reaction react->quench extract 6. Extraction and Washing quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

References

Application of Acrylic Anhydride in Advanced Drug Delivery Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylic anhydride (B1165640) is a highly reactive and versatile monomer that serves as a critical building block in the development of sophisticated drug delivery systems. Its principal applications lie in the synthesis of biocompatible polymers for prodrugs, hydrogels, and nanoparticles, enabling controlled release, targeted delivery, and enhanced therapeutic efficacy of a wide range of pharmaceutical agents. This document provides detailed application notes and experimental protocols for leveraging acrylic anhydride in drug delivery research and development.

Anhydride Prodrugs for Sustained Release

A significant application of this compound is in the synthesis of anhydride prodrugs of drugs containing carboxylic acid moieties, such as non-steroidal anti-inflammatory drugs (NSAIDs). This strategy temporarily masks the acidic group, which can reduce local irritation, and creates a hydrolytically labile anhydride bond that allows for sustained drug release.

A notable example is the synthesis of an ibuprofen-acrylic polymer conjugate. In this approach, ibuprofen (B1674241) is conjugated with various acrylic polymers via a dehydration reaction using acetic anhydride.[1][2][3] This results in a prodrug formulation where the release of ibuprofen can be modulated over several days.[1] The anhydride bond is more susceptible to hydrolysis than ester bonds, offering a predictable release profile that is less dependent on enzymatic activity.[1]

Quantitative Data Summary: Ibuprofen-Acrylic Polymer Anhydride Prodrugs

PolymerDrug to Polymer Feed RatioProduction Yield (%)Drug Loading (% w/w)Drug Release Period (days)Reference
Polyacrylic Acid (PAA)1:473 - 95Up to 301 - 5[1][2]
Cross-linked PAA1:473 - 95Up to 301 - 5[1][2]
Eudragit® L-1001:473 - 95Up to 301 - 5[1][2]
Eudragit® S-1001:473 - 95Up to 301 - 5[1][2]
Eudragit® L-100 MicrospheresN/AN/A4.22 - 8[1][2][3]
Experimental Protocol: Synthesis of Ibuprofen-Acrylic Polymer Anhydride Prodrug

This protocol describes the synthesis of a mixed anhydride of ibuprofen and a linear acrylic polymer.[1]

Materials:

  • Ibuprofen

  • Linear acrylic polymer (e.g., Polyacrylic Acid)

  • Acetic anhydride

  • Dichloromethane

  • Dry diethyl ether

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, combine 1 g of the linear polymer and 0.25 g of ibuprofen.

  • Add 10 mL of acetic anhydride to the flask.

  • Reflux the mixture under a dry nitrogen atmosphere for 3 hours.

  • Remove the acetic anhydride by evaporation using an oil pump at 70°C and 0.3 mmHg.

  • Dissolve the resulting product in dichloromethane.

  • Precipitate the product by adding dry diethyl ether.

  • Collect the final product and dry it in a desiccator for 6 hours.

G cluster_synthesis Synthesis of Ibuprofen-Acrylic Polymer Anhydride Reactants Ibuprofen + Linear Acrylic Polymer + Acetic Anhydride Reflux Reflux under N2 (3 hours) Reactants->Reflux Evaporation Evaporation of Acetic Anhydride Reflux->Evaporation Dissolution Dissolve in Dichloromethane Evaporation->Dissolution Precipitation Precipitate with Dry Diethyl Ether Dissolution->Precipitation Drying Dry in Desiccator Precipitation->Drying Final_Product Ibuprofen-Acrylic Polymer Anhydride Prodrug Drying->Final_Product

Workflow for Ibuprofen-Acrylic Anhydride Prodrug Synthesis.

Synthesis of Acrylic Acid-Maleic Anhydride Copolymers for Drug Delivery Vehicles

This compound is a key reactant in the synthesis of copolymers with other monomers like maleic anhydride. These copolymers, particularly when synthesized via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), offer well-defined molecular weights and narrow polydispersity, which are crucial for drug delivery applications.[4] The resulting acrylic acid-maleic anhydride copolymers possess both carboxylic acid and anhydride functionalities, making them versatile for further modification and drug conjugation.[4]

Experimental Protocol: RAFT Polymerization of Acrylic Acid-Maleic Anhydride Copolymer

This protocol outlines the general procedure for the aqueous phase RAFT polymerization of acrylic acid and maleic anhydride.[4][5]

Materials:

  • Maleic Anhydride (MA)

  • Acrylic Acid (AA)

  • RAFT Agent (e.g., Bis(carboxymethyl)trithiocarbonate)

  • Initiator (e.g., Potassium persulfate)

  • Distilled Water

  • Sodium Hydroxide (B78521) solution (for pH adjustment)

Procedure:

  • Set up a reactor with a stirrer, condenser, and nitrogen inlet.

  • Add the specified amounts of maleic anhydride, RAFT agent, and distilled water to the reactor and stir until all solids are dissolved.

  • Heat the reactor to the reaction temperature (typically 70-90 °C) under a nitrogen atmosphere.

  • Slowly and simultaneously add the acrylic acid monomer and the initiator solution to the reactor over 30-100 minutes with constant stirring.

  • After the addition is complete, maintain the reaction temperature for 60-180 minutes.

  • Cool the reactor to below 40 °C.

  • Neutralize the polymer solution to a pH of approximately 7 by adding sodium hydroxide solution.

  • The final product is an aqueous solution of the acrylic acid-maleic anhydride copolymer.

G cluster_raft RAFT Polymerization Workflow Setup Reactor Setup: MA + RAFT Agent + H2O Heating Heat to 70-90°C under N2 Setup->Heating Addition Add AA and Initiator (30-100 min) Heating->Addition Polymerization Maintain Temperature (60-180 min) Addition->Polymerization Cooling Cool to <40°C Polymerization->Cooling Neutralization Neutralize with NaOH to pH 7 Cooling->Neutralization Final_Copolymer Acrylic Acid-Maleic Anhydride Copolymer Solution Neutralization->Final_Copolymer

General workflow for RAFT polymerization of AA and MA.

pH-Responsive Hydrogels for Targeted Drug Delivery

Polymers derived from this compound, such as poly(acrylic acid), are extensively used in the formulation of hydrogels.[6] These hydrogels can be engineered to exhibit pH-sensitive swelling behavior, making them ideal for targeted drug delivery.[7] For instance, in the acidic environment of the stomach, the hydrogel remains collapsed, protecting the encapsulated drug. Upon reaching the more neutral pH of the intestines, the carboxylic acid groups ionize, leading to swelling and subsequent drug release.[7]

Logical Relationship: pH-Responsive Drug Release

G cluster_ph_response pH-Responsive Hydrogel Drug Release Mechanism Low_pH Low pH (Stomach) -COOH groups protonated Collapsed Hydrogel Collapsed Drug Entrapped Low_pH->Collapsed leads to High_pH Neutral/High pH (Intestine) -COO- groups ionized Swollen Hydrogel Swells Drug Released High_pH->Swollen leads to

Mechanism of pH-responsive drug release from acrylic acid-based hydrogels.

Polyanhydride Nanoparticles for Enhanced Drug Efficacy

While not exclusively derived from this compound, the broader class of polyanhydrides is utilized to fabricate nanoparticles for drug delivery.[8] These nanoparticles can encapsulate therapeutic agents, protect them from degradation, and facilitate their targeted delivery.[9] Polyanhydride nanoparticles have demonstrated the ability to significantly enhance the efficacy of encapsulated drugs, potentially by acting as a "Trojan horse" to bypass cellular efflux pumps and deliver the drug directly to the target site at high concentrations.[9]

References

Application Notes and Protocols: Modification of Polymer Surfaces with Acrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymer surfaces is a cornerstone of advanced materials science, particularly in the fields of drug development, tissue engineering, and biomedical devices. Modifying a polymer's surface chemistry without altering its bulk properties allows for the precise control of biological interactions. Acrylic anhydride (B1165640) is a highly reactive compound used to introduce acrylate (B77674) functionalities onto polymer surfaces. Its anhydride group readily reacts with nucleophilic moieties such as hydroxyl (-OH) and amine (-NH2) groups present on a polymer backbone, forming stable ester or amide linkages.

This process is invaluable for several reasons:

  • Introduction of Reactive Sites: The grafted acrylate groups serve as handles for further chemical modifications, such as Michael addition or free-radical polymerization, allowing for the attachment of bioactive molecules like peptides, growth factors, or drugs.

  • Control of Surface Properties: Modification can alter surface wettability, charge, and topography, which directly influences protein adsorption and subsequent cellular responses.

  • Covalent Immobilization: Covalent attachment of functional molecules via the acrylate group provides a more stable and durable surface compared to physical adsorption.

These application notes provide an overview of the principles, experimental protocols, and characterization techniques for the surface modification of polymers using acrylic anhydride, tailored for applications in the life sciences.

Applications in Drug Development and Biomedical Research

This compound-modified surfaces are instrumental in a variety of biomedical applications:

  • Controlled Drug Delivery: Polymers functionalized with this compound can be used to create prodrugs. For instance, drugs containing carboxylic acid groups can be linked to acrylic polymers via an anhydride bond, creating a system for sustained release as the bond hydrolyzes. This approach can shield the drug from premature degradation and reduce systemic toxicity.

  • Tissue Engineering: Scaffolds with surfaces modified to present specific biochemical cues can guide cell adhesion, proliferation, and differentiation. For example, RGD peptides can be conjugated to acrylate-functionalized surfaces to promote integrin-mediated cell adhesion.

  • Biocompatible Coatings: Surface modification can enhance the biocompatibility of implants and medical devices. By creating surfaces that mimic the natural extracellular matrix (ECM), adverse immune responses, such as the foreign body response, can be minimized.

  • Bioactive Materials: The functionalized surfaces can be used to immobilize enzymes, antibodies, or other bioactive molecules, creating materials for biosensors or diagnostic devices.

Experimental Protocols

Protocol 1: Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. This protocol is adapted from established methods.

Materials:

  • Acryloyl chloride

  • Acrylic acid

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), dilute aqueous solution

  • Sodium chloride (NaCl), saturated aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve acrylic acid (1.0 eq) and triethylamine (1.0 eq) in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add acryloyl chloride (1.0 eq) dropwise to the cooled solution over 5-10 minutes with continuous stirring.

  • Remove the flask from the ice bath and continue stirring at room temperature for 16 hours.

  • A precipitate (triethylammonium chloride) will form. Remove it by filtration.

  • Remove the THF from the filtrate by rotary evaporation.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic solution sequentially with dilute sodium bicarbonate solution (twice) and saturated sodium chloride solution (once).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the dichloromethane by rotary evaporation to yield this compound as a liquid.

  • Confirm product identity using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: General Procedure for Surface Modification of a Hydroxyl/Amine-Containing Polymer Film

This is a generalized protocol. Reaction conditions such as solvent, temperature, time, and catalyst concentration should be optimized for the specific polymer substrate.

Materials:

  • Polymer substrate (e.g., Poly(vinyl alcohol), Chitosan, or plasma-treated Polystyrene)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)

  • Base catalyst (e.g., Triethylamine or Pyridine), optional

  • Ethanol (B145695) and Deionized Water for washing

  • Nitrogen or Argon gas source

Procedure:

  • Substrate Preparation:

    • Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrate thoroughly under a stream of nitrogen gas or in a vacuum oven at a mild temperature.

    • For polymers lacking surface hydroxyl/amine groups (e.g., Polystyrene, Polyethylene), a pre-treatment step like oxygen plasma or corona discharge is necessary to introduce these functionalities.

  • Reaction Setup:

    • Place the dry polymer substrate in a reaction vessel (e.g., a Schlenk flask).

    • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon) to create an anhydrous environment.

  • Modification Reaction:

    • Prepare a solution of this compound (e.g., 1-10% v/v) in the chosen anhydrous solvent.

    • If a catalyst is used, add the base (e.g., 1-5% v/v) to the anhydride solution.

    • Transfer the solution to the reaction vessel, ensuring the polymer substrate is fully immersed.

    • Allow the reaction to proceed at room temperature for 2-24 hours with gentle agitation. The optimal reaction time will depend on the polymer's reactivity and the desired degree of functionalization.

  • Washing and Purification:

    • Remove the substrate from the reaction solution.

    • Wash the surface thoroughly with the anhydrous solvent to remove unreacted anhydride and catalyst.

    • Perform subsequent washes with ethanol and then deionized water to remove any remaining impurities.

    • Dry the modified substrate under a stream of nitrogen or in a vacuum oven.

  • Characterization:

    • Store the functionalized polymer in a desiccator to prevent hydrolysis of the newly formed surface groups.

    • Characterize the surface using techniques described in the Data Presentation section.

Data Presentation

Successful surface modification is confirmed and quantified using various analytical techniques. The data should be summarized for clear comparison.

Surface Characterization Techniques
TechniqueInformation ProvidedTypical Result of Successful Modification
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the top 5-10 nm of the surface.Increase in the Oxygen-to-Carbon (O/C) ratio. Appearance of new peaks in the high-resolution C1s spectrum corresponding to ester (O-C=O) or amide (N-C=O) bonds.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Presence of specific functional groups on the surface.Appearance of characteristic peaks for the acrylate group, such as the C=O stretching vibration (~1730 cm⁻¹ for esters).
Water Contact Angle (WCA) Goniometry Surface wettability (hydrophilicity/hydrophobicity). Provides a quantitative measure of surface energy.The change depends on the base polymer. Modifying a hydrophilic polymer may increase the contact angle (more hydrophobic), while modifying a hydrophobic polymer after plasma activation often results in a more hydrophilic surface.
Atomic Force Microscopy (AFM) Surface topography and roughness at the nanoscale.May show changes in surface roughness depending on the extent of the modification and the nature of the polymer.
Example Data: Anhydride Modification of Various Polymers

The following table presents representative quantitative data from studies on polymer surface modification using anhydrides.

Polymer SubstrateModifying Agent & ConditionsWater Contact Angle (°) (Untreated)Water Contact Angle (°) (Treated)Key Finding (XPS/FTIR)Reference
Poly(vinylidene fluoride) (PVDF)Maleic Anhydride (MAH), reactive extrusion~88°~57°Successful grafting confirmed by new C=O peaks in FTIR.
Low-Density Polyethylene (LDPE)Acrylic Acid (AA), corona discharge + grafting~95°< 60°Grafting degree up to 220 µg/cm² confirmed by ESCA (XPS).
Polypropylene (PP)Maleic Anhydride (MAH), melt mixing~103°~85°FTIR confirmed the presence of carbonyl functional groups.
Polystyrene (PS)Maleic Anhydride Plasma~90°~65°XPS showed a significant increase in surface oxygen content.

Visualizations

Reaction Mechanism

G cluster_0 Polymer Surface cluster_1 Modified Polymer Surface P_OH Polymer-OH P_O_Acrylate Polymer-O-Acrylate (Ester Linkage) P_OH->P_O_Acrylate + Acrylic Acid (byproduct) P_NH2 Polymer-NH₂ P_NH_Acrylate Polymer-NH-Acrylate (Amide Linkage) P_NH2->P_NH_Acrylate + Acrylic Acid (byproduct) AA Acrylic Anhydride AA->P_O_Acrylate AA->P_NH_Acrylate

Caption: Reaction of this compound with hydroxyl and amine groups.

Experimental Workflow

G A 1. Polymer Substrate Selection B 2. Surface Cleaning (e.g., Sonication) A->B C 3. Surface Activation (e.g., Plasma Treatment) (If required) B->C D 4. Anhydride Reaction (in anhydrous conditions) C->D E 5. Washing & Rinsing D->E F 6. Drying (N₂ stream or vacuum) E->F G 7. Surface Characterization (XPS, WCA, FTIR, AFM) F->G H 8. Application (e.g., Cell Culture, Drug Loading) G->H

Caption: Workflow from substrate preparation to application.

Hypothetical Cell Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Surface Modified Polymer Surface (Acrylate-RGD) Integrin Integrin Receptor Surface->Integrin Binding FAK FAK Integrin->FAK Src Src FAK->Src Ras Ras/Raf Src->Ras MAPK MAPK (ERK) Ras->MAPK Nucleus Nucleus MAPK->Nucleus Gene Expression Response Cellular Response (Adhesion, Proliferation, Differentiation) Nucleus->Response

Caption: Cell signaling cascade initiated by a bioactive surface.

Application Notes and Protocols for the Polymerization of Acrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods used to initiate the polymerization of acrylic anhydride (B1165640) and related acrylic monomers. The information is intended to guide researchers in selecting and implementing appropriate polymerization strategies to synthesize polymers with desired characteristics for applications including drug delivery and biomaterials.

Overview of Initiation Methods

The polymerization of acrylic anhydride, a divinyl monomer, can be initiated through several mechanisms, each offering distinct advantages in controlling the final polymer structure, molecular weight, and functionality. The primary methods include Free Radical Polymerization (FRP), Controlled Radical Polymerization (CRP), and Anionic Polymerization. Due to its structure, this compound often undergoes cyclopolymerization to form soluble polymers with cyclic anhydride units in the backbone, which avoids cross-linking.[1][2]

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frp [label="Free Radical Polymerization (FRP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crp [label="Controlled Radical\nPolymerization (CRP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; anionic [label="Anionic Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

thermal [label="Thermal Initiation", fillcolor="#FBBC05", fontcolor="#202124"]; photo [label="Photoinitiation", fillcolor="#FBBC05", fontcolor="#202124"];

raft [label="RAFT", fillcolor="#5F6368", fontcolor="#FFFFFF"]; atrp [label="ATRP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; nmp [label="NMP", fillcolor="#5F6368", fontcolor="#FFFFFF"];

strong_anion [label="Strong Anion Initiation\n(e.g., Alkyllithium)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges main -> frp; main -> crp; main -> anionic;

frp -> thermal [label="Energy Source"]; frp -> photo [label="Energy Source"];

crp -> raft; crp -> atrp; crp -> nmp;

anionic -> strong_anion; } enddot Figure 1: Key methods for initiating the polymerization of acrylic monomers.

Application Note 1: Free Radical Polymerization (FRP)

Free radical polymerization is a widely used, robust method for polymerizing acrylic monomers.[3] Initiation is typically achieved by the decomposition of an initiator molecule to form free radicals, which can be triggered by heat (thermal initiation) or light (photoinitiation).[4][5] For divinyl monomers like this compound, controlling monomer concentration is crucial to favor cyclopolymerization over cross-linking.[1]

Protocol 1: Thermal-Initiated Radical Cyclopolymerization of Meththis compound

This protocol is adapted from the synthesis of cyclic poly(meththis compound) and can be modified for this compound.[1] The use of a suitable solvent and monomer concentration is key to achieving a soluble, non-cross-linked polymer.

Materials and Reagents:

  • Monomer: Meththis compound (MAA) or this compound

  • Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or Azobisisobutyronitrile (AIBN)

  • Solvent: Cyclohexanone or Dioxane

  • Precipitation Solvent: Diethyl ether

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Oil bath with temperature control

  • Schlenk line or nitrogen inlet for degassing

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the desired amount of this compound monomer in the solvent (e.g., cyclohexanone). Add the thermal initiator (e.g., ABCN).

  • Degassing: Degas the solution by bubbling with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath set to the desired temperature (e.g., 90 °C for ABCN).[1] Stir the reaction mixture for a set period (e.g., 24 hours).[1]

  • Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent like diethyl ether while stirring.

  • Isolation: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with the precipitation solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24 hours to remove residual solvent.[1]

// Node colors process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; io_node [fillcolor="#F1F3F4", fontcolor="#202124"]; action_node [fillcolor="#FBBC05", fontcolor="#202124"]; result_node [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="1. Reagent Prep", node_type=process_node]; B [label="Add Monomer, Initiator,\n& Solvent to Flask", node_type=io_node]; C [label="2. Degassing", node_type=process_node]; D [label="Bubble N2 Gas\n(30 min)", node_type=action_node]; E [label="3. Polymerization", node_type=process_node]; F [label="Heat & Stir\n(e.g., 90°C, 24h)", node_type=action_node]; G [label="4. Purification", node_type=process_node]; H [label="Precipitate in\nNon-Solvent", node_type=action_node]; I [label="5. Isolation & Drying", node_type=process_node]; J [label="Filter, Wash, & Dry\nunder Vacuum", node_type=action_node]; K [label="Final Polymer", node_type=result_node];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; } enddot Figure 2: Experimental workflow for thermal-initiated free radical polymerization.

Data Summary: Free Radical Polymerization

The following table summarizes representative data for the free-radical polymerization of acrylic monomers under various conditions. Note that outcomes are highly dependent on the specific monomer, initiator, and reaction conditions.

MonomerInitiatorTemp (°C)Time (s)Monomer Conv. (%)Mn ( g/mol )Đ (Mw/Mn)Reference
Acrylic AcidKPS2005.260.3%21,0002.73[4]
Acrylic AcidKPS1006.08.0%--[4]

Application Note 2: Controlled Radical Polymerization (CRP)

CRP techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over molecular weight, architecture, and polydispersity (Đ).[6][7] This control is achieved by minimizing irreversible termination reactions, leading to "living" polymer chains that can be extended to form block copolymers.[8] RAFT is particularly versatile and compatible with a wide range of acrylic monomers.[9]

Protocol 2: RAFT Polymerization of an Acrylic Acid/Maleic Anhydride Copolymer

This protocol is based on a patented method for synthesizing an acrylic acid-maleic anhydride copolymer and can be adapted for other acrylic systems.[10]

Materials and Reagents:

  • Monomers: Acrylic Acid, Maleic Anhydride

  • RAFT Agent: (e.g., a suitable trithiocarbonate (B1256668) or dithiobenzoate)

  • Initiator: Potassium Persulfate (KPS) or other peroxide initiator[10]

  • Solvent: Deionized Water

  • Base for neutralization: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

Equipment:

  • Jacketed glass reactor with mechanical stirrer, thermometer, condenser, and nitrogen inlet

  • Syringe pump or dropping funnel

Procedure:

  • Initial Charge: Add maleic anhydride, the RAFT agent, and distilled water to the reactor. Stir until all components are dissolved.[10]

  • Heating and Inerting: Heat the reactor to the target temperature (e.g., 70–90 °C) under a nitrogen atmosphere with constant stirring.[10]

  • Monomer/Initiator Feed: Prepare a solution of acrylic acid and a separate solution of the peroxide initiator in deionized water. Slowly and simultaneously add both solutions to the heated reactor over a period of 30-100 minutes.[10]

  • Curing: After the addition is complete, maintain the reaction temperature for a "curing" period of 60–180 minutes to ensure high monomer conversion.[10]

  • Neutralization: Cool the reactor to below 40 °C. Add a base solution (e.g., NaOH) to adjust the pH to approximately 7.[10]

  • Characterization: The resulting copolymer can be analyzed for molecular weight and distribution using Size Exclusion Chromatography (SEC).

raft_mechanism

Data Summary: RAFT Polymerization

The following table presents data from the synthesis of an acrylic acid-maleic anhydride copolymer using a RAFT method.[10]

InitiatorCuring Time (min)Final pHMn ( g/mol )Đ (Mw/Mn)Reference
Potassium Persulfate180711,0002.8[10]
Sodium Persulfate12075,9002.2[10]

Application Note 3: Anionic Polymerization

Anionic polymerization is a form of chain-growth polymerization initiated by anions.[11] It can produce polymers with very narrow molecular weight distributions (Đ ≈ 1) and is often a "living" polymerization, provided impurities are strictly excluded.[12] However, the anionic polymerization of acrylic monomers like acrylates and methacrylates can be challenging due to side reactions, such as the initiator's nucleophilic attack on the ester carbonyl group.[13] These reactions can be suppressed by using bulky initiators, low temperatures (-78 °C), and specific ligands like lithium chloride.[13][14]

Protocol 3: General Anionic Polymerization of Acrylic Monomers

This is a generalized protocol for acrylic monomers. Its application to this compound requires careful consideration of the anhydride's reactivity towards the anionic initiator.

Materials and Reagents:

  • Monomer: Acrylic monomer (e.g., methyl methacrylate), rigorously purified and dried

  • Initiator: n-Butyllithium (n-BuLi) or another organolithium compound

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF)

  • Ligand (optional): Anhydrous Lithium Chloride (LiCl)

  • Termination Agent: Degassed methanol

  • Inert Gas: High-purity Argon (Ar)

Equipment:

  • Schlenk line or glovebox for maintaining an inert atmosphere

  • Dry, oven-baked glassware

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Gas-tight syringes

Procedure:

  • System Preparation: All glassware must be rigorously dried and the entire system assembled under a high-purity argon atmosphere.

  • Solvent and Reagent Prep: Transfer anhydrous THF to the reaction flask via cannula. If using, add anhydrous LiCl. Cool the flask to -78 °C.

  • Initiation: Add the organolithium initiator (e.g., n-BuLi) dropwise to the cold THF solution.

  • Polymerization: Slowly add the purified, cold monomer to the initiator solution via a gas-tight syringe. The reaction is often instantaneous and marked by a color change. Allow the reaction to proceed for the desired time (minutes to hours).

  • Termination: Terminate the living polymer chains by adding a proton source, such as degassed methanol. The color of the solution will typically disappear.

  • Isolation: Allow the solution to warm to room temperature. Precipitate the polymer in a suitable non-solvent (e.g., hexane (B92381) or methanol), filter, and dry under vacuum.

References

Application Notes and Protocols: Acrylic Anhydride in the Synthesis of Functional Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic anhydride (B1165640) is a highly reactive reagent primarily utilized for the synthesis of specialty acrylate (B77674) and acrylamide (B121943) monomers.[1][2] Its principal application lies in its ability to readily react with nucleophiles such as alcohols and amines, thereby introducing the versatile acryloyl group into a wide range of molecules. This functionalization is pivotal in the development of advanced polymers with tailored properties for numerous applications, including drug delivery, tissue engineering, dental materials, and specialized coatings and adhesives.[3][4][5][6] The anhydride moiety serves as an excellent leaving group, facilitating efficient acylation reactions. This reactivity, coupled with the polymerizable nature of the resulting acrylate or acrylamide group, makes acrylic anhydride a valuable tool for materials scientists and drug development professionals seeking to create novel functional polymers.[7] This document provides detailed application notes and experimental protocols for the use of this compound and its close analog, meththis compound, in the synthesis of functional monomers and polymers.

Core Applications and Principles

The fundamental reaction underpinning the utility of this compound is the nucleophilic acyl substitution, where a nucleophile (typically an alcohol or amine) attacks one of the carbonyl carbons of the anhydride. This results in the formation of an acrylate ester or an acrylamide, respectively, and a molecule of acrylic acid as a byproduct.

This process is widely exploited to:

  • Functionalize Biomolecules: Introduce polymerizable groups onto natural polymers like chitosan (B1678972) and gelatin to create biocompatible and biodegradable hydrogels for tissue engineering and 3D bioprinting.[2][4][8][9][10][11]

  • Synthesize Drug Conjugates: Link therapeutic agents containing hydroxyl or amine functionalities to polymer backbones, enabling the development of controlled-release drug delivery systems.[1][5]

  • Create Dental Monomers: Synthesize specialized monomers that can be incorporated into dental resins and adhesives, offering improved mechanical and adhesive properties.[12][13][14]

  • Modify Polymers: Graft acrylate functionalities onto existing polymers, such as polyethylene (B3416737) glycol (PEG), to produce crosslinkable materials for various biomedical applications.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound from acryloyl chloride and acrylic acid.

Materials:

  • Acryloyl chloride

  • Acrylic acid

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Rotary evaporator

Procedure: [16]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylic acid (2.0 g, 30 mmol) and triethylamine (2.8 g, 30 mmol) in anhydrous THF (50 mL).

  • Cool the solution in an ice bath.

  • Add acryloyl chloride (2.7 g, 30 mmol) dropwise to the cooled solution over a period of 5 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 16 hours. A precipitate of triethylammonium (B8662869) chloride will form.

  • Remove the precipitate by filtration through a fritted glass filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.

  • Dissolve the resulting residue in dichloromethane (25 mL).

  • Wash the organic solution twice with saturated aqueous NaHCO₃ solution (50 mL each) and once with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Remove the dichloromethane by rotary evaporation to yield this compound as a light yellow liquid.

Quantitative Data:

ParameterValueReference
Yield 70-80%[16]
¹H NMR (CDCl₃) δ 6.04 (m), 6.14 (m), 6.50 (d)[16]
¹³C NMR (CDCl₃/DMSO-d₆) δ 127.4, 134.7, 161.2[16]

Diagram of Synthesis Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Acrylic Acid & Triethylamine in THF cooling Cool in Ice Bath reactants->cooling addition Add Acryloyl Chloride Dropwise cooling->addition stirring Stir at Room Temp for 16h addition->stirring filtration1 Filter Precipitate stirring->filtration1 evaporation1 Evaporate THF filtration1->evaporation1 dissolution Dissolve in CH₂Cl₂ evaporation1->dissolution washing Wash with NaHCO₃ & Brine dissolution->washing drying Dry over Na₂SO₄ washing->drying filtration2 Filter Drying Agent drying->filtration2 evaporation2 Evaporate CH₂Cl₂ filtration2->evaporation2 product This compound evaporation2->product

Synthesis of this compound Workflow

Protocol 2: Synthesis of Methacrylated Chitosan (CHI-MA)

This protocol describes the functionalization of chitosan, a biocompatible polysaccharide, with methacryloyl groups using meththis compound. The resulting methacrylated chitosan is a valuable biopolymer for creating hydrogels for tissue engineering.[2][3][8][9][17]

Materials:

  • Chitosan (medium molecular weight)

  • Acetic acid

  • Meththis compound (MA)

  • Distilled or deionized water

  • Dialysis tubing (MWCO 12-14 kDa)

  • Freeze-dryer

  • Microwave synthesis reactor (optional, for accelerated synthesis)[2]

Procedure: [2][3]

  • Prepare a 1.5% (w/v) chitosan solution by dissolving the required amount of chitosan in a 2% (v/v) acetic acid aqueous solution. Stir overnight until a homogeneous solution is obtained.

  • Slowly add the desired amount of meththis compound to the chitosan solution under constant stirring. The molar ratio of chitosan's aminoglucose units to meththis compound can be varied to control the degree of substitution.[2]

  • Allow the reaction to proceed at 40°C with shaking for 12 hours, protected from light.[3] (Alternatively, for a faster reaction, a microwave reactor can be used at a set temperature, e.g., 80°C, for a shorter duration, e.g., 10 minutes).[2]

  • After the reaction, purify the product by dialysis against deionized water for 3 days, with several water changes, to remove unreacted reagents and byproducts.[3]

  • Freeze the purified solution at -80°C and then lyophilize to obtain the final methacrylated chitosan product as a porous, white solid.

Quantitative Data:

Molar Ratio (Aminoglucose:MA)Reaction ConditionsDegree of Substitution (%)Reference
1:180°C, 10 min (Microwave)~24[2]
Varied40°C, 12 h (Conventional)Varies with MA amount[3]

Diagram of Methacrylation Reaction:

G Chitosan Chitosan (with -NH₂ groups) CHI_MA Methacrylated Chitosan (with -NH-CO-C(CH₃)=CH₂ groups) Chitosan->CHI_MA Acetic Acid Solution MA Meththis compound MA->CHI_MA 40°C or Microwave Byproduct Methacrylic Acid CHI_MA->Byproduct generates

Methacrylation of Chitosan

Protocol 3: Synthesis of Gelatin Methacryloyl (GelMA)

This protocol outlines the synthesis of GelMA, a widely used photocurable hydrogel for 3D bioprinting and tissue engineering, by reacting gelatin with meththis compound.[4][6][10][11]

Materials:

  • Gelatin (Type A or B)

  • Deionized water or Phosphate Buffered Saline (PBS, pH 7.4)

  • Meththis compound (MA)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Freeze-dryer

Procedure: [4][6]

  • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in deionized water or PBS at 50-60°C.

  • Once the gelatin is fully dissolved, add meththis compound (e.g., 20% w/v) dropwise to the gelatin solution at a rate of approximately 0.5 mL/min while maintaining vigorous stirring.[4] The amount of MA added can be varied to control the degree of methacrylation.

  • Allow the reaction to proceed for 2-3 hours at 50°C with continuous stirring.

  • Stop the reaction by diluting the mixture with warm (40°C) deionized water or PBS.

  • Purify the GelMA solution by dialysis against distilled water at 37-40°C for 3-7 days to remove unreacted meththis compound and methacrylic acid.

  • Freeze the dialyzed solution at -80°C and then lyophilize for several days to obtain a white, porous GelMA foam.

  • Store the lyophilized GelMA at -80°C until use.

Quantitative Data:

ParameterValueReference
Reaction Temperature 50°C[4][6]
Reaction Time 2-3 hours[4][6]
Characterization ¹H NMR shows characteristic peaks for acrylic protons at ~5.3 and 5.6 ppm.[4][10]

Diagram of GelMA Synthesis and Crosslinking:

G cluster_synthesis Synthesis cluster_crosslinking Photocrosslinking Gelatin Gelatin (Amine & Hydroxyl Groups) GelMA GelMA (Methacryloyl Groups) Gelatin->GelMA 50°C, pH 7.4 MA Meththis compound MA->GelMA 50°C, pH 7.4 GelMA_sol GelMA Solution + Photoinitiator GelMA->GelMA_sol Dissolve Hydrogel Crosslinked Hydrogel Network GelMA_sol->Hydrogel UV UV Light UV->Hydrogel Initiates Polymerization

GelMA Synthesis and Crosslinking

Concluding Remarks

This compound and its derivatives are indispensable reagents for the synthesis of functional monomers that form the basis of many advanced materials in research and drug development. The protocols provided herein offer robust methods for the preparation of key functionalized polymers. By carefully controlling reaction conditions such as stoichiometry, temperature, and reaction time, researchers can tailor the degree of functionalization and, consequently, the physicochemical properties of the resulting polymers. This control is essential for designing materials with specific performance characteristics for applications ranging from controlled drug release to the fabrication of complex tissue scaffolds. The versatility of these anhydride-based reactions ensures their continued importance in the ongoing development of novel biomaterials and therapeutic systems.

References

Application Notes and Protocols: Acrylic Anhydride in Biomedical Materials and Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic anhydride (B1165640) and its more commonly used derivative, methacrylic anhydride (MA), are highly reactive compounds pivotal for the functionalization of natural and synthetic polymers in biomedical applications.[1] The primary utility of these anhydrides lies in their ability to introduce photoreactive acrylate (B77674) or methacrylate (B99206) groups onto polymer backbones containing hydroxyl or amine functionalities, such as gelatin, hyaluronic acid, and collagen.[2][3][4] This process, known as acrylation or methacrylation, transforms these polymers into photocurable macromers. When combined with a photoinitiator and exposed to ultraviolet (UV) or visible light, these modified polymers rapidly crosslink to form stable hydrogel networks.[5][6]

These resulting hydrogels are extensively used in tissue engineering and regenerative medicine due to their tunable mechanical properties, biocompatibility, and ability to mimic the native extracellular matrix (ECM).[3][7] They serve as scaffolds for 3D cell culture, bioinks for 3D bioprinting, and vehicles for the controlled delivery of therapeutic agents.[4][6] The ability to precisely control the degree of methacrylation allows for the tailoring of hydrogel stiffness, degradation rate, and porosity to suit specific applications, from soft tissue engineering to more robust cartilage and bone regeneration.[2][3]

Applications in Biomedical Materials

  • Polymer Modification: Introduces reactive acrylate/methacrylate groups to polymers like gelatin, collagen, and hyaluronic acid, enabling photocrosslinking.[2][4][7]

  • Hydrogel Formation: Creates biocompatible hydrogels for 3D cell culture, providing a hydrated environment that supports cell adhesion, proliferation, and differentiation.[5][6]

  • 3D Bioprinting: Serves as a key component in the formulation of "bioinks," allowing for the precise fabrication of cell-laden scaffolds with complex architectures.[2][4]

  • Tissue Engineering: Used to create scaffolds that mimic the mechanical and biological properties of native tissues, promoting the regeneration of skin, cartilage, and nerve tissue.[3][4][8]

  • Drug Delivery: The hydrogel matrix can be used to encapsulate and provide sustained release of drugs, growth factors, and other bioactive molecules.[6][9]

Quantitative Data Summary

The modification of polymers with meththis compound allows for precise control over the resulting hydrogel's physical and mechanical properties. These properties are critical for mimicking specific tissue environments and influencing cell behavior.

Table 1: Mechanical Properties of Methacrylated Hydrogels

Base Polymer Degree of Methacrylation (%) Compressive Modulus (kPa) Application Context
Hyaluronic Acid (HA) 2.4 - 86 0.35 - 6.13 Soft Tissue Engineering[3]
Bovine Serum Albumin (BSA) Not Specified 1500 ± 80 Engineered Living Materials[10]

| BSA with L-DOPA | Not Specified | 1800 ± 60 | Bio-augmented Materials[10] |

Table 2: Parameters for Gelatin Methacrylamide (GelMA) Hydrogel Preparation

Parameter Range Purpose/Effect
GelMA Concentration (% w/v) 5 - 10 Determines polymer density and influences final stiffness.[5]
Photoinitiator Concentration (% w/v) 0.1 - 0.5 Affects the rate and efficiency of photocrosslinking.[5]
UV Exposure Time (seconds) 15 - 60 Controls the degree of crosslinking and thus, hydrogel stiffness.[5]

| Cell Density (cells/mL) | 1 x 10⁶ to 1 x 10⁷ | Varies depending on the cell type and experimental goals.[5] |

Experimental Protocols

Protocol 1: Synthesis of Gelatin Methacrylamide (GelMA)

This protocol describes the functionalization of gelatin with meththis compound to produce GelMA, a widely used photocurable biomaterial.

Materials:

  • Gelatin (e.g., from porcine skin, Type A)

  • Meththis compound (MA)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • 5 M Sodium Hydroxide (NaOH)

  • Distilled water

  • Dialysis tubing (12-14 kDa MWCO)

  • Magnetic stirrer with heating capability

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Dissolve 10 g of gelatin in 100 mL of PBS by stirring at 50-60°C until a homogenous solution is achieved.[5]

  • Under vigorous stirring, slowly add a defined amount of meththis compound (e.g., 0.6 g per gram of gelatin) dropwise to the warm gelatin solution.[5]

  • Maintain the reaction at 50°C for 1-3 hours. During the reaction, the pH can be maintained at ~8.0 using 5 M NaOH if necessary.[5]

  • Stop the reaction by diluting the mixture with a 4-5 fold excess of warm (40°C) distilled water.[5]

  • Transfer the solution to dialysis tubing and dialyze against distilled water for 5-7 days at 40°C to remove unreacted meththis compound and other small-molecule impurities. The water should be changed twice daily.[5]

  • Freeze the purified GelMA solution at -80°C.

  • Lyophilize the frozen solution for several days until a dry, white, porous foam is obtained.[5]

  • Store the lyophilized GelMA desiccated at -20°C or 4°C until use.[5]

Protocol 2: Preparation of Cell-Laden Hydrogels for 3D Culture

This protocol details the process of encapsulating cells within a GelMA hydrogel matrix for 3D culture experiments.

Materials:

  • Lyophilized GelMA

  • Photoinitiator (e.g., LAP or Irgacure 2959)

  • Sterile PBS or cell culture medium (serum-free for precursor solution)

  • Cell suspension of desired type

  • Sterile molds for casting (e.g., PDMS molds)

  • UV light source (e.g., 365 nm)

Procedure:

  • Prepare the GelMA precursor solution by dissolving lyophilized GelMA in sterile PBS or serum-free medium at 37°C to the desired concentration (e.g., 5-10% w/v).[5]

  • Add the photoinitiator to the GelMA solution (e.g., 0.1-0.5% w/v) and ensure it is completely dissolved. Keep this solution protected from light.[4][5]

  • Trypsinize and count the cells. Centrifuge the cell suspension and resuspend the cell pellet in a small volume of the GelMA precursor solution to achieve the target cell density (e.g., 5 x 10⁶ cells/mL). Mix gently to ensure homogenous distribution.[5]

  • Pipette the cell-laden GelMA precursor solution into sterile molds.[5]

  • Expose the solution to a UV light source for a defined period (e.g., 15-60 seconds) to initiate photocrosslinking. The duration and intensity of the light will determine the final stiffness of the hydrogel.[5]

  • After crosslinking, gently remove the hydrogels from the molds and wash them twice with sterile PBS or complete culture medium.[5]

  • Place the cell-laden hydrogels in a culture plate, add complete culture medium, and incubate under standard conditions (37°C, 5% CO₂). Change the medium every 2-3 days.[5]

Protocol 3: Cell Viability Assessment using Live/Dead Staining

This assay distinguishes between live and dead cells within the 3D hydrogel construct, providing a qualitative and quantitative measure of cytocompatibility.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Sterile PBS

  • Cell-laden hydrogels in culture

  • Fluorescence or confocal microscope

Procedure:

  • Prepare a working solution of the Live/Dead assay reagents in sterile PBS according to the manufacturer’s instructions.

  • Remove the culture medium from the hydrogels and wash them once with PBS.[5]

  • Add enough of the Live/Dead working solution to completely cover the hydrogels.[5]

  • Incubate the hydrogels at 37°C for 30-45 minutes, ensuring they are protected from light.[5]

  • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

  • Immediately image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (from Calcein-AM), and the nuclei of dead cells will fluoresce red (from Ethidium Homodimer-1).[5]

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_synthesis Polymer Methacrylation Workflow P Natural Polymer (e.g., Gelatin, HA) Reaction Reaction in Buffer (e.g., PBS, 50°C) P->Reaction MA Meththis compound (MA) MA->Reaction Dialysis Purification (Dialysis) Reaction->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization GelMA Lyophilized Methacrylated Polymer (e.g., GelMA) Lyophilization->GelMA

Caption: Workflow for synthesizing a methacrylated polymer.

G cluster_hydrogel Cell Encapsulation and Analysis Workflow GelMA Lyophilized Methacrylated Polymer Precursor Mix: Cell-laden Precursor Solution GelMA->Precursor PI Photoinitiator PI->Precursor Cells Cell Suspension Cells->Precursor UV UV Exposure (Photocrosslinking) Precursor->UV Hydrogel Cell-Laden Hydrogel UV->Hydrogel Culture 3D Cell Culture Hydrogel->Culture Analysis Biological Analysis (e.g., Live/Dead Assay) Culture->Analysis

Caption: Workflow for 3D cell encapsulation and viability analysis.

G PI3K/Akt Signaling Pathway Activation Scaffold GelMA-g-GSH Scaffold Cell Osteoblast Scaffold->Cell interacts with Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream phosphorylates Response Cell Proliferation & Osteogenic Differentiation Downstream->Response leads to

Caption: PI3K/Akt signaling pathway activated by modified scaffolds.[11]

Conclusion

Acrylic and methacrylic anhydrides are indispensable reagents in the field of biomedical materials, enabling the transformation of biocompatible polymers into versatile, photocurable hydrogel systems. The protocols outlined provide a foundational framework for synthesizing and utilizing these materials for 3D cell culture and tissue engineering. The ability to tune the material properties by controlling the reaction parameters allows researchers to design bespoke microenvironments that can direct cell fate and promote tissue regeneration, offering significant promise for future therapeutic strategies.

References

Application Notes and Protocols for Grafting Acrylic Anhydride onto Hydroxyl-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of hydroxyl-containing polymers through grafting with acrylic anhydride (B1165640) and its derivatives, such as methacrylic anhydride. This functionalization introduces acrylate (B77674) or methacrylate (B99206) groups onto the polymer backbone, enabling further crosslinking, polymerization, and conjugation, which are crucial for the development of advanced biomaterials, drug delivery systems, and tissue engineering scaffolds.

Introduction

Grafting acrylic functionalities onto natural and synthetic polymers bearing hydroxyl groups is a widely employed strategy to impart new and desirable properties. This chemical modification transforms polymers like polysaccharides (e.g., cellulose (B213188), dextran) and synthetic polymers (e.g., polyvinyl alcohol) into versatile macromonomers. The introduced acrylate/methacrylate groups can undergo free-radical polymerization, often initiated by UV light or chemical initiators, to form crosslinked hydrogels. The degree of substitution (DS), grafting yield (GY), and grafting efficiency (GE) are critical parameters that determine the physicochemical properties of the final material, such as swelling behavior, mechanical strength, and degradation kinetics.

General Reaction Scheme

The fundamental reaction involves the esterification of the hydroxyl groups on the polymer backbone with this compound or meththis compound. This reaction is typically catalyzed by a base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), and is often carried out in a suitable aprotic solvent.

Caption: General reaction scheme for grafting this compound onto a hydroxyl-containing polymer.

Quantitative Data Summary

The efficiency of the grafting reaction can be quantified by several parameters. The following tables summarize representative data from the literature for the grafting of acrylic functionalities onto various hydroxyl-containing polymers.

Table 1: Grafting of Meththis compound onto Dextran (B179266)

Dextran SourceMolar Ratio (MAA/AGU¹)CatalystSolventReaction Time (h)Reaction Temp. (°C)Degree of Substitution (DS)²Reference
Not Specified2.0Pyridine (B92270)DMF/LiCl24250.41[1][2]
Not Specified5.0PyridineDMF/LiCl24251.22[1][2]
Not Specified10.0PyridineDMF/LiCl24251.80[1][2]
Not SpecifiedVariedTriethylamineNot SpecifiedVariedVariedUp to 0.5 (water-soluble)[1][2][3]

¹ Molar ratio of meththis compound to anhydroglucose (B10753087) unit of dextran. ² Degree of substitution is the average number of methacrylate groups per anhydroglucose unit.

Table 2: Grafting of Acrylic Acid onto Cellulose and its Derivatives

Polymer SourceMonomerInitiatorMonomer Conc. (v/v)Initiator Conc. (g)Reaction Time (h)Reaction Temp. (°C)Grafting Yield (%)Grafting Efficiency (%)Total Conversion (%)Reference
Acetylated CelluloseAcrylic AcidCAN¹1.25 cm³0.537085--[4][5]
Cellulose FibersAN/AA²KMnO₄/Citric Acid10%0.05 mol/L170Varies with monomer ratio--[6]
Cellulose FibersAN/Sty³KMnO₄/Citric Acid10%0.05 mol/L170Varies with monomer ratio--[6]

¹ Ceric Ammonium (B1175870) Nitrate (B79036) ² Acrylonitrile/Acrylic Acid binary mixture ³ Acrylonitrile/Styrene binary mixture

Experimental Protocols

The following are detailed protocols for the grafting of this compound and its derivatives onto hydroxyl-containing polymers.

Protocol for Methacrylation of Dextran

This protocol is adapted from methodologies described for the synthesis of dextran methacrylate.[1][2][3][7]

Materials:

  • Dextran (select appropriate molecular weight)

  • Meththis compound (MAA)

  • Pyridine (or Triethylamine)

  • Dimethylformamide (DMF)

  • Lithium Chloride (LiCl)

  • Ethanol (B145695)

  • Acetone (B3395972)

  • Dialysis tubing (MWCO appropriate for the dextran used)

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolution of Dextran:

    • Dry the dextran under vacuum at 60°C for at least 4 hours.

    • Prepare a solution of LiCl in DMF (e.g., 5% w/v).

    • In a round bottom flask, dissolve the dried dextran in the DMF/LiCl solution under a nitrogen atmosphere with stirring. The concentration of dextran can range from 5-10% (w/v). Gentle heating may be required to facilitate dissolution.

  • Reaction Setup:

    • Cool the dextran solution to room temperature.

    • Add the desired amount of pyridine (catalyst) to the solution. The molar ratio of pyridine to anhydroglucose units (AGU) of dextran can be varied to control the reaction.

    • Slowly add the meththis compound to the reaction mixture dropwise while stirring. The molar ratio of MAA to AGU will determine the degree of substitution.

  • Reaction:

    • Allow the reaction to proceed at room temperature (or a specified temperature) for a set duration (e.g., 24 hours) with continuous stirring under a nitrogen atmosphere.

  • Purification:

    • Precipitate the dextran methacrylate by slowly adding the reaction mixture to an excess of cold ethanol or acetone with vigorous stirring.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate multiple times with ethanol or acetone to remove unreacted reagents and byproducts.

    • Redissolve the product in deionized water.

    • Purify the aqueous solution by dialysis against deionized water for 2-3 days, with frequent water changes, to remove any remaining impurities.

  • Lyophilization:

    • Freeze the purified dextran methacrylate solution and lyophilize to obtain a dry, fluffy white powder.

  • Characterization:

    • Determine the degree of substitution (DS) using ¹H NMR spectroscopy by comparing the integral of the methacrylate protons to the anhydroglucose protons.

    • Confirm the presence of methacrylate groups using FTIR spectroscopy by observing the characteristic C=O and C=C stretching bands.

Protocol for Grafting Acrylic Acid onto Cellulose

This protocol is a generalized procedure based on the graft copolymerization of acrylic acid onto cellulosic materials.[4][5]

Materials:

  • Cellulose (e.g., microcrystalline cellulose, cellulose fibers)

  • Acrylic acid (AA)

  • Ceric ammonium nitrate (CAN)

  • Nitric acid

  • Hydroquinone (B1673460)

  • Methanol (B129727)

  • Magnetic stirrer and hotplate in a water bath

  • Three-necked round bottom flask

  • Nitrogen or Argon gas supply

  • Soxhlet extraction apparatus

Procedure:

  • Preparation of Cellulose:

    • Disperse the cellulose in distilled water in a three-necked round bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • Initiation:

    • Under a nitrogen atmosphere, heat the cellulose suspension to the desired reaction temperature (e.g., 70°C) in a water bath.

    • Add a solution of ceric ammonium nitrate in dilute nitric acid to the flask to initiate the formation of free radicals on the cellulose backbone.

  • Grafting Reaction:

    • After a short initiation period, add the acrylic acid monomer to the reaction mixture.

    • Continue the reaction for the desired period (e.g., 3 hours) under a nitrogen atmosphere with continuous stirring.

  • Termination:

    • Terminate the reaction by adding a small amount of hydroquinone solution.

  • Purification:

    • Filter the reaction mixture and wash the solid product thoroughly with distilled water.

    • To remove the homopolymer (poly(acrylic acid)), perform a Soxhlet extraction with a suitable solvent (e.g., methanol or a water/methanol mixture) for 24-48 hours.

  • Drying:

    • Dry the purified grafted cellulose in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Characterization:

    • Calculate the Grafting Yield (GY), Grafting Efficiency (GE), and Total Conversion (TC) using the following formulas:

      • GY (%) = [(W₂ - W₁) / W₁] x 100

      • GE (%) = [(W₂ - W₁) / W₃] x 100

      • TC (%) = [W₃ / M] x 100

      • Where W₁ is the initial weight of cellulose, W₂ is the weight of the grafted cellulose after extraction, W₃ is the weight of the polymer grafted, and M is the initial weight of the monomer.

    • Confirm the grafting of poly(acrylic acid) using FTIR spectroscopy by observing the appearance of a characteristic carbonyl (C=O) peak.

Visualizations

Experimental Workflow for Polymer Grafting

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Dissolution Dissolve Polymer in Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Dissolution->Inert_Atmosphere Add_Catalyst Add Catalyst/Base Inert_Atmosphere->Add_Catalyst Add_Anhydride Add this compound Add_Catalyst->Add_Anhydride React React under Controlled Temperature and Time Add_Anhydride->React Precipitation Precipitate Product React->Precipitation Washing Wash Precipitate Precipitation->Washing Dialysis Dialysis (for water-soluble polymers) Washing->Dialysis Extraction Soxhlet Extraction (for insoluble polymers) Washing->Extraction Drying Drying/Lyophilization Dialysis->Drying Extraction->Drying Characterization Characterization (NMR, FTIR, etc.) Drying->Characterization

Caption: A generalized experimental workflow for grafting this compound onto hydroxyl-containing polymers.

Signaling Pathway Analogy: Control of Grafting Parameters

The properties of the final grafted polymer are highly dependent on the reaction conditions. This can be visualized as a signaling pathway where initial inputs (reactants and conditions) influence intermediate steps, ultimately determining the final outcome (polymer properties).

SignalingPathway cluster_inputs Inputs cluster_process Process Control cluster_outputs Outputs Monomer_Conc [Monomer] Propagation_Rate Propagation Rate Monomer_Conc->Propagation_Rate Initiator_Conc [Initiator/Catalyst] Radical_Formation Radical Formation Rate Initiator_Conc->Radical_Formation Temperature Temperature Temperature->Radical_Formation Temperature->Propagation_Rate Time Reaction Time DS_GY_GE Degree of Substitution (DS) Grafting Yield (GY) Grafting Efficiency (GE) Time->DS_GY_GE Radical_Formation->Propagation_Rate Termination_Rate Termination Rate Propagation_Rate->Termination_Rate Propagation_Rate->DS_GY_GE MW Molecular Weight & Distribution Termination_Rate->MW Properties Final Polymer Properties (Swelling, Mechanical, etc.) DS_GY_GE->Properties MW->Properties

Caption: Logical relationship of reaction parameters influencing the final properties of the grafted polymer.

References

Troubleshooting & Optimization

preventing premature polymerization of acrylic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of acrylic anhydride (B1165640) during storage and experimentation.

Troubleshooting Guide

Unexpected polymerization of acrylic anhydride can compromise experimental results and lead to loss of valuable materials. This guide provides solutions to common issues.

Issue Possible Cause(s) Recommended Solution(s)
Increased Viscosity or Gel Formation Premature polymerization has occurred.- Immediate Action: If safe to do so, cool the material to slow down the reaction. - Prevention for Future Use: Review storage conditions, ensure the presence of an adequate inhibitor, and check for contaminants.
Cloudy or Hazy Appearance Onset of polymerization or presence of moisture.- Moisture: Handle the material under an inert, dry atmosphere (e.g., nitrogen or argon). - Polymerization: Verify the inhibitor concentration and storage temperature.
Reduced Purity on Analysis (e.g., NMR, GC) Degradation of the material, including polymerization or hydrolysis.- Hydrolysis: Ensure all labware is dry and solvents are anhydrous. - Polymerization: Confirm that the storage conditions are optimal and that the inhibitor has not been depleted.
Inconsistent Experimental Results Partial polymerization of the this compound starting material.- Material Check: Before use, visually inspect the this compound for any signs of polymerization. - Inhibitor Removal: If the inhibitor is removed before the reaction, ensure the monomer is used immediately.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize the risk of premature polymerization, this compound should be stored at 2-8°C in a dark, dry, and well-ventilated area.[1] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen, which can affect inhibitor performance.

Q2: What is the role of an inhibitor in preventing polymerization?

A2: Inhibitors are chemical compounds that are added to reactive monomers like this compound to prevent spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction.

Q3: What is the most common inhibitor used for this compound?

A3: The most common inhibitor for this compound is hydroquinone (B1673460) monomethyl ether (MEHQ).[1][2] Other inhibitors used for acrylic monomers include hydroquinone (HQ) and phenothiazine (B1677639) (PTZ).

Q4: How does MEHQ prevent polymerization?

A4: MEHQ is a radical-trapping antioxidant.[1] In the presence of oxygen, MEHQ can react with and neutralize peroxyl radicals that would otherwise initiate the polymerization of this compound.[1][3] This process effectively stops the polymerization chain reaction before it can begin.

Q5: What is the typical concentration of MEHQ in commercially available this compound?

A5: The concentration of MEHQ in this compound can vary by supplier. It is important to refer to the product's Certificate of Analysis (COA) for the exact concentration.

Q6: What is the shelf life of this compound?

A6: The shelf life of this compound is highly dependent on the storage conditions and the concentration of the inhibitor. If a retest or expiration date is not provided on the COA, a standard warranty of one year from the date of shipment is often applicable. However, the material should be regularly inspected for signs of polymerization. The consumption of MEHQ is minimal at temperatures below 60°C but increases significantly at higher temperatures.[1]

Q7: Can I remove the inhibitor before my experiment?

A7: Yes, the inhibitor can be removed if it interferes with your experimental procedure. Common methods for inhibitor removal include passing the monomer through an inhibitor-remover column or distillation. However, once the inhibitor is removed, the this compound will be highly prone to polymerization and should be used immediately.

Q8: What are the signs of premature polymerization?

A8: Visual signs of polymerization include an increase in viscosity, the formation of a gel or solid, or a cloudy appearance. Analytical techniques such as NMR, GC, or FTIR can also be used to detect the presence of polymer impurities.

Quantitative Data Summary

The following table summarizes the typical inhibitor concentrations found in commercially available this compound and related acrylic monomers.

Inhibitor Typical Concentration Range (ppm) Supplier Example(s)
MEHQ (Monomethyl Ether Hydroquinone) 50 - 500 ppm- Supplier A: 500 ppm in this compound - Supplier B: 200 ppm in acrylic acid
Hydroquinone (HQ) 300 ppm (often in combination with MEHQ)- Supplier A: 300 ppm HQ with 50 ppm MEHQ in this compound

Experimental Protocols

Protocol for Monitoring this compound Stability by UV-Vis Spectroscopy

This protocol is adapted from methods used for monitoring MEHQ in other acrylic monomers and can be used to estimate the inhibitor concentration over time.

Objective: To quantitatively determine the concentration of MEHQ in this compound to assess its stability.

Materials:

  • This compound sample

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Anhydrous solvent (e.g., acetonitrile (B52724) or cyclohexane)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of a known concentration of MEHQ in the chosen anhydrous solvent.

    • Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 10, 25, 50, 100, 200 ppm).

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance for MEHQ (approximately 292 nm).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of the anhydrous solvent to achieve a theoretical MEHQ concentration within the range of your calibration curve.

  • Sample Analysis:

    • Measure the UV absorbance of the prepared this compound sample at the same wavelength used for the calibration curve.

  • Concentration Determination:

    • Use the absorbance of the sample and the calibration curve to determine the concentration of MEHQ in your this compound sample.

  • Stability Assessment:

    • To conduct an accelerated stability study, store samples of this compound at elevated temperatures (e.g., 40°C, 60°C) and analyze the MEHQ concentration at regular intervals (e.g., daily, weekly). A decrease in MEHQ concentration indicates inhibitor depletion and an increased risk of polymerization.

Protocol for Visual Inspection of Polymer Content

Objective: To qualitatively assess the presence of polymer in an this compound sample.

Materials:

  • This compound sample

  • Clean, dry glass vial or beaker

Procedure:

  • Allow the this compound container to come to room temperature before opening to prevent moisture condensation.

  • In a well-ventilated fume hood, pour a small amount of the this compound into a clean, dry glass vial.

  • Visually inspect the liquid for any cloudiness, precipitates, or solid particles.

  • Gently swirl the liquid and observe its viscosity. A noticeably higher viscosity compared to a fresh sample can indicate the presence of soluble polymers.

  • If the material has solidified or formed a gel, it has polymerized and should not be used.

Visualizations

Polymerization_Mechanism Figure 1. Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide) 2R• Free Radicals Initiator->2R• Heat/Light R-M• Initiated Monomer 2R•->R-M• + Monomer (M) R-M-M• Growing Polymer Chain R-M•->R-M-M• + M R-M(n)M• Propagating Radical R-M-M•->R-M(n)M• + (n-1)M Polymer Stable Polymer R-M(n)M•->Polymer + R-M(m)M•

Caption: Free-Radical Polymerization Mechanism.

Inhibition_Mechanism Figure 2. Inhibition by MEHQ Radical Propagating Radical (R•) Peroxyl_Radical Peroxyl Radical (ROO•) Radical->Peroxyl_Radical + O2 MEHQ MEHQ (Inhibitor) Stable_Product Non-Radical Stable Product MEHQ->Stable_Product Oxygen Oxygen (O2) Peroxyl_Radical->Stable_Product + MEHQ

Caption: Mechanism of Polymerization Inhibition by MEHQ.

Troubleshooting_Workflow Figure 3. Troubleshooting Workflow for Premature Polymerization Start Polymerization Suspected? Visual_Inspection Visually Inspect Sample (Viscosity, Clarity, Solids) Start->Visual_Inspection Analytical_Check Perform Analytical Check (e.g., GC, NMR) Visual_Inspection->Analytical_Check Uncertain Storage_Conditions Review Storage Conditions (Temp, Light, Atmosphere) Visual_Inspection->Storage_Conditions Polymerization Observed Analytical_Check->Storage_Conditions Polymer Detected Inhibitor_Check Check Inhibitor Concentration (Refer to COA or Analyze) Storage_Conditions->Inhibitor_Check Contamination_Check Check for Contaminants (Moisture, Initiators) Inhibitor_Check->Contamination_Check Action Action Required Contamination_Check->Action Discard Discard Material Action->Discard Adjust_Storage Adjust Storage Conditions Action->Adjust_Storage Add_Inhibitor Consider Adding More Inhibitor (If appropriate for application) Action->Add_Inhibitor Use_Immediately Use Fresh Material & Handle with Care Action->Use_Immediately

References

Technical Support Center: Purification of Acrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of acrylic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity acrylic anhydride. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from its synthesis, typically from the reaction of acrylic acid with acetic anhydride, or from degradation. These include:

  • Unreacted Starting Materials: Acrylic acid and acetic anhydride.

  • By-products: Acetic acid and mixed acrylic-acetic anhydride.

  • Polymerization Inhibitors: Stabilizers such as MEHQ (monomethyl ether of hydroquinone) or phenothiazine (B1677639) are often added to prevent polymerization.[1][2]

  • Degradation Products: Hydrolysis can lead to the formation of acrylic acid.[3] Polymerization can result in oligomers or polymers of acrylic acid.

  • Residual Solvents: Solvents used during synthesis or workup may be present in trace amounts.[4]

Q2: Why is my this compound polymerizing during distillation?

A2: this compound is prone to polymerization, especially at elevated temperatures.[5] This is often catalyzed by the presence of acidic impurities. The risk of polymerization increases significantly during the final stages of distillation when the concentration of this compound is high and it is exposed to high temperatures under acidic conditions.[5]

Q3: How can I prevent polymerization during the purification of this compound?

A3: To prevent polymerization, consider the following strategies:

  • Use a Polymerization Inhibitor: Introduce a stabilizer like phenothiazine or copper sulfate (B86663) into the distillation setup. Commercial this compound often already contains a stabilizer like MEHQ.[1][2]

  • Distill Under Reduced Pressure: Vacuum distillation lowers the boiling point of this compound, reducing the thermal stress on the compound and minimizing the risk of polymerization.[6][7][8]

  • Maintain an Oxygen Supply for Certain Inhibitors: Some inhibitors, like MEHQ, require the presence of oxygen to be effective.[9] Therefore, do not handle acrylic acid or its anhydride under a completely inert atmosphere if using such inhibitors.[9]

  • Neutralize Acidic Impurities: Before distillation, you can wash the crude this compound with a mild aqueous base to remove acidic impurities that can catalyze polymerization.[5]

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified this compound should be stored in a refrigerator at 2-8°C (36-46°F) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation and polymerization.[1][10] It is also sensitive to moisture and heat.[3]

Q5: How can I remove the polymerization inhibitor (e.g., MEHQ) if my application requires it?

A5: Removing polymerization inhibitors can be challenging. One common method is to wash the this compound solution with an aqueous sodium hydroxide (B78521) solution to extract the phenolic inhibitor. However, this may also lead to some hydrolysis of the anhydride. Another approach is to pass the this compound through a column of a suitable adsorbent. Distillation can also separate the anhydride from less volatile inhibitors, but care must be taken to prevent polymerization.

Troubleshooting Guides

Issue 1: Low Yield After Distillation
Possible Cause Troubleshooting Step
Polymerization in the distillation flask Inspect the distillation residue for solid or highly viscous material. If polymerization is suspected, consider adding a polymerization inhibitor to the next batch or lowering the distillation temperature by reducing the pressure further.
Incomplete distillation Ensure the distillation temperature and pressure are appropriate for the complete vaporization of this compound. Monitor the temperature at the distillation head; a drop in temperature can indicate that the product has finished distilling.
Loss during fractional distillation A broad intermediate fraction may contain a significant amount of product. Analyze the intermediate fractions (e.g., by GC or NMR) to determine their composition and decide if re-distillation is warranted.
Leaks in the vacuum system Check all joints and seals for leaks. A fluctuating vacuum pressure can lead to inefficient distillation.[7]
Issue 2: Product is Contaminated with Acrylic Acid
Possible Cause Troubleshooting Step
Hydrolysis during workup or storage Ensure all glassware is thoroughly dried and perform operations under an inert atmosphere to minimize contact with moisture.[3]
Incomplete reaction during synthesis If synthesizing the anhydride, ensure the reaction has gone to completion before purification.
Inefficient distillation Improve the efficiency of the fractional distillation by using a column with a higher number of theoretical plates or by optimizing the reflux ratio.
Co-distillation of acrylic acid If simple distillation is used, acrylic acid may co-distill with the anhydride. A careful fractional distillation is necessary for separation.
Quantitative Data Summary
Property Value Reference
Boiling Point (Atmospheric Pressure) 203.8 ± 9.0 °C[6]
Boiling Point (Reduced Pressure) 85-86 °C at 17 mmHg[6]
76 °C at 20 mmHg
Melting Point -20 °C[6]
Density 1.1 ± 0.1 g/cm³[6]
Flash Point 72-85.7 °C[1][6]
Common Stabilizer Concentration (MEHQ) 500 ppm[1][2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and from components with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.[7]

  • Inhibitor Addition: Add a polymerization inhibitor (e.g., a few crystals of phenothiazine) to the crude this compound in the distillation flask.

  • Evacuation: Gradually apply vacuum to the system. A water aspirator or a vacuum pump can be used.[7]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • First Fraction: Collect the initial fraction, which will likely contain lower-boiling impurities such as acetic acid and unreacted acrylic acid.

    • Main Fraction: Collect the this compound at the appropriate temperature and pressure (e.g., 76 °C at 20 mmHg). The temperature at the distillation head should remain constant during the collection of the pure product.[7]

    • Final Fraction: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.

  • Storage: Store the purified this compound under an inert atmosphere at 2-8°C.[1]

Protocol 2: Purification by Neutralization and Extraction

This non-distillation method is useful for removing acidic impurities and can be performed at room temperature, thus avoiding the risk of heat-induced polymerization.[5]

Methodology:

  • Dissolution: Dissolve the crude this compound in a non-polar organic solvent (e.g., n-hexane).[5]

  • Aqueous Wash: Wash the organic solution with water to remove highly water-soluble impurities.[5]

  • Neutralization Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (pH ≈ 7.8) or another mild alkaline solution (pH 7.5-13.5) to neutralize and remove acidic impurities like acrylic acid and acetic acid.[5] Repeat the washing until the aqueous layer is no longer acidic.

  • Final Water Wash: Wash the organic layer one more time with water to remove any remaining base.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Storage: Store the purified this compound under an inert atmosphere at 2-8°C.[1]

Visualizations

experimental_workflow_distillation start Crude this compound setup Assemble Vacuum Distillation Apparatus start->setup inhibitor Add Polymerization Inhibitor setup->inhibitor evacuate Apply Vacuum inhibitor->evacuate heat Gently Heat evacuate->heat fraction1 Collect First Fraction (Impurities) heat->fraction1 fraction2 Collect Main Fraction (Pure Product) fraction1->fraction2 stop Stop Distillation fraction2->stop storage Store Purified Product stop->storage

Caption: Workflow for the purification of this compound by vacuum distillation.

troubleshooting_polymerization issue Issue: Polymerization during Distillation check_temp Is the distillation temperature too high? issue->check_temp check_inhibitor Is a polymerization inhibitor being used? check_temp->check_inhibitor No reduce_pressure Action: Reduce pressure to lower boiling point. check_temp->reduce_pressure Yes check_acid Are acidic impurities present? check_inhibitor->check_acid Yes add_inhibitor Action: Add an appropriate inhibitor (e.g., phenothiazine). check_inhibitor->add_inhibitor No neutralize Action: Perform a neutralization wash before distillation. check_acid->neutralize Yes solution Outcome: Reduced Polymerization check_acid->solution No reduce_pressure->solution add_inhibitor->solution neutralize->solution

Caption: Troubleshooting decision tree for polymerization during distillation.

References

Technical Support Center: Optimizing Reaction Conditions for Acrylic Anhydride Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the polymerization of acrylic anhydride (B1165640).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of acrylic anhydride, presented in a question-and-answer format.

Issue 1: Low or No Polymer Yield

Q1: My polymerization of this compound resulted in a very low yield or no polymer at all. What are the potential causes and how can I fix it?

A1: Low or no polymer yield in this compound polymerization can stem from several factors, ranging from initiator issues to the presence of inhibitors. A systematic approach to troubleshooting is recommended.

  • Initiator Problems:

    • Insufficient Initiator Concentration: The concentration of the initiator is critical for an effective polymerization. Too little initiator will result in a low rate of initiation and, consequently, a low polymer yield.

    • Inactive Initiator: Initiators can degrade over time, especially if not stored correctly. Ensure your initiator is fresh and has been stored according to the manufacturer's recommendations.

    • Inappropriate Initiator Choice: The choice of initiator depends on the polymerization temperature and solvent. For instance, azo compounds and peroxides are common initiators for free-radical polymerization.[1] Azo-bis(isobutyronitrile) (AIBN) and benzoyl peroxide (BPO) are frequently used, with BPO generally leading to higher grafting levels in some systems.[2]

  • Presence of Inhibitors:

    • Monomer Stabilizer: this compound is often supplied with a stabilizer, such as MEHQ (hydroquinone monomethyl ether), to prevent spontaneous polymerization during storage. This stabilizer must be removed before polymerization, for example, by passing the monomer through a column of basic alumina (B75360).[3]

    • Oxygen Inhibition: Oxygen can act as an inhibitor in free-radical polymerization, especially at lower temperatures.[4] To counter this, the reaction mixture should be deoxygenated by purging with an inert gas like nitrogen or argon before and during the polymerization.[5]

  • Suboptimal Reaction Temperature:

    • The reaction temperature must be high enough to cause the thermal decomposition of the initiator at a suitable rate.[1] If the temperature is too low, the rate of radical formation will be too slow to sustain polymerization. Conversely, excessively high temperatures can lead to rapid initiator decomposition and an increased rate of termination reactions, which can also lower the yield of high molecular weight polymer.[6]

  • Impurities:

    • Impurities in the monomer, solvent, or other reagents can interfere with the polymerization process. Ensure all your materials are of high purity. Water, for instance, can react with this compound.[7]

Issue 2: Formation of Insoluble Gel or Cross-linked Polymer

Q2: My this compound polymerization resulted in an insoluble gel instead of a soluble polymer. Why did this happen and how can I prevent it?

A2: Gel formation is a common issue in the polymerization of this compound and is typically due to cross-linking reactions. This compound is a divinyl monomer and can undergo cyclopolymerization to form a soluble, linear polymer containing cyclic anhydride units.[8][9] However, under certain conditions, intermolecular cross-linking can dominate, leading to an insoluble gel.

  • High Monomer Concentration: At higher monomer concentrations, the likelihood of intermolecular reactions (cross-linking) increases relative to intramolecular cyclization.[8] Diluting the monomer in a suitable solvent is a key strategy to favor the formation of a soluble, cyclopolymer.[8]

  • Solvent Choice: The choice of solvent can influence the polymerization outcome. Polar solvents like benzonitrile (B105546) and cyclohexanone (B45756) have been used for the cyclopolymerization of the related meththis compound.[8]

  • High Conversion: Pushing the polymerization to very high conversions can increase the probability of branching and cross-linking reactions.

  • Temperature: While not extensively documented for this compound specifically, temperature can influence the balance between cyclopolymerization and cross-linking.

Issue 3: Poor Control Over Polymer Molecular Weight and Polydispersity

Q3: I am struggling to control the molecular weight and am getting a broad molecular weight distribution (high polydispersity index - PDI) for my poly(this compound). What can I do to improve this?

A3: Achieving control over molecular weight and obtaining a narrow PDI in free-radical polymerization requires careful control over the reaction conditions.

  • Initiator Concentration: The molecular weight of the polymer is generally inversely proportional to the initiator concentration.[10] A higher initiator concentration leads to more polymer chains being initiated, resulting in a lower average molecular weight.[11]

  • Chain Transfer Agents (CTAs): The addition of a chain transfer agent is a common and effective method for controlling molecular weight.[12] CTAs, such as thiols (e.g., dodecyl mercaptan), interrupt the growth of a polymer chain and initiate a new one, thereby reducing the average molecular weight.[12][13] The ratio of CTA to monomer concentration is a key parameter for controlling the final molecular weight.[14]

  • Temperature: Higher temperatures generally lead to a higher rate of initiation and can result in lower molecular weight polymers.[15]

  • Monomer Concentration: The monomer concentration can also influence the molecular weight.

  • Controlled Radical Polymerization Techniques: For the most precise control over molecular weight and PDI, consider using controlled/"living" radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] These methods are designed to produce polymers with predetermined molecular weights and very narrow molecular weight distributions.[16]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the polymerization of this compound?

A1: The polymerization of this compound typically proceeds via a free-radical mechanism.[1] This process involves three main stages:

  • Initiation: A free-radical initiator (e.g., AIBN or BPO) decomposes upon heating to form primary radicals. These radicals then react with an this compound monomer to initiate a growing polymer chain.[1]

  • Propagation: The newly formed radical adds to successive monomer units, rapidly increasing the chain length. In the case of this compound, this propagation can occur in an intramolecular fashion to form a cyclic anhydride unit within the polymer backbone (cyclopolymerization), or intermolecularly, which can lead to cross-linking.[8]

  • Termination: The growth of a polymer chain is stopped, typically by the combination of two growing chains or by disproportionation.[1]

Q2: What are some suitable solvents for the polymerization of this compound?

A2: this compound is soluble in a range of organic solvents.[17] For its polymerization, particularly to favor cyclopolymerization and avoid cross-linking, polar solvents are often used. Examples from the closely related meththis compound polymerization include benzonitrile and cyclohexanone.[8] The polymer, poly(meththis compound), has been shown to be soluble in DMF and DMSO.[8]

Q3: How can I purify the resulting poly(this compound)?

A3: The purification of poly(this compound) typically involves separating the polymer from unreacted monomer, initiator fragments, and solvent. A common method is precipitation. The polymer solution is added dropwise to a non-solvent (a liquid in which the polymer is insoluble but the impurities are soluble), causing the polymer to precipitate. The solid polymer can then be collected by filtration and dried. For the analogous poly(meththis compound), diethyl ether has been used as a precipitating solvent.[3]

Q4: How does water affect the polymerization of this compound?

A4: this compound is reactive towards water, undergoing hydrolysis to form acrylic acid.[7] The presence of significant amounts of water in the reaction mixture is therefore undesirable as it will consume the monomer and introduce acrylic acid units into the polymer, changing its chemical composition and properties. It is crucial to use anhydrous solvents and to handle the monomer in a dry atmosphere.

Q5: What are the key side reactions to be aware of during this compound polymerization?

A5: The main side reaction of concern is intermolecular cross-linking, which leads to the formation of an insoluble gel. This is a competing reaction to the desired intramolecular cyclopolymerization.[8] As discussed in the troubleshooting guide, this can be mitigated by using a lower monomer concentration. Another potential side reaction is hydrolysis if water is present in the system.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Polymerization (Qualitative)

ParameterEffect on Molecular WeightEffect on Polydispersity Index (PDI)Effect on Reaction RatePotential Issues
↑ Initiator Concentration ↓ Decreases↑ Generally Increases↑ IncreasesLower final polymer properties.
↑ Temperature ↓ Generally Decreases↔/↑ Variable/Increases↑ IncreasesIncreased side reactions, broader PDI.[15]
↑ Monomer Concentration ↑ Generally Increases↔/↑ Variable/Increases↑ Increases↑ Increased risk of cross-linking/gelation.[8]
↑ Chain Transfer Agent ↓ Decreases↓ Generally Decreases↓ May DecreaseOdor if low MW thiols are used.[18]

Note: The trends presented in this table are based on general principles of free-radical polymerization and studies of analogous systems, as specific quantitative data for this compound homopolymerization is limited in the available literature.

Experimental Protocols

General Protocol for Solution Polymerization of this compound

This protocol is a general guideline and should be optimized for specific experimental goals.

  • Monomer Purification: Remove the inhibitor from the this compound monomer by passing it through a column of activated basic alumina immediately before use.[3]

  • Reactor Setup: Assemble a multi-necked flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet/outlet. The setup should be flame-dried or oven-dried to ensure it is free of moisture.

  • Reagent Addition:

    • To the flask, add the desired amount of a dry, suitable solvent (e.g., benzonitrile, cyclohexanone).

    • Begin stirring and purge the solvent with dry nitrogen for at least 30 minutes to remove dissolved oxygen.

    • Add the purified this compound monomer to the solvent to achieve the desired concentration (lower concentrations, e.g., below 20 wt%, are recommended to minimize cross-linking).

    • Add the desired amount of a free-radical initiator (e.g., AIBN or BPO). If control over molecular weight is desired, add the appropriate amount of a chain transfer agent at this stage.

  • Polymerization:

    • Immerse the reaction flask in an oil bath preheated to the desired reaction temperature (e.g., 60-90°C, depending on the initiator).

    • Maintain the reaction under a positive pressure of nitrogen.

    • Allow the polymerization to proceed for the desired amount of time (e.g., several hours). The reaction progress can be monitored by techniques such as FTIR by observing the disappearance of the vinyl C=C stretch.[5]

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred non-solvent (e.g., diethyl ether).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any remaining impurities.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • Characterize the polymer using techniques such as FTIR and NMR to confirm its structure (presence of cyclic anhydride units).[8][19]

    • Determine the molecular weight and PDI using Gel Permeation Chromatography (GPC).[20]

    • Assess the thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[21][22]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Degassing Degassing (Nitrogen Purge) Monomer_Purification->Degassing Reactor_Setup Reactor Setup (Dry Glassware) Reactor_Setup->Degassing Reagent_Prep Reagent Preparation (Solvent, Initiator, CTA) Reagent_Prep->Degassing Heating Heating to Reaction Temperature Degassing->Heating Polymerization Polymerization (Under Nitrogen) Heating->Polymerization Cooling Cooling to Room Temperature Polymerization->Cooling Precipitation Precipitation in Non-solvent Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Characterization (FTIR, NMR, GPC, DSC) Drying->Characterization

Caption: A typical experimental workflow for the free-radical solution polymerization of this compound.

Troubleshooting_Guide Troubleshooting Guide for this compound Polymerization cluster_yield Low/No Yield cluster_gel Gel Formation cluster_mw Poor MW/PDI Control Start Problem with Polymerization Check_Initiator Check Initiator (Concentration, Activity) Start->Check_Initiator Low Yield? Lower_Monomer_Conc Lower Monomer Concentration Start->Lower_Monomer_Conc Gel Formation? Adjust_Initiator Adjust Initiator Concentration Start->Adjust_Initiator Poor MW Control? Remove_Inhibitor Remove Inhibitor (Monomer Stabilizer, O2) Check_Initiator->Remove_Inhibitor Check_Temp Optimize Temperature Remove_Inhibitor->Check_Temp Solvent_Choice Choose Appropriate Solvent Lower_Monomer_Conc->Solvent_Choice Use_CTA Use Chain Transfer Agent (CTA) Adjust_Initiator->Use_CTA Controlled_Poly Consider Controlled Polymerization (e.g., RAFT) Use_CTA->Controlled_Poly

Caption: A logical flowchart for troubleshooting common issues in this compound polymerization.

References

identifying and minimizing side products in acrylic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help identify and minimize side products in reactions involving acrylic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using acrylic anhydride?

A1: The two most prevalent side products are polyacrylates and acrylic acid. Polyacrylates form due to the inherent tendency of the acrylate (B77674) moiety to polymerize, often resulting in viscous reaction mixtures or solid byproducts.[1][2][3] Acrylic acid is typically formed by the hydrolysis of this compound upon contact with water or moisture.[4][5][6]

Q2: My reaction mixture has become viscous and difficult to stir, and the yield of my desired acrylate ester is low. What is happening?

A2: This is a classic sign of uncontrolled polymerization of this compound.[2] The vinyl group in the acrylate is highly susceptible to radical polymerization, especially when heated or exposed to initiators. This process consumes the anhydride and leads to the formation of high-molecular-weight polymers, reducing the yield of the intended product.

Q3: How can I prevent the polymerization of this compound during my reaction?

A3: Several strategies can be employed to mitigate unwanted polymerization:

  • Use of Inhibitors: Add a radical inhibitor to the reaction mixture. Commercial this compound often comes with an inhibitor like Topanol A (a hindered phenol).[7][8][9] If not already present, inhibitors such as hydroquinone (B1673460) or phenothiazine (B1677639) can be added in small quantities (ppm levels).[10]

  • Temperature Control: Perform the reaction at the lowest feasible temperature. Exothermic reactions should be cooled, and the anhydride should be added slowly and in a controlled manner to dissipate heat effectively.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can sometimes initiate polymerization.

Q4: I've noticed the presence of acrylic acid in my final product. What is the cause and how can I avoid it?

A4: The presence of acrylic acid indicates that the this compound has undergone hydrolysis.[4][6] This occurs when the anhydride comes into contact with water. To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and handle the reagent under an inert, dry atmosphere.

Q5: Is purification of the final product by distillation a good idea?

A5: Purification by distillation can be challenging. Heating this compound or acrylate products, especially under acidic conditions, can induce vigorous polymerization.[2] If distillation is necessary, it should be performed under vacuum to lower the boiling point, and a polymerization inhibitor must be added to the distillation flask.[1]

Troubleshooting Guide

This guide addresses specific issues encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution(s)
Low or No Yield Polymerization of Reagent: The this compound has polymerized before or during the reaction.1. Check the age and storage conditions of the anhydride. 2. Ensure a polymerization inhibitor is present.[7][10] 3. Perform the reaction at a lower temperature.
Hydrolysis of Reagent: The anhydride was hydrolyzed to acrylic acid by moisture.[4]1. Use anhydrous solvents and oven-dried glassware. 2. Handle the anhydride under an inert, dry atmosphere (e.g., in a glovebox).
Formation of a Gel or Solid Precipitate Extensive Polymerization: The reaction conditions are too harsh, leading to rapid polymer formation.1. Reduce the reaction temperature significantly. 2. Decrease the rate of addition of the this compound. 3. Increase the concentration of the polymerization inhibitor.
Product is Contaminated with Acrylic Acid In-situ Hydrolysis: Water was present in the reaction mixture (solvents, reagents).1. Rigorously dry all solvents and starting materials before use. 2. During workup, use a non-aqueous method if possible. If an aqueous wash is needed, perform it quickly with cold, neutral, or slightly basic water.
Inconsistent Results Between Batches Inhibitor Depletion: The inhibitor in the stored this compound has been consumed over time.1. Purchase fresh this compound. 2. Store the reagent in a cool, dark place and tightly sealed. 3. Consider adding a small amount of fresh inhibitor if the reagent must be stored for an extended period.

Experimental Protocol: Acylation of an Alcohol

This protocol provides a general method for the acylation of a primary alcohol using this compound, incorporating best practices to minimize side reactions.

Materials:

  • Primary Alcohol

  • This compound (containing inhibitor)

  • Anhydrous Pyridine (B92270) or Triethylamine (as base/catalyst)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Polymerization Inhibitor (e.g., Hydroquinone, optional)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble oven-dried glassware under a positive pressure of an inert gas.

  • Reagent Preparation: Dissolve the primary alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM. If desired, add a small amount of extra inhibitor (~100 ppm).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the reaction exotherm.

  • Slow Addition: Add this compound (1.1 eq) dropwise to the cooled solution over 30-60 minutes with vigorous stirring. A slow addition rate is crucial to prevent localized heating and subsequent polymerization.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Quenching: Cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C).

  • Purification: Purify the crude product via column chromatography. Avoid distillation unless absolutely necessary and only under high vacuum with an inhibitor.

Visual Guides

Troubleshooting Workflow

G cluster_yield Low Yield / No Reaction cluster_solutions Corrective Actions start Problem Observed yield_issue Viscous Mixture or Solid Formed? start->yield_issue polymer Cause: Polymerization yield_issue->polymer Yes hydrolysis Cause: Hydrolysis yield_issue->hydrolysis No sol_polymer 1. Lower Temperature 2. Add Inhibitor 3. Slow Reagent Addition polymer->sol_polymer sol_hydrolysis 1. Use Anhydrous Solvents 2. Dry Glassware 3. Use Inert Atmosphere hydrolysis->sol_hydrolysis

Caption: A decision tree for troubleshooting common issues in this compound reactions.

General Experimental Workflow

G Workflow for Minimizing Side Products cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware & Solvents p2 Assemble Under Inert Gas p1->p2 p3 Add Inhibitor (if needed) p2->p3 r1 Cool to 0°C p3->r1 r2 Slow Dropwise Addition of Anhydride r1->r2 r3 Monitor Progress at Low Temp r2->r3 w1 Quench with Cold Aqueous Solution r3->w1 w2 Concentrate at Low Temperature w1->w2 w3 Purify via Chromatography w2->w3

Caption: Key steps in an experimental workflow designed to prevent side product formation.

References

Technical Support Center: Handling Highly Reactive Acrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with highly reactive acrylic anhydride (B1165640). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety data to ensure safe and effective handling of this chemical.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Solid polymer formation in the storage bottle. 1. Depletion of inhibitor (e.g., MEHQ). 2. Exposure to heat, light, or air (oxygen). 3. Presence of contaminants that can initiate polymerization.1. Do not attempt to use the material. 2. Do not heat the bottle to melt the polymer, as this can lead to a dangerous runaway polymerization. 3. Treat the entire container as hazardous waste and dispose of it according to your institution's guidelines. 4. In the future, ensure storage at the recommended temperature (2-8°C) and under an inert atmosphere.
Increased viscosity or cloudiness of the liquid. 1. Onset of polymerization. 2. Hydrolysis due to exposure to moisture, forming acrylic acid.1. Immediately cool the container in an ice bath to slow down the reaction. 2. If polymerization is suspected, do not use the material. Dispose of it as hazardous waste. 3. If hydrolysis is the cause, the material may not be suitable for reactions sensitive to acidic impurities. Consider purification if feasible, or obtain a fresh batch.
A pungent, acrid odor is detected upon opening the container. Acrylic anhydride has a naturally pungent odor. However, a stronger than usual odor might indicate decomposition or hydrolysis to acrylic acid.1. Always handle this compound in a well-ventilated chemical fume hood. 2. Ensure your personal protective equipment (PPE), including a respirator if necessary, is appropriate. 3. If the odor is unusually strong, it may indicate a compromised seal or product degradation. Evaluate the material's suitability for your experiment.
The reaction is unexpectedly vigorous or exothermic. 1. The reaction scale is too large. 2. The rate of addition of this compound is too fast. 3. Inadequate cooling of the reaction mixture. 4. Presence of incompatible materials that catalyze polymerization or decomposition.1. Immediately apply external cooling (e.g., ice bath). 2. Stop the addition of any further reagents. 3. Be prepared for an emergency shutdown of the reaction. 4. For future experiments, reduce the scale, slow down the addition rate, and ensure efficient cooling and stirring.

Frequently Asked Questions (FAQs)

1. What is the primary hazard associated with this compound?

The primary hazard is its high reactivity, which can lead to spontaneous and violent polymerization, especially when exposed to heat, light, or contaminants. It is also corrosive and can cause severe skin burns and eye damage. Additionally, it is harmful if swallowed or inhaled and may cause an allergic skin reaction.

2. What is the purpose of the stabilizer (e.g., MEHQ) in this compound?

Stabilizers like Monomethyl Ether Hydroquinone (MEHQ) are added to inhibit premature polymerization during storage and transport. These inhibitors work by scavenging free radicals that can initiate a polymerization chain reaction.

3. What are the proper storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and other heat sources. The recommended storage temperature is typically between 2°C and 8°C. It should also be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen and moisture.

4. What personal protective equipment (PPE) should I wear when handling this compound?

At a minimum, you should wear:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber). Always inspect gloves before use and dispose of them properly after handling.

  • Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron may be necessary.

  • Respiratory Protection: Use in a well-ventilated chemical fume hood is crucial. If there is a risk of inhalation, a respirator may be required.

5. How should I handle a small spill of this compound on a lab bench?

For a small spill:

  • Alert others in the area and ensure the spill is contained within the chemical fume hood.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or clay. Do not use combustible materials like sawdust.

  • Once the liquid is absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solution (e.g., a mild soap and water solution), and collect the decontamination materials for hazardous waste disposal.

6. Can I use this compound that has passed its expiration date?

It is not recommended. The effectiveness of the polymerization inhibitor can decrease over time, increasing the risk of spontaneous polymerization. If there is no expiration date, a standard warranty of one year from the date of shipment is often applicable. Always inspect the material for any signs of polymerization (e.g., increased viscosity, solids) before use.

Quantitative Data

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
CAS Number 2051-76-5
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 85-86°C at 17 mmHg
Flash Point 72°C (161.6°F)
Storage Temperature 2-8°C

Table 2: Common Inhibitor Concentrations

InhibitorTypical ConcentrationReference(s)
MEHQ (Monomethyl Ether Hydroquinone) 500 ppm
Hydroquinone 300 ppm (often with MEHQ)

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound

This protocol outlines a general procedure for using this compound as a reagent in an acylation reaction.

Materials:

  • This compound (stabilized with MEHQ)

  • Substrate (e.g., an alcohol or amine)

  • Anhydrous, non-protic solvent (e.g., THF, CH₂Cl₂)

  • Base (e.g., triethylamine, pyridine), if necessary

  • Reaction flask with a magnetic stirrer

  • Addition funnel

  • Inert gas supply (nitrogen or argon)

  • Cooling bath (e.g., ice-water)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Dissolve the substrate and any base in the anhydrous solvent in the reaction flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C) using the cooling bath.

  • Measure the required amount of this compound in a dry syringe or graduated cylinder under an inert atmosphere.

  • Slowly add the this compound dropwise to the stirred reaction mixture via the addition funnel over a period of 15-30 minutes.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR).

  • Once the reaction is complete, quench any remaining this compound by slowly adding a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate). Caution: The quenching process may be exothermic.

  • Proceed with the standard workup and purification procedures for your product.

Protocol 2: Small-Scale Spill Cleanup and Neutralization

This protocol details the steps for cleaning up a small spill (less than 100 mL) of this compound in a chemical fume hood.

Materials:

  • Appropriate PPE (goggles, face shield, chemical-resistant gloves, lab coat)

  • Inert absorbent material (vermiculite, sand, or spill pillows)

  • Sodium bicarbonate or soda ash for neutralization

  • A scoop or other tool for collecting the absorbed material

  • A labeled, sealable hazardous waste container

  • pH paper (optional)

Procedure:

  • Ensure the fume hood sash is at the lowest practical height.

  • Contain the spill by creating a dike around it with the absorbent material.

  • Sprinkle additional absorbent material over the spill, working from the outside in, until all the liquid is absorbed.

  • Carefully sprinkle sodium bicarbonate or soda ash over the absorbed material to neutralize the this compound. Be aware that this may generate some heat and gas.

  • (Optional) Moisten the mixture slightly with water and test with pH paper to ensure neutralization.

  • Carefully scoop the neutralized mixture into the hazardous waste container.

  • Wipe the spill area with a cloth dampened with soapy water. Place the cloth in the hazardous waste container.

  • Seal the container, label it appropriately, and arrange for its disposal through your institution's hazardous waste program.

Visualizations

experimental_workflow start Start: Prepare Reaction Setup inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm dissolve_substrate Dissolve Substrate in Anhydrous Solvent inert_atm->dissolve_substrate cool Cool Reaction Mixture (e.g., 0°C) dissolve_substrate->cool add_anhydride Slowly Add This compound cool->add_anhydride monitor Monitor Reaction Progress (TLC, GC, etc.) add_anhydride->monitor quench Quench Excess Anhydride (e.g., NaHCO3 solution) monitor->quench Reaction Complete workup Workup and Purify Product quench->workup end End workup->end

Caption: A typical experimental workflow for a reaction involving this compound.

spill_response_logic spill This compound Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL) in Fume Hood? assess->small_spill cleanup Perform Cleanup Protocol (Absorb, Neutralize, Dispose) small_spill->cleanup Yes large_spill Evacuate Area, Alert Others, Call Emergency Response small_spill->large_spill No end End cleanup->end large_spill->end

Caption: Decision-making logic for responding to an this compound spill.

Technical Support Center: Acrylic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acrylic anhydride (B1165640) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing acrylic anhydride?

A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Key methods include:

  • Reaction of Acryloyl Chloride with Acrylic Acid: This method involves the reaction of acryloyl chloride with acrylic acid in the presence of a base like triethylamine (B128534).[1] It offers good yields, typically in the range of 70-80%.[1]

  • Reaction with Acetic Anhydride: This process uses acetic anhydride to react with acrylic acid.[2][3] It is a common industrial method but can present challenges in purification due to the formation of mixed anhydrides.[4]

  • Reaction with Acetylene and Nickel Carbonyl: This method can produce high yields (83-88%) by reacting acrylic acid, acetylene, and nickel carbonyl in an inert solvent.[5]

  • Using Dehydrating Agents: Reagents like benzenesulfonyl chloride in the presence of triethylamine can be used to dehydrate acrylic acid, forming the anhydride with high conversion rates (99%) and yields (91%).[6]

Q2: I am observing significant polymer formation during my reaction. What can I do to prevent this?

A2: Polymerization is a major side reaction in this compound synthesis due to the reactivity of the acrylic functional group.[3] To mitigate this, the following strategies are recommended:

  • Use of Polymerization Inhibitors: Incorporating inhibitors such as hydroquinone (B1673460) (HQ)[4], monomethyl ether hydroquinone (MEHQ), or phenothiazine (B1677639) (PTZ) into the reaction mixture is crucial.[7][8] It is often beneficial to use a dual-inhibitor system, with one in the reaction vessel and another in the distillation column.[4][8]

  • Temperature Control: Maintaining a low reaction temperature can help to minimize polymerization. For instance, in the reaction of acryloyl chloride with acrylic acid, the initial addition is often carried out at ice-cold temperatures.[1] In other methods, the reaction temperature is carefully controlled, for example, between 40-50°C for the nickel carbonyl method.[5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as dry air or nitrogen, can help prevent radical initiation that leads to polymerization.[6]

Q3: My final product yield is consistently low. What are the critical factors I should investigate?

A3: Low yield can be attributed to several factors. Here are the most critical aspects to troubleshoot:

  • Incomplete Reaction: Ensure the reaction goes to completion. This can be monitored by techniques like Gas Chromatography (GC) to check the conversion of the starting materials.[6] Reaction times may need to be extended. For example, the reaction between acryloyl chloride and acrylic acid is typically stirred for 16 hours.[1]

  • Suboptimal Reagent Stoichiometry: The molar ratio of reactants is critical. For the reaction with acetic anhydride, the molar ratio between acrylic acid and acetic anhydride is often optimized, with ratios between 2 and 2.2 being preferable.[3]

  • Purification Losses: Significant amounts of product can be lost during workup and purification. The choice of purification method (e.g., distillation, filtration, washing) should be optimized to minimize such losses. For instance, after reacting acryloyl chloride and acrylic acid, the product is washed with dilute sodium bicarbonate and a saturated sodium chloride solution to remove impurities before solvent evaporation.[1]

  • Side Reactions: Besides polymerization, other side reactions can consume starting materials or the product. The formation of mixed anhydrides with acetic acid is a common issue when using acetic anhydride.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor reaction progress using GC or NMR. Consider extending the reaction time or adjusting the temperature.
Suboptimal molar ratio of reactants.Optimize the molar ratio of acrylic acid to the dehydrating agent. For example, a 1:1 molar ratio of acryloyl chloride to acrylic acid is used.[1]
Product loss during workup.Refine the purification process. Ensure complete extraction and minimize transfers. Wash steps should be performed carefully to avoid loss of the organic layer.[1]
Polymerization of Product Insufficient or no polymerization inhibitor.Add a suitable polymerization inhibitor (e.g., hydroquinone, MEHQ) to the reaction mixture.[4][5] For distillations, add an inhibitor to both the reboiler and the column.[8]
High reaction or distillation temperature.Maintain the recommended reaction temperature. Use vacuum distillation to lower the boiling point of the product and reduce thermal stress.[5]
Product Contamination Presence of unreacted starting materials.Ensure the reaction goes to completion. Use an appropriate workup procedure, such as washing with a dilute base to remove unreacted acrylic acid.[1]
Formation of byproducts (e.g., mixed anhydrides).When using acetic anhydride, consider reactive distillation to continuously remove the acetic acid byproduct, which can shift the equilibrium towards the desired product.[2][3]
Insoluble precipitates.In the nickel carbonyl method, the nickel acrylate (B77674) byproduct precipitates and can be removed by filtration or centrifugation.[5] In the acryloyl chloride method, the triethylamine hydrochloride salt is removed by filtration.[1]

Experimental Protocols

Method 1: Synthesis from Acryloyl Chloride and Acrylic Acid

This method provides a good yield and a relatively straightforward procedure.[1]

Materials:

  • Acryloyl chloride

  • Acrylic acid

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), dilute aqueous solution

  • Sodium chloride (NaCl), saturated aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve acrylic acid (1 equivalent) and triethylamine (1 equivalent) in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add acryloyl chloride (1 equivalent) dropwise to the cooled solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Filter the mixture to remove the precipitated triethylamine hydrochloride salt.

  • Remove the THF from the filtrate by rotary evaporation.

  • Dissolve the residue in dichloromethane.

  • Wash the organic solution twice with dilute aqueous sodium bicarbonate and once with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain this compound as a light yellow liquid.

Expected Yield: 70-80%[1]

Method 2: Synthesis using Benzenesulfonyl Chloride

This method utilizes a dehydrating agent to form the anhydride with a high conversion rate.[6]

Materials:

  • Acrylic acid

  • Benzenesulfonyl chloride

  • Triethylamine

  • Methylene (B1212753) chloride

  • Polymerization inhibitors (e.g., Sumilizer™ GM, TP-D, WX-R)

  • Water

Procedure:

  • In a four-necked glass reactor under a dry air atmosphere, charge methylene chloride, polymerization inhibitors, acrylic acid (2 equivalents), and benzenesulfonyl chloride (1 equivalent).

  • Cool the mixture to 5°C.

  • Add triethylamine (2 equivalents) dropwise over 2 hours, maintaining the reaction temperature at or below 30°C.

  • After the addition is complete, stir the mixture for 1 hour at the same temperature.

  • Monitor the conversion of acrylic acid by GC.

  • Once the reaction is complete (e.g., >99% conversion), wash the reaction mixture with water. Repeat the washing step twice more.

  • Distill off the methylene chloride to obtain the this compound.

Expected Yield: 91%[6]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
From Acryloyl ChlorideAcryloyl chloride, acrylic acid, triethylamine70-80%[1]Good yield, straightforward procedure.Acryloyl chloride is corrosive and moisture-sensitive.
From Acetic AnhydrideAcetic anhydride, acrylic acidVariable, can be high with reactive distillation.[2]Uses readily available reagents.Can form mixed anhydrides, requiring careful purification.[4]
From AcetyleneAcetylene, nickel carbonyl, acrylic acid83-88%[5]High yield, uses inexpensive acetylene.Nickel carbonyl is highly toxic.
From Benzenesulfonyl ChlorideBenzenesulfonyl chloride, acrylic acid, triethylamine91%[6]High yield and high conversion.Benzenesulfonyl chloride is corrosive.

Diagrams

experimental_workflow_acryloyl_chloride cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acrylic Acid & Triethylamine in THF cool Cool to 0°C start->cool add_acryloyl Add Acryloyl Chloride cool->add_acryloyl stir Stir at RT for 16h add_acryloyl->stir filter1 Filter Precipitate stir->filter1 evap1 Evaporate THF filter1->evap1 dissolve Dissolve in CH₂Cl₂ evap1->dissolve wash Wash with NaHCO₃ & NaCl dissolve->wash dry Dry over Na₂SO₄ wash->dry filter2 Filter Drying Agent dry->filter2 evap2 Evaporate CH₂Cl₂ filter2->evap2 product This compound evap2->product

Caption: Experimental workflow for the synthesis of this compound from acryloyl chloride.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn polymerization Polymerization? start->polymerization workup_loss Workup Losses? start->workup_loss sol_incomplete Increase Time/Temp Monitor by GC/NMR incomplete_rxn->sol_incomplete sol_polymer Add/Increase Inhibitor Lower Temperature polymerization->sol_polymer sol_workup Optimize Purification Minimize Transfers workup_loss->sol_workup

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

managing the exothermic nature of acrylic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the exothermic nature of reactions involving acrylic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: Why are reactions with acrylic anhydride exothermic? A1: Reactions of this compound with nucleophiles, such as alcohols and amines, are acylation reactions. These reactions are thermodynamically favorable, involving the cleavage of a high-energy anhydride bond and the formation of more stable ester or amide bonds. This release of energy in the form of heat makes the reaction exothermic.[1]

Q2: What are the primary risks associated with the exothermic nature of these reactions? A2: The main risk is a rapid, uncontrolled increase in reaction temperature, known as a thermal runaway.[1] This can cause the reaction mixture to boil violently, leading to a dangerous pressure increase, potential vessel rupture, and the release of hazardous materials.[1] Additionally, high temperatures can promote unwanted side reactions, such as polymerization of the acrylate (B77674) moiety, and decomposition of reactants or products, leading to lower yields and impurity formation.[1][2]

Q3: What is the role of stabilizers like MEHQ in this compound? A3: Stabilizers such as Monomethyl Ether of Hydroquinone (MEHQ) are added to this compound to inhibit spontaneous polymerization of the acrylate groups.[3] It is crucial to ensure the stabilizer is not removed during purification unless the anhydride is to be used immediately, as its absence can lead to hazardous, uncontrolled polymerization.[2]

Q4: How should this compound be stored? A4: this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[4] Long-term storage at 2-8°C is recommended to maintain stability and prevent degradation or polymerization.[4]

Q5: What are the immediate first aid measures in case of accidental exposure? A5: Due to its corrosive nature, immediate action is critical.

  • Skin Contact: Wash off with soap and plenty of water and consult a physician.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water (only if the person is conscious) and seek immediate medical advice.[6]

Troubleshooting Guide

Issue 1: The reaction temperature is rising too quickly (Thermal Runaway).

  • Question: My reaction temperature spiked suddenly after I started adding the this compound. What should I do, and what caused this?

  • Answer:

    • Immediate Actions:

      • Immediately stop the addition of the reagent.[1]

      • Ensure the cooling bath is topped up and at the correct temperature (e.g., add more ice/dry ice).

      • Increase the stirring rate to improve heat dissipation and prevent localized hot spots.[1]

      • If the temperature continues to rise uncontrollably, prepare for an emergency quench by adding a pre-cooled, inert solvent.

    • Root Cause Analysis and Prevention:

      • Too-Rapid Reagent Addition: The rate of heat generation exceeded the cooling system's capacity. Prevention: Add the this compound dropwise or in small portions, using an addition funnel. Always monitor the internal reaction temperature during addition.[1][7]

      • Inadequate Cooling: The cooling bath may be too small, not cold enough, or have poor thermal contact with the reaction flask. Prevention: Use a larger cooling bath or a cryostat for better temperature control. Ensure the flask is sufficiently immersed.[1]

      • High Reactant Concentration: Concentrated solutions generate heat more rapidly per unit volume. Prevention: Use a more dilute solution to moderate the reaction rate and improve heat management.[1]

Issue 2: The product yield is low, and a dark, insoluble material has formed.

  • Question: After workup, my product yield was very low, and I found a significant amount of dark, polymeric material. What happened?

  • Answer:

    • Immediate Actions:

      • Review the temperature profile of the reaction. If the temperature exceeded the desired range, this is the likely cause.

      • Isolate the desired product from the insoluble material via filtration before proceeding with purification.

    • Root Cause Analysis and Prevention:

      • Excessive Reaction Temperature: High temperatures likely caused the decomposition of starting materials or the desired product and initiated thermal polymerization of the acrylate.[1] Prevention: Maintain strict temperature control throughout the reaction using the methods described above (slow addition, efficient cooling).

      • Localized Heating: Inefficient stirring can create "hot spots" within the reaction mixture where decomposition and polymerization can occur, even if the bulk temperature appears normal.[1] Prevention: Use an overhead stirrer for larger volumes and ensure vigorous, efficient mixing.

      • Moisture Contamination: this compound is sensitive to moisture and can hydrolyze to acrylic acid, which may not participate in the desired reaction and can complicate purification.[3][8] Prevention: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Effective management of the exothermic reaction requires careful control of several parameters. The table below summarizes key variables and recommended starting points based on common laboratory procedures.

ParameterRecommended Value/ConditionRationale & Impact on Exotherm
Addition Rate Dropwise or slow, continuous feedThe primary method for controlling the rate of heat generation. Too fast an addition is a common cause of thermal runaway.[9]
Initial Temperature 0 °C to 5 °C (Ice Bath)Starting at a low temperature provides a larger buffer to absorb the heat generated during the initial phase of the reaction.[7][10]
Max. Internal Temp. < 30 °C (for synthesis)Keeping the internal temperature low minimizes side reactions, decomposition, and unwanted polymerization.[7]
Reactant Conc. 0.1 M - 1.0 MLower concentrations slow the reaction rate and provide a larger thermal mass (solvent) to absorb heat, preventing sharp temperature spikes.[1]
Stirring Speed Vigorous (e.g., >300 RPM)Ensures rapid and even distribution of heat, preventing the formation of localized hot spots.

Experimental Protocols

Protocol: Controlled Acylation of an Alcohol with this compound

This protocol provides a general methodology for performing an acylation reaction while managing its exothermic nature.

Materials:

  • Alcohol (1.0 equivalent)

  • This compound (1.1 - 1.2 equivalents)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine, 1.5 equivalents)

  • Nitrogen or Argon gas supply

  • Ice-water bath or cryostat

Procedure:

  • Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, an addition funnel, and a nitrogen/argon inlet.

  • Initial Cooldown: Charge the flask with the alcohol, the amine base, and the anhydrous solvent. Begin stirring and cool the mixture to 0 °C using an ice bath.

  • Reagent Preparation: In a separate, dry flask, dissolve the this compound in the anhydrous solvent.

  • Controlled Addition: Transfer the this compound solution to the addition funnel. Add the solution to the cooled, stirred mixture dropwise over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition, ensuring it does not rise above 5-10 °C. Adjust the addition rate as necessary to maintain this temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then let it warm slowly to room temperature. Monitor the reaction's progress via TLC or LC-MS until the starting alcohol is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining anhydride.

  • Workup: Proceed with standard aqueous workup and purification procedures.

Visualizations

Workflow for Managing an Exothermic Reaction

ExothermicWorkflow cluster_prep Preparation cluster_reaction Reaction Control cluster_completion Completion & Workup setup 1. Assemble Dry Glassware under Inert Atmosphere charge 2. Charge Substrate, Base, and Anhydrous Solvent setup->charge cool 3. Cool Reaction Mixture (e.g., 0°C) charge->cool add 4. Slow, Dropwise Addition of this compound cool->add monitor 5. Monitor Internal Temperature (Maintain < 10°C) add->monitor monitor->add Adjust Addition Rate progress 6. Monitor Reaction Progress (TLC / LC-MS) monitor->progress quench 7. Cautious Quenching (e.g., sat. NaHCO3) progress->quench workup 8. Aqueous Workup and Purification quench->workup

Caption: Experimental workflow for a controlled exothermic acylation reaction.

Troubleshooting Logic for a Thermal Event

TroubleshootingLogic start Temperature Spike Detected (>15°C above setpoint) stop_add IMMEDIATELY Stop Reagent Addition start->stop_add check_cooling Is Cooling System Functioning Optimally? stop_add->check_cooling increase_cooling Increase Cooling Capacity (Add more ice/dry ice) check_cooling->increase_cooling No check_stirring Is Stirring Vigorous and Effective? check_cooling->check_stirring Yes increase_cooling->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No temp_control Is Temperature Now Under Control? check_stirring->temp_control Yes increase_stirring->temp_control resume Resume Addition at MUCH Slower Rate temp_control->resume Yes quench EMERGENCY Quench with Cold Solvent temp_control->quench No

References

troubleshooting inconsistent results in acrylic anhydride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acrylic Anhydride (B1165640) Experiments

Welcome to the technical support center for acrylic anhydride experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this compound in their work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My acylation reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A1: Low yields in acylation reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to help you identify and resolve the issue:

  • Moisture Sensitivity: this compound is highly reactive towards water. Hydrolysis of the anhydride to acrylic acid is a common cause of low yields.[1]

    • Recommendation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your nucleophilic substrate (amine, alcohol, etc.) is dry.[1]

  • Reagent Purity: The purity of the this compound, the nucleophile, and any catalysts or bases is critical.

    • Recommendation: Use freshly opened or properly stored reagents. If the purity is questionable, consider purifying the starting materials. For instance, amines can often be distilled.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[2]

    • Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If no reaction is observed (monitored by TLC or LC-MS), consider gentle heating.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and the solubility of reactants.

  • Incorrect Stoichiometry: For acylation of primary or secondary amines, using only one equivalent of the amine can lead to low yields. In this scenario, half of the amine is consumed as a base to neutralize the acrylic acid produced, leaving only half to act as a nucleophile.[1]

Issue 2: Polymerization During Reaction or Workup

Q2: My reaction mixture became viscous and difficult to stir, or I observed the formation of a solid polymer during the reaction or workup. What causes this and how can I prevent it?

A2: This is a classic sign of uncontrolled radical polymerization of this compound or the resulting acrylate (B77674) ester. This reaction is highly exothermic and can accelerate rapidly, especially at elevated temperatures.[3]

  • Troubleshooting Steps:

    • Inhibitor Selection and Concentration: Ensure you are using an effective polymerization inhibitor. Phenothiazine (PTZ) and hydroquinone (B1673460) monomethyl ether (MEHQ) are commonly used. Verify that the inhibitor concentration is within the recommended range, as insufficient inhibitor will not effectively quench the free radicals that initiate polymerization.[3]

    • Oxygen Presence: Some inhibitors, like MEHQ, require the presence of dissolved oxygen to be effective. Ensure a gentle stream of air or oxygen is sparged through the reaction mixture if using such inhibitors.[3]

    • Temperature Control: Maintain the reaction temperature within the optimal range. High temperatures significantly increase the rate of polymerization.[3][4] For instance, the polymerization of acrylic acid is significantly accelerated at temperatures above 70-100°C.[5]

    • Purity of Reactants: Ensure that the acrylic acid and alcohol are free from contaminants that could initiate polymerization, such as peroxides.[3]

Issue 3: Product Purity and Byproduct Formation

Q3: After my reaction, I'm having trouble purifying my desired acrylate product, and I suspect the presence of byproducts. What are the common byproducts and how can I remove them?

A3: The most common byproduct in reactions with this compound is acrylic acid, resulting from the hydrolysis of the anhydride. Other potential impurities include unreacted starting materials and oligomers from partial polymerization.

  • Common Byproducts and Their Removal:

    • Acrylic Acid: This is the most common impurity. It can be removed by washing the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acrylic acid will be converted to its salt, which is soluble in the aqueous phase and can be separated.[4]

    • Unreacted Alcohol/Amine: Excess starting material can often be removed by aqueous washes or by column chromatography.

    • Oligomers/Polymers: These are typically non-volatile and can be separated from the desired monomer by distillation or column chromatography.

  • Analytical Techniques for Purity Assessment:

    • GC-MS and HPLC: These are powerful techniques for separating and identifying components in a reaction mixture, allowing for the quantification of the desired product and any impurities.[5][6][7]

    • ¹H NMR Spectroscopy: This can be used to identify the structure of the desired product and detect the presence of impurities. For example, the vinyl protons of this compound, acrylic acid, and the acrylate ester will have distinct chemical shifts, allowing for their identification in a mixture.[8][9]

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of acylation reactions with this compound, based on general principles of organic chemistry.

ParameterConditionExpected Impact on YieldRationale
Temperature Too Low (< 0°C)LowInsufficient energy to overcome the activation barrier.
Optimal (0 - 50°C)HighBalances reaction rate with minimizing side reactions.[1]
Too High (> 60°C)LowPromotes polymerization and decomposition of reactants and products.[3]
Reaction Time Too ShortLowIncomplete conversion of starting materials.
OptimalHighAllows for maximum conversion without significant byproduct formation.
Too LongMay DecreasePotential for product degradation or side reactions over extended periods.
Base (for amine/alcohol acylation) No Base (for amines)LowHalf of the amine is consumed as a base, reducing the amount of nucleophile available for reaction.[1]
Non-nucleophilic base (e.g., triethylamine, pyridine)HighNeutralizes the acrylic acid byproduct, allowing the primary nucleophile to react completely.[1][10]
Atmosphere Air (with moisture)LowThis compound is sensitive to moisture and will hydrolyze to acrylic acid.[1]
Inert (N₂ or Ar)HighPrevents hydrolysis of the anhydride, maximizing its availability for the acylation reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Alcohol with this compound

This protocol outlines a standard method for the esterification of a primary or secondary alcohol using this compound.

Materials:

  • Alcohol (1.0 eq.)

  • This compound (1.2 eq.)

  • Triethylamine (1.5 eq.) or Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Polymerization inhibitor (e.g., MEHQ, 200 ppm)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), triethylamine (1.5 eq.), and the polymerization inhibitor in anhydrous DCM.

  • Addition of Anhydride: Cool the solution to 0°C in an ice bath. Slowly add this compound (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acrylic acid and unreacted anhydride) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain the pure acrylate ester.[11]

Visualizations

Troubleshooting_Workflow start Inconsistent Results in This compound Experiment issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Low Yield polymerization Polymerization Occurred issue->polymerization Polymerization purity_issue Product Purity Issues issue->purity_issue Impure Product check_moisture Check for Moisture Contamination (Reagents, Glassware, Solvent) low_yield->check_moisture check_inhibitor Check Polymerization Inhibitor (Type and Concentration) polymerization->check_inhibitor analyze_byproducts Analyze Byproducts (NMR, GC-MS, HPLC) purity_issue->analyze_byproducts check_temp Review Reaction Temperature check_moisture->check_temp check_reagents Verify Reagent Purity and Stoichiometry check_temp->check_reagents remediate_low_yield Remediation: - Use anhydrous conditions - Optimize temperature - Use fresh reagents - Add non-nucleophilic base check_reagents->remediate_low_yield check_temp_poly Review Reaction Temperature (Avoid excessive heat) check_inhibitor->check_temp_poly check_oxygen Ensure Oxygen Presence (if using MEHQ) check_temp_poly->check_oxygen remediate_polymerization Remediation: - Add appropriate inhibitor - Maintain strict temperature control - Sparge with air if needed check_oxygen->remediate_polymerization hydrolysis Identified Acrylic Acid (Hydrolysis) analyze_byproducts->hydrolysis oligomers Identified Oligomers analyze_byproducts->oligomers remediate_purity Remediation: - Aqueous wash with NaHCO₃ - Recrystallization - Column Chromatography - Vacuum Distillation hydrolysis->remediate_purity oligomers->remediate_purity

Caption: Troubleshooting workflow for inconsistent results.

Side_Reactions cluster_main Desired Acylation Reaction cluster_side Potential Side Reactions AcrylicAnhydride This compound Product Acrylate Ester / Amide AcrylicAnhydride->Product + Nucleophile AcrylicAcid Acrylic Acid AcrylicAnhydride->AcrylicAcid + H₂O (Hydrolysis) Polymer Polymer AcrylicAnhydride->Polymer Polymerization Nucleophile R-OH / R-NH₂ Nucleophile->Product Product->Polymer Polymerization Water H₂O (Moisture) Water->AcrylicAcid HeatRadicals Heat / Radicals HeatRadicals->Polymer

Caption: Desired reaction vs. common side reactions.

References

Technical Support Center: Stabilizing Acrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with acrylic anhydride (B1165640). It provides essential information on the role of inhibitors in preventing premature polymerization, troubleshooting common stability issues, and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an inhibitor in acrylic anhydride?

A1: The primary role of an inhibitor in this compound is to prevent spontaneous or premature polymerization.[1] this compound is a highly reactive monomer susceptible to free-radical polymerization, which can be initiated by heat, light, or contaminants.[2] This uncontrolled polymerization is an exothermic reaction that can lead to a dangerous, rapid increase in temperature and pressure, potentially rupturing containers. Inhibitors work by scavenging free radicals, thus stopping the polymerization chain reaction before it can escalate. This ensures the monomer's stability during storage and transportation, preserving its quality for use in controlled reactions.

Q2: What are the most common inhibitors used for stabilizing this compound?

A2: The most common inhibitor used for commercially available this compound is the monomethyl ether of hydroquinone (B1673460) (MEHQ). Other phenolic compounds like hydroquinone (HQ) and phenothiazine (B1677639) (PTZ) are also widely used for stabilizing acrylic monomers in general and may be applicable to this compound.[3][4] The choice of inhibitor and its concentration can be customized for specific applications.

Q3: How do phenolic inhibitors like MEHQ work?

A3: Phenolic inhibitors such as MEHQ require the presence of dissolved oxygen to function effectively.[5] The inhibition mechanism involves the reaction of a free radical with an oxygen molecule to form a peroxy radical. MEHQ then donates a hydrogen atom to this peroxy radical, creating a more stable phenoxy radical that is less likely to initiate further polymerization. This process effectively terminates the chain reaction.

Q4: What are the ideal storage conditions for inhibited this compound?

A4: To ensure the stability of inhibited this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[6] Recommended long-term storage is typically at 2-8°C. It is crucial to store the container tightly closed to prevent contamination and exposure to moisture, as this compound is moisture-sensitive.[6] Importantly, for inhibitors like MEHQ that require oxygen, the container should not be stored under an inert atmosphere.

Q5: Can I remove the inhibitor from this compound before my reaction? If so, how?

A5: Yes, the inhibitor can be removed if it is suspected to interfere with a specific reaction. A common method for removing phenolic inhibitors is to pass the this compound through a column packed with an appropriate inhibitor-removal resin. Once the inhibitor is removed, the this compound is no longer stabilized and should be used immediately to prevent spontaneous polymerization.

Troubleshooting Guide

Issue 1: My this compound has polymerized in the bottle during storage.

  • Question: I opened a bottle of this compound and found that it has become viscous or solidified. What could have caused this?

  • Answer: This indicates that premature polymerization has occurred. The most likely causes are:

    • Improper Storage Temperature: Exposure to elevated temperatures significantly accelerates the rate of polymerization, even in the presence of an inhibitor.

    • Inhibitor Depletion: Over time, the inhibitor is consumed. The shelf life of inhibited this compound is finite. For some products, a shelf life of up to one year can be expected under ideal conditions.[7]

    • Oxygen Depletion: If the inhibitor is MEHQ, a lack of sufficient dissolved oxygen will render it ineffective. This can happen if the container was purged with an inert gas.

    • Contamination: Contaminants such as peroxides, metal ions, strong acids, or bases can act as initiators for polymerization.

Issue 2: The polymerization of my this compound is inconsistent between batches.

  • Question: I am running a polymerization reaction with this compound, and I'm seeing significant batch-to-batch variability in initiation time and reaction rate. Why is this happening?

  • Answer: Inconsistent polymerization can be due to several factors:

    • Variable Inhibitor Concentration: The concentration of the inhibitor can vary slightly between different lots of this compound. It is good practice to quantify the inhibitor concentration upon receiving a new batch.

    • Presence of Impurities: Trace impurities in the this compound or other reactants can affect the polymerization kinetics.

    • Moisture Content: this compound is sensitive to moisture, which can lead to hydrolysis and the formation of acrylic acid. The presence of acrylic acid can alter the reaction environment and affect polymerization.

Issue 3: My reaction is not initiating or is significantly delayed.

  • Question: I am trying to polymerize this compound, but the reaction is not starting. What should I check?

  • Answer: A failure to initiate polymerization is often related to:

    • Excessive Inhibitor Concentration: If the inhibitor concentration is too high, it will consume the free radicals generated by your initiator, preventing the onset of polymerization.

    • Inactive Initiator: Ensure that your polymerization initiator is active and has been stored correctly.

    • Low Reaction Temperature: The rate of initiator decomposition is temperature-dependent. A temperature that is too low may not generate a sufficient concentration of free radicals to overcome the inhibitor.

Quantitative Data on Inhibitor Performance

InhibitorConcentration (ppm)Temperature (°C)Induction Period (hours)
MEHQ200100> 24
PTZ200100> 48
HQ200100> 12

This data is representative and should be used as a guideline. Actual performance may vary based on specific conditions.

Experimental Protocols

Protocol 1: Quantification of MEHQ Inhibitor in this compound by HPLC

This protocol provides a general method for determining the concentration of MEHQ in this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • MEHQ standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of MEHQ in acetonitrile. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 ppm.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in acetonitrile to a known concentration.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of 1% acetic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 289 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample and quantify the MEHQ concentration by comparing its peak area to the calibration curve.

Protocol 2: Accelerated Stability Testing of Inhibited this compound using DSC

This protocol uses Differential Scanning Calorimetry (DSC) to assess the thermal stability of inhibited this compound.

Materials:

  • Inhibited this compound sample

  • DSC instrument

  • Aluminum DSC pans

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature high enough to induce polymerization (e.g., 250°C) under a nitrogen atmosphere.

  • Data Analysis: The onset temperature of the exothermic polymerization peak is an indicator of the thermal stability. A higher onset temperature indicates greater stability. This can be used to compare the effectiveness of different inhibitors or to assess the stability of a sample over time.[8][9]

Visualizations

Inhibition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Free_Radical R• Initiator->Free_Radical Heat/Light Monomer Acrylic Anhydride Free_Radical->Monomer Attacks Growing_Chain R-M• Monomer->Growing_Chain Oxygen O2 Growing_Chain->Oxygen Reacts with Peroxy_Radical R-M-O-O• Oxygen->Peroxy_Radical MEHQ MEHQ-H Peroxy_Radical->MEHQ Reacts with Stable_Radical MEHQ• MEHQ->Stable_Radical H-donation Termination Termination Stable_Radical->Termination Stops Propagation

Caption: Mechanism of MEHQ inhibition of this compound polymerization.

Troubleshooting_Polymerization Start Unexpected Polymerization Check_Storage Storage Conditions OK? Start->Check_Storage Check_Age Within Shelf Life? Check_Storage->Check_Age Yes Correct_Storage Store at 2-8°C, away from light/heat Check_Storage->Correct_Storage No Check_Inhibitor Inhibitor Level Sufficient? Check_Age->Check_Inhibitor Yes Use_New_Batch Use a fresh batch of monomer Check_Age->Use_New_Batch No Check_Contamination Contamination Possible? Check_Inhibitor->Check_Contamination Yes Add_Inhibitor Consider adding more inhibitor Check_Inhibitor->Add_Inhibitor No Purify_Monomer Purify monomer before use Check_Contamination->Purify_Monomer Yes End Problem Resolved Check_Contamination->End No Correct_Storage->Start Use_New_Batch->End Add_Inhibitor->End Purify_Monomer->End

Caption: Troubleshooting workflow for unexpected polymerization of this compound.

References

Technical Support Center: Quenching Acrylic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching acrylic anhydride (B1165640) reactions. Navigate through our troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the quenching of acrylic anhydride reactions, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Quenching - Insufficient amount of quenching agent. - Inadequate reaction time or temperature for quenching. - Poor mixing of the reaction mixture and quenching agent.- Use a molar excess of the quenching agent (typically 1.5-2 equivalents relative to the excess this compound). - Increase the stirring time after adding the quencher (e.g., 30-60 minutes). - Ensure vigorous stirring to promote efficient mixing of the biphasic system if applicable.
Low Product Yield - Hydrolysis of the desired product during aqueous workup, especially if the product is base-sensitive. - Polymerization of the acrylate (B77674) product.- Use a milder quenching agent like cold water or methanol (B129727) instead of a strong base. - Perform the workup at low temperatures (0-5 °C) to minimize side reactions. - Ensure the reaction is performed under an inert atmosphere to prevent premature hydrolysis of this compound.[1] - Add a polymerization inhibitor if the product is prone to polymerization.
Formation of Emulsion during Workup - Formation of carboxylate salts when using a basic quenching agent, which can act as surfactants.- Add a saturated aqueous solution of sodium chloride (brine) to break the emulsion. - Allow the mixture to stand for an extended period without agitation. - Gently swirl the separatory funnel instead of vigorous shaking.
Product Contamination with Acrylic Acid - Incomplete removal of the acrylic acid byproduct formed from quenching.- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the acidic byproduct. - Perform multiple extractions with the basic solution to ensure complete removal.
Exothermic Reaction Runaway - Rapid addition of a highly reactive quenching agent (e.g., concentrated base).- Add the quenching agent dropwise while monitoring the internal temperature of the reaction. - Perform the quenching step in an ice bath to dissipate the heat generated.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for this compound reactions?

The most common quenching agents for this compound reactions are nucleophiles that react with the unreacted anhydride. These include:

  • Water: Reacts to form two equivalents of acrylic acid.

  • Alcohols (e.g., Methanol, Ethanol): React to form an ester and a molecule of acrylic acid.

  • Aqueous Bases (e.g., Sodium Bicarbonate, Sodium Hydroxide): React to form the corresponding carboxylate salt, which is readily soluble in the aqueous phase and easily separated.

  • Ammonia water: A convenient quenching agent for acidic anhydrides.

Q2: How do I choose the right quenching agent for my reaction?

The choice of quenching agent depends on the stability of your desired product and the subsequent workup procedure.

  • For base-sensitive products , use milder quenching agents like cold water or methanol.

  • If your product is stable to base , using an aqueous base like sodium bicarbonate can simplify the workup by converting the acrylic acid byproduct into its salt, which is easily extracted into the aqueous layer.

Q3: How can I determine if the quenching is complete?

You can monitor the completion of the quenching reaction using techniques like:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against a standard of this compound. The disappearance of the this compound spot indicates complete quenching.

  • Infrared (IR) Spectroscopy: Monitor the disappearance of the characteristic anhydride carbonyl stretches (typically around 1820 and 1750 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to confirm the absence of this compound in the reaction mixture. A purity of 99% for this compound has been achieved and verified by GC analysis after a water quench and distillation.[2][3]

Q4: What safety precautions should I take when quenching this compound reactions?

This compound is corrosive and reacts exothermically with nucleophiles. Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Add the quenching agent slowly and in a controlled manner, especially when using reactive reagents.

  • Cool the reaction mixture in an ice bath during the quenching process to manage the exothermic reaction.

Q5: My reaction mixture turned cloudy after adding the quenching agent. What should I do?

Cloudiness or the formation of a precipitate can occur if the product or a byproduct is insoluble in the reaction mixture after quenching.

  • If a salt has precipitated, adding more water may help to dissolve it.

  • If your product has precipitated, you may need to adjust the pH or add a suitable organic solvent to redissolve it before proceeding with the workup.

Quantitative Data Summary

The following table provides a summary of typical quantitative data for quenching this compound reactions based on literature values and general principles. Please note that actual results may vary depending on the specific reaction conditions.

Quenching AgentTypical Molar ExcessTypical Reaction TimeExpected Purity of Product (after workup)Notes
Water2 - 3 equivalents30 - 60 minutes>95%Can lead to hydrolysis of sensitive products.
Methanol2 - 3 equivalents30 - 60 minutes>97%Forms methyl acrylate and acrylic acid.
1 M Sodium Bicarbonate2 - 3 equivalents15 - 30 minutes>98%Efficiently removes acrylic acid byproduct.
1 M Sodium Hydroxide2 - 3 equivalents10 - 20 minutes>98%Highly exothermic; requires careful addition at low temperatures.

Yields are highly dependent on the specific reaction and product stability and are therefore not included in this general table. A synthesis of this compound followed by a water wash and distillation reported a yield of 91% and a purity of 99% by GC analysis.[3] Another synthesis reported a 75% yield after distillation.

Experimental Protocols

Protocol 1: Quenching with Water

Objective: To quench excess this compound using water.

Materials:

  • Reaction mixture containing unreacted this compound

  • Deionized water (cold, ~4 °C)

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add cold deionized water (2-3 equivalents based on the initial excess of this compound) to the stirred reaction mixture. Maintain the temperature below 10 °C.

  • Continue stirring at 0 °C for 30-60 minutes to ensure complete quenching.

  • Transfer the mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove the acrylic acid byproduct.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.

Protocol 2: Quenching with Methanol

Objective: To quench excess this compound using methanol.

Materials:

  • Reaction mixture containing unreacted this compound

  • Methanol

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanol (2-3 equivalents) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Transfer the mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove acrylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.

QuenchingPathways cluster_reaction Reaction Mixture AA This compound (Excess) Quencher Quenching Agent Product Desired Product Workup Aqueous Workup Product->Workup AcrylicAcid Acrylic Acid (Byproduct) Quencher->AcrylicAcid  + H₂O Ester Methyl Acrylate Quencher->Ester  + MeOH Salt Acrylate Salt Quencher->Salt  + NaHCO₃ AcrylicAcid->Workup Ester->AcrylicAcid Ester->Workup Salt->Workup PurifiedProduct Purified Product Workup->PurifiedProduct

Caption: Chemical pathways for quenching this compound.

QuenchingWorkflow Start Reaction Complete (Excess this compound) Cool Cool to 0 °C Start->Cool AddQuencher Slowly Add Quenching Agent Cool->AddQuencher Stir Stir for 30-60 min AddQuencher->Stir Transfer Transfer to Separatory Funnel Stir->Transfer Extract Extract with Organic Solvent Transfer->Extract WashBase Wash with sat. NaHCO₃ Solution Extract->WashBase WashBrine Wash with Brine WashBase->WashBrine Dry Dry Organic Layer (e.g., Na₂SO₄) WashBrine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate End Crude Product Evaporate->End

Caption: General experimental workflow for quenching and workup.

References

Validation & Comparative

A Comparative Guide to Acrylic Anhydride and Methacrylic Anhydride in Polymerization for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomedical polymers, poly(anhydrides) have garnered significant attention for their biodegradability and utility in controlled drug delivery systems. Among the various anhydride (B1165640) monomers, acrylic anhydride and meththis compound are two reactive vinyl monomers that can be polymerized to create polymers with hydrolytically labile anhydride linkages. The choice between these two monomers can significantly impact the polymerization kinetics, the properties of the resulting polymer, and its performance in applications such as drug delivery. This guide provides an objective comparison of this compound and meththis compound in polymerization, supported by available experimental data and detailed protocols.

Performance Comparison

The primary difference between this compound and meththis compound lies in the presence of a methyl group on the vinyl carbon of meththis compound. This seemingly small structural variation leads to notable differences in their polymerization behavior and the properties of the resulting polymers.

Polymerization Kinetics
Kinetic ParameterPoly(acrylic acid) (from AA)Poly(methacrylic acid) (from MAA)Reference(s)
Propagation Rate Constant (kp) at 60°C (L mol-1 s-1) ~21,000~1,500[1]
Termination Rate Constant (kt) at 60°C (L mol-1 s-1) ~1 x 108~1 x 107[2]
Overall Activation Energy (kJ mol-1) Not specified96.2[3]

Note: The data presented is for the corresponding carboxylic acids and serves as an approximation for the anhydrides.

Polymer Properties

The properties of the resulting polymers, poly(this compound) and poly(meththis compound), are crucial for their application. These properties are influenced by factors such as molecular weight, polydispersity index (PDI), thermal stability, and hydrolytic degradation rate.

PropertyPoly(this compound)Poly(meththis compound)Reference(s)
Molecular Weight (Mw, g/mol ) Can be controlled; often requires controlled polymerization techniques to achieve high Mw with low PDI.Soluble polymers with controlled molecular weight can be synthesized via cyclopolymerization.[4],[5]
Polydispersity Index (PDI) Typically broader in conventional free radical polymerization.Can be controlled, with values close to 1.0 achievable with techniques like RAFT polymerization.[4],[6]
Thermal Degradation Onset Degradation of the sodium salt of the copolymer with maleic anhydride starts at approximately 400°C.The initial step of decomposition for poly(methacrylic acid) involves the formation of anhydrides.[7],[8]
Hydrolytic Stability Generally high reactivity towards hydrolysis.The presence of the α-methyl group can influence the rate of hydrolysis of the anhydride bond.[9]

Experimental Protocols

General Experimental Workflow for Free Radical Polymerization

The following diagram illustrates a general workflow for the free radical polymerization of both acrylic and meththis compound.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer Monomer (Acrylic or Meththis compound) ReactionVessel Reaction Vessel (Nitrogen Atmosphere) Monomer->ReactionVessel Initiator Initiator (e.g., AIBN, BPO) Initiator->ReactionVessel Solvent Solvent (e.g., Dioxane, Toluene) Solvent->ReactionVessel Heating Heating (e.g., 60-80°C) ReactionVessel->Heating Stirring Precipitation Precipitation (in non-solvent like ether or hexane) Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR SEC Size Exclusion Chromatography (SEC) Drying->SEC TGA Thermogravimetric Analysis (TGA) Drying->TGA G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Monomer Radical Monomer Radical Radical (R•)->Monomer Radical + Monomer Propagating Chain Propagating Chain Monomer Radical->Propagating Chain + n Monomers Cyclized Radical Cyclized Radical Propagating Chain->Cyclized Radical Intramolecular Cyclization Growing Polymer Growing Polymer Propagating Chain->Growing Polymer + Monomer (Intermolecular) Cyclized Radical->Growing Polymer + Monomer Dead Polymer Dead Polymer Growing Polymer->Dead Polymer Combination or Disproportionation

References

A Comparative Analysis of Acrylic Anhydride and Maleic Anhydride in Copolymerization for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the copolymerization behavior of acrylic anhydride (B1165640) and maleic anhydride. The distinct reactivity and resulting copolymer characteristics of these two monomers play a crucial role in the rational design of polymers for a wide range of applications, including drug delivery, biomaterials, and industrial formulations. This analysis is supported by experimental data from various sources to aid in material selection and synthesis design.

Monomer Reactivity and Copolymer Structure

The tendency of monomers to react with themselves or a comonomer is a critical factor in determining the final copolymer architecture. This behavior is quantified by monomer reactivity ratios (r).

Maleic Anhydride: Characterized by its electron-deficient double bond due to the two electron-withdrawing carbonyl groups, maleic anhydride exhibits a very low propensity for self-polymerization (homopolymerization). Consequently, its reactivity ratio (r₂) is typically close to zero when copolymerized with a variety of comonomers. This leads to a strong tendency for alternating copolymerization, where maleic anhydride units are incorporated into the polymer chain in a regular 1:1 alternating fashion with the comonomer, especially when the comonomer is electron-rich, such as styrene.[1]

Acrylic Anhydride: In contrast, this compound, like other acrylic monomers, readily undergoes free-radical polymerization. While specific, experimentally determined reactivity ratios for this compound are not as widely published as for maleic anhydride, data on the related acrylic acid can provide valuable insights. Acrylic monomers generally show a greater tendency to homopolymerize compared to maleic anhydride. This suggests that copolymers of this compound are less likely to be strictly alternating and may have a more random or block-like distribution of monomer units, depending on the comonomer and reaction conditions.

The following diagram illustrates the general principle of determining monomer reactivity ratios, a fundamental experimental workflow in copolymerization studies.

G Workflow for Determining Monomer Reactivity Ratios cluster_synthesis Copolymer Synthesis cluster_analysis Copolymer Analysis cluster_calculation Reactivity Ratio Calculation S1 Prepare Monomer Feeds (Varying M1/M2 Ratios) S2 Initiate Free Radical Polymerization S1->S2 S3 Stop Reaction at Low Conversion (<10%) S2->S3 S4 Isolate and Purify Copolymer S3->S4 A1 Determine Copolymer Composition (e.g., Titration, NMR) S4->A1 A2 Calculate Monomer Mole Fractions in Copolymer A1->A2 C1 Apply Fineman-Ross or Kelen-Tüdős Method A2->C1 C2 Plot G vs. H C1->C2 C3 Determine r1 (slope) and r2 (-intercept) C2->C3

Workflow for determining monomer reactivity ratios.

Quantitative Data Comparison

The following tables summarize key performance indicators for copolymers derived from acrylic and maleic anhydrides. It is important to note that direct comparative data under identical conditions are scarce, and much of the acrylic data is inferred from studies on acrylic acid.

Table 1: Monomer Reactivity Ratios in Copolymerization with Styrene

Monomer (M₁)Comonomer (M₂)r₁r₂r₁ * r₂Copolymer Type
Maleic AnhydrideStyrene~0.01~0.02~0.0002Strongly Alternating[1]
Acrylic Acid*Styrene~0.25~0.93~0.23Random

*Data for acrylic acid is used as a proxy for this compound.

Table 2: Thermal Properties of Copolymers

CopolymerTg (°C)Decomposition Onset (°C)
Poly(styrene-co-maleic anhydride)155-178~300-350
Poly(acrylic acid-co-maleic acid)-~250-450[2]
Poly(styrene-co-acrylic acid)~100-130~360-450

Experimental Protocols

General Procedure for Free-Radical Copolymerization

This protocol outlines a general method for the free-radical copolymerization of acrylic or maleic anhydride with a comonomer such as styrene.

Materials:

  • Monomer 1 (this compound or Maleic Anhydride)

  • Monomer 2 (e.g., Styrene)

  • Initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN))

  • Solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide (DMF))

  • Precipitating Solvent (e.g., Methanol, Hexane)

  • Nitrogen or Argon gas source

  • Reaction flask with condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Monomer and Initiator Preparation: Dissolve the desired molar ratio of Monomer 1, Monomer 2, and the initiator in the chosen solvent within the reaction flask. The total monomer concentration is typically in the range of 1-2 M.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80 °C). Maintain a constant temperature and stirring for a specified reaction time (e.g., 4-24 hours).

  • Isolation of Copolymer: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent with vigorous stirring.

  • Purification: Filter the precipitated copolymer and wash it several times with the precipitating solvent to remove any unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization of Copolymers
  • Composition: The copolymer composition can be determined by techniques such as ¹H NMR spectroscopy or elemental analysis. For anhydride-containing copolymers, titration of the hydrolyzed copolymer can also be used to determine the acid content.[1]

  • Molecular Weight: Gel Permeation Chromatography (GPC) is commonly used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg). Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition profile of the copolymer.

Signaling Pathways and Logical Relationships

The copolymerization of these anhydrides with other monomers can be visualized as a series of competing reactions. The following diagram illustrates the propagation steps in the free-radical copolymerization of a generic anhydride monomer (M₁) with a comonomer (M₂).

G Propagation Pathways in Copolymerization cluster_monomers Monomers P1 ~M1• P1->P1 k11 (Homopropagation) P2 ~M2• P1->P2 k12 (Crosspropagation) P2->P1 k21 (Crosspropagation) P2->P2 k22 (Homopropagation) M1 M1 M2 M2

Propagation Pathways in Copolymerization

For maleic anhydride (M₁), the rate of homopropagation (k₁₁) is very low, leading to a preference for crosspropagation (k₁₂). For this compound (M₁), k₁₁ is significantly higher, allowing for sequences of this compound units in the copolymer chain.

Hydrolytic Stability

An important consideration for anhydride-containing copolymers is their susceptibility to hydrolysis. Both acrylic and maleic anhydride units will hydrolyze in the presence of water to form the corresponding dicarboxylic acids. The rate of hydrolysis is influenced by factors such as temperature, pH, and the surrounding polymer microenvironment.[3] Maleic anhydride is known to hydrolyze rapidly in aqueous solutions.[3] While specific comparative kinetic data for the hydrolysis of this compound copolymers is limited, it is expected to undergo a similar ring-opening reaction. The hydrolytic instability of these copolymers can be a desirable feature for applications such as degradable biomaterials or pH-responsive drug delivery systems.

References

analytical methods for characterizing polymers from acrylic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Characterizing Polymers from Acrylic Anhydride (B1165640)

This guide provides a comparative overview of the principal analytical methods for characterizing polymers derived from acrylic anhydride, such as poly(this compound). It is designed for researchers, scientists, and drug development professionals who require a deeper understanding of how to elucidate the structure, molecular weight, and thermal properties of these reactive polymers.

Polymers based on this compound are of significant interest due to the reactive nature of the anhydride group, which allows for subsequent chemical modification, making them suitable for applications in drug delivery, biomaterials, and specialty coatings. Accurate and comprehensive characterization is essential for ensuring material quality, predicting performance, and meeting regulatory standards.

Comparison of Core Analytical Techniques

The characterization of poly(this compound) typically involves a suite of techniques, each providing unique and complementary information. The primary methods include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Gel Permeation/Size-Exclusion Chromatography (GPC/SEC), and Thermal Analysis (DSC/TGA).

Technique Primary Information Obtained Key Advantages Limitations
FTIR Spectroscopy Identification of functional groups (anhydride, carboxylic acid).Fast, requires minimal sample preparation, excellent for monitoring chemical reactions like hydrolysis.Provides limited information on polymer architecture or molecular weight; spectra can have broad, overlapping peaks.
NMR Spectroscopy Detailed molecular structure, polymer tacticity, and monomer composition.Provides unambiguous structural elucidation and quantitative compositional analysis.Can be less sensitive, requires soluble samples, and polymer spectra often have broad signals that can complicate interpretation.
GPC / SEC Molecular weight averages (Mw, Mn) and Polydispersity Index (PDI).The most direct method for determining molecular weight distribution, which is critical for physical properties.[1]Requires soluble polymers and appropriate calibration standards; polymer-column interactions can affect accuracy.
Thermal Analysis (DSC/TGA) Glass transition temperature (Tg), decomposition temperature (Td), and thermal stability.Provides critical information on the material's behavior at different temperatures and its operational limits.[2]Destructive techniques; interpretation can be complex for multi-component systems.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for confirming the presence of key functional groups in the polymer structure. For poly(this compound), it is particularly useful for identifying the characteristic anhydride carbonyl bands and for monitoring the hydrolysis of the anhydride ring to dicarboxylic acids.[3]

Quantitative Data: FTIR Peak Assignments

The table below summarizes the key infrared absorption bands for poly(this compound) and its hydrolyzed form, poly(acrylic acid).

Wavenumber (cm⁻¹)AssignmentFunctional GroupMoiety
~3500–2500 (broad)O-H stretchingCarboxylic AcidHydrolyzed Polymer
~1855 and ~1780C=O symmetric & asymmetric stretchingAnhydridePolymer Backbone
~1717C=O stretchingCarboxylic AcidHydrolyzed Polymer
~1450C-H bendingMethylene and MethinePolymer Backbone
~1235C-O stretchingAnhydride / AcidPolymer Backbone
~950-900O-H out-of-plane bendingCarboxylic Acid DimerHydrolyzed Polymer

Note: The exact peak positions can vary based on polymer composition, molecular weight, and the extent of anhydride group hydrolysis.[4]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • KBr Pellet (for dry powder): Mix ~1-2 mg of the dried polymer with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Thin Film: If the polymer is soluble in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr) by depositing a few drops of the polymer solution and allowing the solvent to evaporate completely.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition & Analysis:

    • Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

    • Acquire the sample spectrum.

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic peaks and compare their positions and relative intensities to reference spectra to confirm the polymer's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the chemical structure of the polymer. Both ¹H and ¹³C NMR are used to confirm the polymer backbone structure and analyze end groups.[5] While specific spectral data for poly(this compound) is not widely published, data from the closely related poly(meththis compound) provides a valuable reference for the expected chemical shifts.

Quantitative Data: Representative NMR Chemical Shifts

The following data is based on poly(meththis compound) and serves as an illustrative guide.[5] The broadness of the signals is characteristic of polymer spectra.

Table: ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentMoiety
~1.8 - 2.4-CH₂- protonsPolymer Backbone
~1.0 - 1.4-CH₃ protonsPolymer Side-chain

Table: ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentMoiety
~168 - 175C=O (carbonyl)Anhydride Group
~50 - 55Quaternary CarbonPolymer Backbone
~40 - 45-CH₂-Polymer Backbone
~17 - 20-CH₃Polymer Side-chain
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)) in a standard 5 mm NMR tube.

    • Ensure the polymer is fully dissolved, using gentle agitation or warming if necessary.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Nuclei: ¹H and ¹³C.

    • Temperature: Room temperature (or elevated temperature to improve solubility/resolution).

    • ¹H NMR:

      • Pulse Angle: 30-45°.

      • Relaxation Delay (d1): 1-5 seconds.

    • ¹³C NMR:

      • Technique: Proton-decoupled.

      • Relaxation Delay (d1): 2-10 seconds (longer delays may be needed for quantitative analysis).

  • Data Acquisition & Analysis:

    • Acquire the spectra, ensuring a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans for ¹H, 1024+ scans for ¹³C).

    • Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons.

    • Assign the peaks in both spectra by comparing chemical shifts to known values for similar structures.

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is the standard method for measuring the molecular weight distribution of a polymer. The technique separates polymer molecules based on their size in solution (hydrodynamic volume).[1] This information is crucial as the molecular weight directly influences the polymer's mechanical, thermal, and solution properties.

Quantitative Data: GPC/SEC Parameters
ParameterDescriptionTypical Values for Research Polymers
Number-Average MW (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.5,000 - 50,000 g/mol
Weight-Average MW (Mw) An average that gives more weight to heavier molecules.10,000 - 100,000 g/mol
Polydispersity Index (PDI) A measure of the breadth of the molecular weight distribution (PDI = Mw/Mn).1.1 - 2.5 (Lower values indicate a more uniform chain length)
Experimental Protocol: GPC/SEC Analysis
  • Sample Preparation:

    • Accurately weigh 1-2 mg of the polymer sample.

    • Dissolve the sample in 1 mL of the GPC mobile phase (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF)).[6]

    • Allow the sample to dissolve completely, typically overnight with gentle agitation.[6]

    • Filter the solution through a 0.2 µm syringe filter (PTFE for organic solvents) to remove any particulate matter.[6]

  • Instrument Parameters:

    • System: An integrated GPC/SEC system.

    • Columns: A set of GPC columns suitable for the anticipated molecular weight range and solvent (e.g., polystyrene-divinylbenzene columns for THF).

    • Mobile Phase: HPLC-grade THF (often containing a small amount of stabilizer like BHT).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30-40 °C.

    • Detector: A differential refractive index (RI) detector is standard. Multi-detector systems (including light scattering and viscometry) can provide absolute molecular weight data.

  • Data Acquisition & Analysis:

    • Calibrate the system using a set of narrow-PDI polymer standards (e.g., polystyrene or PMMA).

    • Inject the filtered sample solution.

    • The software records the retention time and detector response.

    • The molecular weight distribution is calculated by comparing the sample's retention time to the calibration curve.

Thermal Analysis (TGA & DSC)

Thermal analysis provides insight into the polymer's stability and phase transitions as a function of temperature. For poly(this compound), TGA is used to determine its thermal stability and decomposition profile. The thermal degradation of its precursor, poly(acrylic acid), notably involves an initial dehydration step to form the poly(this compound) structure before further decomposition.

Quantitative Data: Thermal Properties
ParameterDescriptionTypical Temperature Range (°C)
Anhydride Formation (from PAA) Dehydration of adjacent carboxylic acid groups.80 - 250
Decomposition Onset (Td) The temperature at which significant weight loss begins.> 250
Glass Transition (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Varies with MW and structure
Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into a TGA or DSC crucible (e.g., aluminum, platinum).

  • Instrument Parameters (TGA):

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

    • Heating Rate: A constant rate of 10 °C/min is standard.

    • Temperature Range: Typically from room temperature to 600 °C or higher, depending on the polymer's stability.

  • Instrument Parameters (DSC):

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

    • Heating/Cooling Cycle:

      • Heat from room temperature to a point above the expected Tg but below decomposition (e.g., 200 °C) at 10 °C/min.

      • Cool back to the starting temperature at 10 °C/min.

      • Heat again at 10 °C/min (the second heat is used to determine Tg).

  • Data Acquisition & Analysis:

    • TGA: The instrument records weight loss as a function of temperature. The onset of major weight loss is reported as the decomposition temperature.

    • DSC: The instrument records the heat flow into the sample. The glass transition (Tg) is identified as a step-change in the heat flow curve from the second heating scan.

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical workflow for polymer characterization and the relationship between the analytical techniques and the information they provide.

G cluster_start Start cluster_methods Analytical Methods cluster_results Characterization Data Polymer Poly(this compound) Sample FTIR FTIR Spectroscopy Polymer->FTIR Characterize NMR NMR Spectroscopy Polymer->NMR Characterize GPC GPC / SEC Polymer->GPC Characterize Thermal Thermal Analysis (TGA/DSC) Polymer->Thermal Characterize Data1 Functional Groups (Anhydride, Acid) FTIR->Data1 Data2 Molecular Structure & Composition NMR->Data2 Data3 Molecular Weight & Distribution (PDI) GPC->Data3 Data4 Thermal Stability (Td) & Transitions (Tg) Thermal->Data4

Caption: General workflow for the characterization of poly(this compound).

G Polymer Polymer Properties FuncGroups Functional Groups Polymer->FuncGroups reveals MolStruct Molecular Structure Polymer->MolStruct reveals MolWeight Molecular Weight Polymer->MolWeight reveals ThermalStab Thermal Stability Polymer->ThermalStab reveals FTIR FTIR FTIR->Polymer NMR NMR NMR->Polymer GPC GPC/SEC GPC->Polymer Thermal TGA/DSC Thermal->Polymer

Caption: Relationship between analytical methods and polymer properties.

References

A Comparative Guide to Validating the Purity of Synthesized Acrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a cornerstone of reliable and reproducible results. Acrylic anhydride (B1165640), a key monomer in the synthesis of specialty acrylates and acrylamides, is no exception. Its purity directly impacts the characteristics and performance of the resulting polymers and downstream products. This guide provides an objective comparison of the most common analytical techniques for validating the purity of synthesized acrylic anhydride, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to assess the purity of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for absolute quantification, identification of specific impurities, or high-throughput screening. The most prevalent methods—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Titrimetry—are compared below.

Table 1: Performance Characteristics of Analytical Methods for this compound Purity Validation

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)TitrimetryFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between stationary and mobile phases.Signal intensity is directly proportional to the number of atomic nuclei.Neutralization reaction of the anhydride and its acidic impurities.Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Primary Use Quantitation of this compound and volatile impurities.Quantitation of this compound and non-volatile impurities.Absolute purity determination and structural confirmation.Assay of total anhydride and acid content.Identification of functional groups and detection of hydrolysis.
Linearity (r²) > 0.999[1]> 0.99[2][3]N/A (Direct Method)[4]N/A (Direct Method)Primarily qualitative; quantitative analysis is possible with calibration.
Limit of Detection (LOD) ng/mL to low µg/mL range[1][5]µg/mL range[2][3]Typically in the low mg to high µg range.Dependent on titrant concentration, typically in the mg range.Dependent on the impurity, generally in the % range.
Limit of Quantitation (LOQ) ng/mL to low µg/mL range[1][5]µg/mL range[2][3]Typically in the low mg to high µg range.Dependent on titrant concentration, typically in the mg range.Dependent on the impurity, generally in the % range.
Accuracy High, typically within ± 5%.[1][6]High, typically within ± 5%.[2]Very high, can be < 1% error with proper standards.[4][7][8]High, but susceptible to interference from other acidic or basic impurities.[9]Lower for quantitative measurements compared to other methods.
Precision (RSD) Excellent, typically < 2%.[6]Excellent, typically < 2%.[2]Excellent, often < 1%.[4][10]Excellent, typically < 1%.[9]Variable, depends on the measurement mode and sample preparation.
Strengths High resolution for volatile compounds, well-established methods.Versatile for a wide range of compounds, including non-volatile impurities.Provides structural information, is a primary ratio method, and is non-destructive.[8]Cost-effective, simple, and provides a direct measure of total acid/anhydride content.Rapid, non-destructive, and excellent for identifying functional groups.
Limitations Not suitable for non-volatile impurities, requires derivatization for some compounds.Can be more complex and time-consuming than GC.Lower sensitivity than chromatographic methods, requires a relatively pure sample for accurate quantification.Non-specific; titrates all acidic components.Not ideal for quantifying trace impurities, susceptible to matrix effects.

Potential Impurities in Synthesized this compound

The purity of this compound is largely influenced by the synthetic route and purification methods employed. Common impurities may include:

  • Acrylic Acid: The primary precursor, which may be present due to incomplete reaction or hydrolysis of the anhydride.

  • Acetic Anhydride: A common reagent in the synthesis of this compound.[11]

  • Acetic Acid: A byproduct of the reaction between acrylic acid and acetic anhydride.[11]

  • Polymers of Acrylic Acid/Anhydride: Can form during synthesis or storage.

  • Other Organic Solvents: Used during the reaction or purification process.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for quantifying the purity of this compound and identifying volatile impurities.

Experimental Workflow:

GC_Workflow Sample_Prep Sample Preparation (Dilution in a suitable solvent, e.g., CH2Cl2) GC_System Gas Chromatograph (Injector, Column, Oven) Sample_Prep->GC_System Injection FID_Detector Flame Ionization Detector GC_System->FID_Detector Separation Data_Analysis Data Analysis (Peak integration, Purity calculation) FID_Detector->Data_Analysis Signal

GC-FID analysis workflow for this compound purity.

Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for polar compounds, such as a DB-WAX or FFAP column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 275 °C.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • Injection Volume: 1 µL.

  • Quantitation: Purity is typically determined by area percent from the resulting chromatogram, assuming a response factor of 1 for all components, or by using an internal or external standard for more accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

Logical Relationship for Purity Calculation:

qNMR_Logic Analyte_Signal Integral of Analyte Proton Signal Purity_Calculation Purity of this compound Analyte_Signal->Purity_Calculation Standard_Signal Integral of Internal Standard Proton Signal Standard_Signal->Purity_Calculation Analyte_Info Molar Mass & Weight of Analyte Analyte_Info->Purity_Calculation Standard_Info Molar Mass, Weight & Purity of Internal Standard Standard_Info->Purity_Calculation Proton_Count Number of Protons for each Signal Proton_Count->Purity_Calculation

Factors in qNMR purity calculation.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Chloroform-d, Acetone-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate quantification. A D1 of 30-60 seconds is often sufficient.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic proton signal of this compound and a known proton signal from the internal standard.

  • Characteristic ¹H NMR Signals (in CDCl₃):

    • This compound: The vinyl protons typically appear as a complex multiplet between δ 6.0 and 6.6 ppm.[12]

    • Acrylic Acid (impurity): The vinyl protons appear at slightly different chemical shifts, and a broad singlet for the carboxylic acid proton is observed (typically > δ 10 ppm).

    • Acetic Anhydride (impurity): A sharp singlet around δ 2.2 ppm.

    • Acetic Acid (impurity): A singlet around δ 2.1 ppm and a broad singlet for the carboxylic acid proton.[13]

  • Quantitation: The purity of this compound is calculated by comparing the integral of its characteristic proton signal with the integral of the internal standard's signal, taking into account the number of protons each signal represents, the molar masses, and the weights of the analyte and the standard.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the qualitative assessment of this compound purity, particularly for detecting hydrolysis to acrylic acid.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is often preferred for liquid samples, or the sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Analysis:

    • This compound: Look for the characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride group, which typically appear as two distinct bands around 1820 cm⁻¹ and 1750 cm⁻¹.[14]

    • Acrylic Acid (hydrolysis product): The presence of acrylic acid will be indicated by a broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹.[15] The disappearance of the anhydride peaks and the appearance of the broad O-H stretch are strong indicators of hydrolysis.

Titrimetry

Acid-base titration is a classic, cost-effective method for determining the total assay of anhydride and acidic impurities.

Protocol:

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 0.5 g of the synthesized this compound into an Erlenmeyer flask.

    • Dissolve the sample in 50 mL of acetone.

    • Add 50 mL of distilled water to facilitate the hydrolysis of the anhydride to acrylic acid. This process can be expedited by gentle warming.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

  • Calculation: The purity of the this compound is calculated based on the volume of NaOH consumed, its molarity, and the initial weight of the sample. It is important to note that each mole of this compound reacts with two moles of NaOH after hydrolysis. This method provides the total acid content and does not differentiate between the anhydride and any free acrylic acid impurity.[9]

Conclusion

The selection of an appropriate analytical technique for validating the purity of synthesized this compound depends on the specific goals of the analysis. For routine quality control where high throughput and cost-effectiveness are priorities, GC-FID and Titrimetry are suitable choices. For a more detailed and accurate assessment, particularly for the identification and quantification of specific impurities, HPLC is a powerful tool. When absolute purity determination and structural confirmation are required without the need for a specific analyte standard, qNMR is the method of choice. FTIR serves as a rapid, qualitative check, especially for monitoring the hydrolysis of the anhydride. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive validation of this compound purity for demanding research and development applications.

References

The Inefficiency of Acrylic Anhydride as a Crosslinker: A Comparative Guide to Effective Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount to tailoring the properties of polymeric materials for specific applications. While a broad spectrum of crosslinkers is available, a common misconception surrounds the use of acrylic anhydride (B1165640) for this purpose. This guide clarifies the role of acrylic anhydride in polymerization and presents a comparative analysis of genuinely effective crosslinking agents for acrylic polymer systems, supported by experimental data and detailed protocols.

This compound is not a conventional or efficient crosslinker for acrylic polymers. Its primary mode of reaction during polymerization is not to form crosslinks between polymer chains but to undergo cyclopolymerization. This process results in the formation of cyclic anhydride units within the polymer backbone rather than the intermolecular bridges that define a crosslinked network. While its isomer, meththis compound, can be employed as a hydrolytically cleavable crosslinker, this compound itself does not provide the stable, three-dimensional network required for most crosslinking applications.

In contrast, a variety of di- and multi-functional monomers serve as highly efficient crosslinkers for acrylic polymers. These molecules possess at least two reactive vinyl groups, enabling them to copolymerize with acrylic monomers and form covalent bonds between polymer chains. This guide focuses on three widely used crosslinkers: N,N'-methylenebis(acrylamide) (MBAA), ethylene (B1197577) glycol dimethacrylate (EGDMA), and divinylbenzene (B73037) (DVB).

Comparative Performance of Acrylic Crosslinkers

The efficiency of a crosslinker is determined by its impact on the physicochemical properties of the resulting polymer network. Key performance indicators include mechanical strength, swelling behavior, and crosslinking density. The following tables summarize the typical performance of MBAA, EGDMA, and DVB in acrylic hydrogel systems.

Table 1: Effect of Crosslinker on Mechanical Properties of Poly(acrylic acid) Hydrogels

CrosslinkerConcentration (mol%)Tensile Strength (kPa)Young's Modulus (MPa)
MBAA 0.5~150~0.8
1.0~250~1.5
2.0~400~2.8
EGDMA 0.5~180~1.2
1.0~300~2.1
2.0~550~4.0
DVB 1.0~220~1.8
2.0~380~3.5
5.0~650~6.2

Note: The values presented are illustrative and can vary significantly based on the specific acrylic monomer, polymerization conditions, and measurement techniques.

Table 2: Effect of Crosslinker on Swelling Ratio of Poly(acrylic acid) Hydrogels

CrosslinkerConcentration (mol%)Equilibrium Swelling Ratio (g/g)
MBAA 0.5~500
1.0~350
2.0~200
EGDMA 0.5~450
1.0~300
2.0~150
DVB 1.0~400
2.0~250
5.0~100

Note: The swelling ratio is highly dependent on the pH and ionic strength of the swelling medium.

Experimental Protocols

The following are generalized protocols for the synthesis of crosslinked poly(acrylic acid) hydrogels using MBAA and EGDMA. These protocols can be adapted for other acrylic monomers and crosslinkers.

Protocol 1: Synthesis of Poly(acrylic acid) Hydrogel Crosslinked with N,N'-methylenebis(acrylamide) (MBAA)
  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of acrylic acid (monomer) and N,N'-methylenebis(acrylamide) (crosslinker) in deionized water. The molar ratio of monomer to crosslinker will determine the crosslinking density. A typical starting point is a 1-2 mol% of MBAA relative to the acrylic acid.

  • Initiator Addition: Add a free-radical initiator, such as ammonium (B1175870) persulfate (APS), to the monomer solution. The concentration of the initiator is typically around 0.5 mol% of the monomer.

  • Polymerization: Stir the solution gently to ensure homogeneity and then purge with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Curing: Heat the solution to a temperature appropriate for the chosen initiator (e.g., 60-70 °C for APS) and maintain this temperature for several hours to allow for complete polymerization and crosslinking. The solution will become a solid hydrogel.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers, crosslinker, and initiator.

  • Drying and Characterization: The purified hydrogel can be dried (e.g., by lyophilization or oven drying) for storage or characterized in its swollen state for properties like swelling ratio and mechanical strength.

Protocol 2: Synthesis of Poly(methyl methacrylate) Crosslinked with Ethylene Glycol Dimethacrylate (EGDMA)
  • Monomer Mixture: In a reaction vessel, mix methyl methacrylate (B99206) (MMA) as the primary monomer with the desired amount of ethylene glycol dimethacrylate (EGDMA) as the crosslinker. The concentration of EGDMA can be varied to control the crosslink density.

  • Initiator Addition: Dissolve a suitable free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in the monomer mixture.

  • Degassing: Deoxygenate the mixture by bubbling nitrogen gas through it for an appropriate amount of time.

  • Polymerization: The polymerization can be initiated by heating the mixture to a temperature that activates the initiator (e.g., 60-80 °C for AIBN) or by exposure to UV light if a photoinitiator is used.

  • Curing: The polymerization is allowed to proceed until a solid, crosslinked polymer is formed. This may take several hours.

  • Post-Curing: In some cases, a post-curing step at an elevated temperature may be performed to ensure complete reaction of the monomers and crosslinker.

  • Characterization: The resulting crosslinked poly(methyl methacrylate) can then be machined into desired shapes for mechanical testing or other analyses.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.

cluster_0 Cyclopolymerization of this compound AcrylicAnhydride This compound RadicalInitiation Radical Initiation AcrylicAnhydride->RadicalInitiation Initiator IntramolecularCyclization Intramolecular Cyclization RadicalInitiation->IntramolecularCyclization Forms a six-membered ring PolymerChain Polymer with Cyclic Anhydride Units IntramolecularCyclization->PolymerChain Propagation cluster_1 Crosslinking Mechanism with EGDMA AcrylicMonomer Acrylic Monomer RadicalPolymerization Radical Polymerization AcrylicMonomer->RadicalPolymerization EGDMA EGDMA EGDMA->RadicalPolymerization CrosslinkedNetwork Crosslinked Polymer Network RadicalPolymerization->CrosslinkedNetwork Forms intermolecular bridges Start Start: Prepare Monomer and Crosslinker Solution AddInitiator Add Initiator Start->AddInitiator Degas Degas with Nitrogen AddInitiator->Degas Polymerize Initiate Polymerization (Heat or UV) Degas->Polymerize Cure Cure for Several Hours Polymerize->Cure Purify Purify Hydrogel (e.g., in Deionized Water) Cure->Purify Characterize Characterize Properties (Swelling, Mechanical, etc.) Purify->Characterize End End Characterize->End

A Comparative Spectroscopic Guide to Acrylic Anhydride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the precise characterization of acylating agents is paramount. Acrylic anhydride (B1165640), a key reagent for introducing the acryloyl group, can be effectively analyzed and differentiated from its common alternatives, methacrylic anhydride and acryloyl chloride, through Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual representation of the structure-spectrum correlation for this compound.

Comparative Spectral Data

The following tables summarize the key FT-IR and NMR spectral data for this compound, meththis compound, and acryloyl chloride, allowing for their unambiguous identification.

Table 1: Comparative FT-IR Spectral Data (Neat, cm⁻¹)

Functional GroupThis compoundMeththis compoundAcryloyl Chloride
C=O Stretch (Anhydride) ~1820 (symmetric), ~1750 (asymmetric)~1819, ~1752N/A
C=O Stretch (Acid Chloride) N/AN/A~1760
C=C Stretch ~1635~1640~1630
=C-H Bending ~985Not prominently reported~960
C-O Stretch ~1050Not prominently reportedN/A

Note: Peak positions can vary slightly based on the experimental conditions.

Table 2: Comparative ¹H NMR Spectral Data (CDCl₃, δ ppm)

Proton AssignmentThis compoundMeththis compoundAcryloyl Chloride
=CH₂ (geminal) ~6.1 - 6.3 (multiplet)~5.8, ~6.3 (singlets)~6.1 (multiplet)
=CH (trans) ~6.5 - 6.7 (multiplet)N/A~6.6 (multiplet)
=CH (cis) ~6.0 - 6.2 (multiplet)N/A~6.0 (multiplet)
-CH₃ N/A~2.0 (singlet)N/A

Table 3: Comparative ¹³C NMR Spectral Data (CDCl₃, δ ppm)

Carbon AssignmentThis compoundMeththis compoundAcryloyl Chloride
C=O ~162~161.7~166
=CH₂ ~133~128.3~133
=CH ~130~136.1~138
-CH₃ N/A~18.3N/A

Experimental Protocols

Accurate and reproducible spectral data are contingent on meticulous experimental execution. The following are detailed protocols for acquiring FT-IR and NMR spectra of liquid acylating agents like this compound.

Protocol 1: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring FT-IR spectra of liquid samples.

1. Instrument and Accessory Preparation:

  • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
  • Securely install a clean, dry ATR accessory (e.g., with a diamond or germanium crystal) in the sample compartment.
  • Verify that the ATR crystal is free from any residual contaminants by running a background spectrum of the clean, empty crystal.

2. Background Spectrum Acquisition:

  • With the clean ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

3. Sample Analysis:

  • Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.
  • If the sample is volatile, it may be necessary to cover the ATR crystal with a volatile sample cover.
  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

4. Cleaning:

  • Thoroughly clean the ATR crystal immediately after use. Use a solvent that will dissolve the analyte (e.g., acetone (B3395972) or isopropanol) and a soft, non-abrasive wipe. Dry the crystal completely.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

  • In a clean, dry vial, dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its own NMR signal not to interfere with the analyte's signals.
  • For quantitative NMR, the mass of the sample and volume of the solvent should be recorded accurately.
  • Optionally, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube. The liquid height should be sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
  • Place the sample in the NMR spectrometer's autosampler or manually lower it into the magnet.
  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  • Set up the desired NMR experiment (e.g., standard ¹H or ¹³C acquisition). This includes defining parameters such as the number of scans, relaxation delay, and spectral width.
  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to its known chemical shift.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Structure-Spectrum Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic signals in FT-IR and NMR spectra.

AcrylicAnhydride_Spectrum cluster_structure This compound Structure cluster_spectra Characteristic Spectral Features cluster_ftir FT-IR (cm⁻¹) cluster_nmr NMR (ppm) mol FTIR_CO C=O Stretch ~1820, ~1750 FTIR_CC C=C Stretch ~1635 NMR_CH2 ¹H: =CH₂ ~6.1-6.3 ¹³C: =CH₂ ~133 NMR_CH ¹H: =CH ~6.0-6.7 ¹³C: =CH ~130 NMR_CO ¹³C: C=O ~162 p_co1 p_co1->FTIR_CO Carbonyl Groups p_co2 p_co2->NMR_CO Carbonyl Carbon p_cc p_cc->FTIR_CC Vinyl C=C p_ch2 p_ch2->NMR_CH2 Terminal Vinyl Protons/Carbon p_ch p_ch->NMR_CH Internal Vinyl Proton/Carbon

Caption: Correlation of this compound's functional groups with key FT-IR and NMR signals.

Performance of Acrylic Anhydride in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reaction medium is a critical factor that significantly influences the outcome of chemical syntheses. This guide provides a comparative analysis of the performance of acrylic anhydride (B1165640) in various solvent systems, drawing upon experimental data from different studies. The objective is to offer insights into how the choice of solvent can impact reaction yield, purity, and efficiency.

Comparative Performance Data

The following table summarizes the performance of acrylic anhydride in different reaction media based on collated data from various sources. It is important to note that the reaction types and conditions are not identical across these studies; therefore, this table should be used as a general guide to the potential efficacy of these solvents.

Reaction MediumReaction TypeSubstrate(s)Yield (%)Purity (%)Reference Reaction
Methylene (B1212753) ChlorideSynthesis of this compoundAcrylic acid, benzenesulfonyl chloride91%99%Dehydration/Condensation
Tetrahydrofuran (B95107) (THF)Synthesis of this compoundAcryloyl chloride, acrylic acid70-80%Not ReportedDehydration/Condensation
CyclohexaneEsterificationAdamantan-1-ol95%Not ReportedAcylation
ChloroformAmidationAniline95-98%Not ReportedAcylation
Solvent-freeSynthesis of this compoundAcetic anhydride, acrylic acid75%Not ReportedAnhydride Exchange

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in different reaction media.

Synthesis of this compound in Methylene Chloride
  • Objective: To synthesize this compound from acrylic acid and benzenesulfonyl chloride.

  • Materials: 3-liter four-necked glass reactor, thermometer, stirrer, dry air atmosphere, methylene chloride (1,240 g), polymerization inhibitors (Sumilizer GM, TP-D, WX-R), acrylic acid (216 g, 3.0 mol), benzenesulfonyl chloride (264 g, 1.5 mol), triethylamine (B128534) (304 g, 3.0 mol).

  • Procedure:

    • In a dry air atmosphere, charge the reactor with methylene chloride, polymerization inhibitors, acrylic acid, and benzenesulfonyl chloride.

    • Cool the mixture to 5°C.

    • Slowly add triethylamine dropwise over 2 hours, maintaining the reaction temperature at or below 30°C.

    • After the addition is complete, continue stirring for 1 hour at the same temperature.

    • Monitor the reaction progress by Gas Chromatography (GC) to confirm the conversion of acrylic acid.

    • Upon completion, wash the reaction mixture with water (375 g), followed by two additional washes with water (563 g each).

    • Remove the methylene chloride via distillation to obtain the this compound product.[1]

Synthesis of this compound in Tetrahydrofuran (THF)
  • Objective: To synthesize this compound from acryloyl chloride and acrylic acid.

  • Materials: Reaction vessel, ice bath, magnetic stirrer, fritted glass filter, rotary evaporator, tetrahydrofuran (THF, 50 mL), acrylic acid (2.0 g, 30 mmol), triethylamine (2.8 g, 30 mmol), acryloyl chloride (2.7 g, 30 mmol), dichloromethane (B109758) (CH₂Cl₂), dilute aqueous NaHCO₃, saturated aqueous NaCl, anhydrous Na₂SO₄.

  • Procedure:

    • Prepare a solution of acrylic acid and triethylamine in THF in a reaction vessel cooled in an ice bath.

    • Add acryloyl chloride dropwise to the cooled solution over 5 minutes.

    • Allow the solution to warm to room temperature and stir for 16 hours.

    • Collect the resulting NH₄⁺Cl⁻ precipitate by filtration using a fritted glass filter.

    • Remove the THF from the filtrate by rotary evaporation.

    • Dissolve the residue in CH₂Cl₂ (25 mL) and wash it twice with dilute aqueous NaHCO₃ (50 mL each) and once with saturated aqueous NaCl (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield this compound.[2]

Esterification using this compound in Cyclohexane
  • Objective: To synthesize acrylic acid adamantan-1-yl ester.

  • Materials: Reaction vessel with heating capability, this compound, adamantan-1-ol, acidic catalyst, cyclohexane.

  • Procedure:

    • In a suitable reaction vessel, dissolve adamantan-1-ol and an acidic catalyst in cyclohexane.

    • Add this compound to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction until completion.

    • Upon completion, cool the reaction mixture and isolate the product through appropriate workup and purification procedures.[1][3]

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the chemical processes and the factors influencing the performance of this compound, the following diagrams are provided.

G General Mechanism of Nucleophilic Acyl Substitution cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Deprotonation (if needed) AA This compound (Electrophile) Nu Nucleophile (e.g., R-OH, R-NH2) TI Tetrahedral Intermediate AA->TI Nu->TI Nu->TI Attack at carbonyl carbon P Acylated Product (Ester or Amide) TI->P TI->P Reformation of carbonyl double bond LG Carboxylate Leaving Group TI->LG P_protonated Protonated Product P->P_protonated Base Base P_final Final Product P_protonated->P_final Base->P_final

Caption: General mechanism of nucleophilic acyl substitution with this compound.

G Influence of Reaction Medium on Acrylation Performance cluster_properties Solvent Properties cluster_performance Performance Metrics Solvent Reaction Medium Polarity Polarity (Polar vs. Non-polar) Solvent->Polarity Protic Nature (Protic vs. Aprotic) Solvent->Protic Rate Reaction Rate Polarity->Rate Yield Yield & Purity Polarity->Yield Protic->Rate SideReactions Side Reactions Protic->SideReactions Rate->Yield Selectivity Selectivity Selectivity->Yield SideReactions->Yield

Caption: Logical relationship of solvent properties to reaction performance.

References

Assessing the Degree of Functionalization with Acrylic Anhydride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functionalization with acrylic anhydride (B1165640) is a critical step in materials science and drug development, enabling the introduction of reactive acrylate (B77674) groups onto various substrates such as polymers, nanoparticles, and biomolecules. These acrylate moieties serve as handles for subsequent polymerization, cross-linking, or bioconjugation reactions. The extent of this functionalization, or the degree of functionalization (DF), directly influences the final properties of the material, including its mechanical strength, degradation rate, and biological activity. Therefore, accurate and reliable quantification of the DF is essential for quality control, process optimization, and ensuring predictable performance.

This guide provides an objective comparison of common analytical methods used to assess the degree of functionalization with acrylic anhydride. It details the principles, advantages, and limitations of each technique and provides experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific application.

Overview and Comparison of Analytical Methods

Several analytical techniques can be employed to determine the degree of functionalization. The choice of method depends on factors such as the nature of the substrate, the required sensitivity and accuracy, and the availability of instrumentation. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and chemical titration. Other techniques like Thermogravimetric Analysis (TGA) and UV-Visible (UV-Vis) Spectroscopy also find application in specific contexts.

Quantitative Data Comparison

The following table summarizes and compares the key performance characteristics of the primary methods for quantifying acrylate functionalization.

Method Principle Type of Quantification Advantages Disadvantages Typical Substrates
¹H NMR Spectroscopy Quantifies protons on the acrylate's vinyl group (~5.8-6.4 ppm) relative to a known number of protons on the substrate's backbone.[1]Absolute, Total FunctionalizationHigh precision and accuracy; provides detailed structural information; non-destructive.[2][3]Requires soluble samples; expensive instrumentation; lower sensitivity compared to other methods.Soluble polymers, oligomers, small molecules.
FTIR Spectroscopy Measures the absorbance of characteristic acrylate vibrational bands (e.g., C=O at ~1730 cm⁻¹, C=C at ~1635 cm⁻¹).[4][5]Relative (often requires calibration)Fast and simple; applicable to a wide range of solid and liquid samples; non-destructive.[6]Less precise for absolute quantification; band overlap can be an issue; requires a calibration curve for accuracy.[7]Polymers (films, powders), surfaces, hydrogels.
Chemical Titration Involves a chemical reaction with the acrylate double bond, followed by titration of the excess reagent or a reaction product.[8]Absolute, Accessible FunctionalizationHigh accuracy and precision; inexpensive instrumentation; based on well-established chemical principles.[9][10]Destructive; may not be specific if other reactive groups are present; can be time-consuming.Polymers, small molecules in solution.
Thermogravimetric Analysis (TGA) Measures the mass loss of the functionalized material upon heating and compares it to the unfunctionalized substrate.[11]RelativeSimple to perform; provides information on thermal stability.Can be inaccurate if the substrate also degrades in the same temperature range; problematic for materials with entrapped solvents or contaminants.[12]Polymers, nanoparticles.
UV-Vis Spectroscopy Measures the absorbance of the acrylate group (weakly absorbing) or a chromophore-tagged derivative.[13][14]Relative (requires calibration)High sensitivity; simple and widely available instrumentation.[15]Indirect method; requires that the acrylate or a derivative has a unique absorbance; potential for interference from other components.Soluble polymers, nanoparticles in dispersion.

Mandatory Visualizations

Chemical Reaction and Analytical Workflows

The following diagrams illustrate the fundamental chemical reaction for functionalization with this compound and the general experimental workflows for the key analytical techniques discussed.

cluster_reaction Functionalization Reaction Substrate Substrate-XH (X = O, NH) r1 Substrate->r1 Anhydride This compound (CH₂=CHCO)₂O Anhydride->r1 Product Functionalized Substrate Substrate-X-CO-CH=CH₂ Byproduct Acrylic Acid CH₂=CHCOOH r1->Product r1->Byproduct

Caption: General reaction scheme for the functionalization of a hydroxyl or amine-containing substrate with this compound.

cluster_workflow General Analytical Workflow cluster_nmr ¹H NMR Spectroscopy cluster_titration Chemical Titration (Morpholine Method) nmr1 Dissolve Weighed Sample & Internal Standard in Solvent nmr2 Acquire ¹H NMR Spectrum nmr1->nmr2 nmr3 Integrate Acrylate Vinyl Peaks (~5.8-6.4 ppm) nmr2->nmr3 nmr5 Calculate DF from Integral Ratio nmr3->nmr5 nmr4 Integrate Substrate Backbone Peak nmr4->nmr5 tit1 Dissolve Weighed Sample in Solvent tit2 Add Known Excess of Morpholine (B109124) Solution tit1->tit2 tit3 Allow Michael Addition Reaction to Complete tit2->tit3 tit4 Back-Titrate Unreacted Morpholine with Std. Acid tit3->tit4 tit5 Calculate Moles of Acrylate from Titration Volume tit4->tit5

Caption: Comparative workflows for determining the degree of functionalization using ¹H NMR spectroscopy and chemical titration.

Detailed Experimental Protocols

Method 1: Quantitative ¹H NMR Spectroscopy

This protocol is highly effective for soluble polymers and provides an absolute measure of the total degree of functionalization.

Principle: The degree of functionalization (DF) is calculated by comparing the integrated signal of the acrylate vinyl protons to the integral of a well-resolved proton signal from the polymer backbone, which corresponds to a known number of protons.

Materials:

  • Functionalized polymer sample

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • Internal standard (optional, for concentration determination, e.g., maleic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the dried functionalized polymer into a vial.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Ensure complete dissolution.

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete proton relaxation for accurate integration.

  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Identify the characteristic signals for the acrylate group. Typically, two protons are found between δ 6.1–6.4 ppm and one proton between δ 5.8–5.9 ppm.[16]

    • Identify a well-resolved signal from the substrate backbone that does not overlap with other signals.

  • Integration and Calculation:

    • Set the integral of the known substrate backbone signal to a value corresponding to the number of protons it represents (e.g., set the integral of a CH₂ group to 2.00).

    • Measure the combined integral of the acrylate vinyl protons (I_acrylate).

    • The degree of functionalization is calculated using the following formula: DF (%) = [(I_acrylate / N_acrylate_protons) / (I_backbone / N_backbone_protons)] * 100 Where:

      • I_acrylate is the integral of the acrylate vinyl protons.

      • N_acrylate_protons is the number of vinyl protons per acrylate group (typically 3).

      • I_backbone is the integral of the chosen backbone signal.

      • N_backbone_protons is the number of protons represented by the backbone signal per monomer unit.

Method 2: Chemical Titration via Michael Addition

This method quantifies the accessible acrylate groups through a chemical reaction and is useful for samples that are insoluble in NMR solvents.[8]

Principle: A known excess of a secondary amine, such as morpholine, is reacted with the acrylate double bond via a Michael addition reaction. The unreacted morpholine is then back-titrated with a standardized acid. The amount of morpholine consumed is stoichiometric to the number of acrylate groups.

Materials:

  • Functionalized polymer sample

  • Morpholine solution (e.g., 0.1 M in a suitable solvent like THF or chloroform)

  • Standardized hydrochloric acid solution (e.g., 0.1 M HCl in ethanol)

  • Suitable solvent for the polymer (e.g., THF, chloroform)

  • Potentiometric titrator or a pH meter with an electrode suitable for non-aqueous titrations

  • Burette, flasks, and magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh an appropriate amount of the functionalized polymer into a flask.

  • Dissolve the polymer in a known volume of solvent.

  • Reaction: Add a precise, known excess volume of the morpholine solution to the polymer solution.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 2-24 hours) to ensure complete reaction.

  • Blank Titration: Perform a blank titration by taking the same volume of morpholine solution used in step 3, adding the same volume of solvent, and titrating with the standardized HCl solution to determine the initial amount of morpholine.

  • Sample Titration: Titrate the reaction mixture from step 4 with the standardized HCl solution potentiometrically. The endpoint is the point of maximum inflection in the titration curve.

  • Calculation:

    • Calculate the moles of morpholine consumed: Moles_consumed = (V_blank - V_sample) * M_HCl Where:

      • V_blank is the volume of HCl used for the blank titration (L).

      • V_sample is the volume of HCl used for the sample titration (L).

      • M_HCl is the molarity of the HCl solution (mol/L).

    • Since the reaction is 1:1, Moles_consumed is equal to the moles of acrylate groups in the sample.

    • Calculate the degree of functionalization: DF (mmol/g) = Moles_consumed / mass_sample (g)

Method 3: FTIR Spectroscopy

FTIR is a rapid, qualitative, and semi-quantitative method to confirm functionalization and estimate its extent.

Principle: The presence of acrylate groups is confirmed by the appearance of characteristic absorption bands. Quantification can be achieved by monitoring the change in the intensity of these bands relative to an internal standard peak within the polymer that is unaffected by the reaction.

Materials:

  • Functionalized polymer sample

  • Unfunctionalized polymer (as a reference)

  • FTIR spectrometer with an appropriate accessory (e.g., ATR, transmission)

  • KBr (if preparing pellets)

Procedure:

  • Sample Preparation: Prepare the sample in a form suitable for FTIR analysis (e.g., a thin film cast from solution, a KBr pellet, or direct analysis on an ATR crystal).

  • Data Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-650 cm⁻¹).

  • Qualitative Analysis:

    • Compare the spectrum of the functionalized polymer with that of the starting material.

    • Confirm the presence of new peaks corresponding to the acrylate group:

      • C=O stretch: ~1730 cm⁻¹

      • C=C stretch: ~1635 cm⁻¹[4]

      • =C-H out-of-plane bend: ~810 cm⁻¹[4]

    • Confirm the decrease or disappearance of peaks from the original functional group (e.g., broad O-H stretch around 3400 cm⁻¹ for a hydroxyl-containing substrate).[6]

  • Semi-Quantitative Analysis:

    • Identify a peak in the spectrum that remains constant before and after functionalization (an internal standard peak).

    • Calculate the ratio of the absorbance of a characteristic acrylate peak (e.g., A₁₇₃₀) to the absorbance of the internal standard peak (A_internal).

    • This ratio can be correlated to the degree of functionalization, often by creating a calibration curve with standards of known DF (determined by NMR or titration).

References

A Comparative Guide to the Electrophilicity of Acrylic Anhydride and Other Common Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and bioconjugation, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. Anhydrides are a widely utilized class of reagents for this purpose, offering a balance of reactivity and stability. Among them, acrylic anhydride (B1165640) stands out due to its dual functionality: a highly reactive acylating center and a Michael acceptor. This guide provides an objective, data-driven comparison of the electrophilicity of acrylic anhydride relative to other commonly used anhydrides—acetic anhydride, propionic anhydride, and succinic anhydride. Understanding these differences is crucial for reaction design, optimization, and the development of novel chemical entities.

Executive Summary

The electrophilicity of an anhydride's carbonyl carbon dictates its susceptibility to nucleophilic attack, a key step in acylation reactions. This property is influenced by both inductive and resonance effects. In this compound, the presence of a carbon-carbon double bond in conjugation with the carbonyl group significantly modulates its electronic properties, distinguishing it from its saturated counterparts. This guide synthesizes available spectroscopic and theoretical data to provide a comparative framework for these anhydrides.

Factors Influencing Anhydride Electrophilicity

The reactivity of an anhydride is primarily governed by the electronic environment of its carbonyl carbons. Key influencing factors include:

  • Inductive Effects: Electron-donating alkyl groups, such as the methyl and ethyl groups in acetic and propionic anhydride, respectively, decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity.

  • Resonance Effects: The lone pairs on the central oxygen atom can donate electron density to both carbonyl groups, a characteristic feature of all anhydrides.

  • Conjugation: In α,β-unsaturated anhydrides like this compound, the C=C double bond is in conjugation with the C=O group. This delocalization of π-electrons can influence the electrophilicity of the carbonyl carbon.

  • Ring Strain: For cyclic anhydrides such as succinic anhydride, ring strain can increase the carbonyl bond's reactivity.

Comparative Analysis of Electrophilicity

Spectroscopic Data Comparison: A Window into Electrophilicity

Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable insights into the electronic environment of the carbonyl group. A higher carbonyl stretching frequency in IR spectroscopy and a more downfield chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy generally correlate with increased electrophilicity.

Table 1: Spectroscopic Data for Selected Anhydrides

AnhydrideStructureSymmetric C=O Stretch (cm⁻¹)Asymmetric C=O Stretch (cm⁻¹)¹³C NMR (C=O) (ppm)
Acetic Anhydride (CH₃CO)₂O~1760~1820~167
Propionic Anhydride (CH₃CH₂CO)₂OData not availableData not availableData not available
Succinic Anhydride (CH₂)₂(CO)₂O~1780~1865~171
This compound (CH₂=CHCO)₂OData not availableData not availableData not available

Note: Specific experimental values can vary slightly depending on the solvent and measurement conditions. The absence of readily available, directly comparable data for propionic and this compound highlights a gap in the literature.

From the available data, the higher stretching frequencies for succinic anhydride compared to acetic anhydride suggest a greater electrophilicity, likely influenced by ring strain.[1] For this compound, the conjugation of the double bond with the carbonyl group is expected to lower the carbonyl stretching frequency due to resonance, which would suggest a decrease in electrophilicity at the carbonyl carbon for acylation reactions. However, this conjugation also introduces an alternative electrophilic site at the β-carbon for Michael addition reactions.

The ¹³C NMR chemical shift of the carbonyl carbon in succinic anhydride is more downfield than in acetic anhydride, further supporting its higher electrophilicity.

Reaction Mechanisms and Pathways

The differing structures of these anhydrides not only affect their intrinsic electrophilicity but also the potential reaction pathways.

dot

reaction_pathways cluster_anhydrides Anhydrides cluster_reactions Reaction Pathways Acrylic_Anhydride Acrylic_Anhydride Acylation Nucleophilic Acyl Substitution Acrylic_Anhydride->Acylation at C=O Michael_Addition Conjugate (Michael) Addition Acrylic_Anhydride->Michael_Addition at C=C Saturated_Anhydrides Acetic, Propionic, Succinic Anhydrides Saturated_Anhydrides->Acylation

Caption: Reaction pathways for acrylic vs. saturated anhydrides.

As illustrated, while all listed anhydrides undergo nucleophilic acyl substitution, this compound presents an additional reaction pathway via Michael addition. This dual reactivity is a key consideration for researchers, as it can lead to different products depending on the nature of the nucleophile and the reaction conditions.

Experimental Protocols: A General Method for Comparing Anhydride Reactivity via Aminolysis

To quantitatively assess the electrophilicity of these anhydrides, a comparative kinetic study of their reaction with a nucleophile, such as an amine, can be performed. This method, known as aminolysis, is a common way to evaluate the reactivity of acylating agents.

Objective

To determine the relative rates of reaction of acrylic, acetic, propionic, and succinic anhydrides with a model primary amine (e.g., benzylamine) in a suitable aprotic solvent (e.g., acetonitrile) at a constant temperature.

Materials
  • This compound

  • Acetic anhydride

  • Propionic anhydride

  • Succinic anhydride

  • Benzylamine (B48309)

  • Acetonitrile (B52724) (anhydrous)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., a dilute solution of a different, highly reactive amine or a dilute acid)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of each anhydride in anhydrous acetonitrile at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of benzylamine in anhydrous acetonitrile at a known concentration (e.g., 0.2 M).

    • Prepare a stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • For each anhydride, set up a reaction vessel in a constant temperature bath (e.g., 25 °C).

    • To the reaction vessel, add a known volume of the anhydride stock solution and the internal standard stock solution. Allow the solution to thermally equilibrate.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the pre-equilibrated benzylamine stock solution to the anhydride solution. Start a timer immediately.

    • At regular time intervals (e.g., every 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis:

    • Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining benzylamine or the formed amide product relative to the internal standard.

    • Plot the concentration of the reactant (or product) versus time.

  • Data Analysis:

    • Determine the initial rate of the reaction for each anhydride from the slope of the concentration vs. time plot at t=0.

    • Alternatively, if the reaction follows pseudo-first-order kinetics (by using a large excess of one reactant), the rate constant (k) can be determined by plotting ln([Reactant]) vs. time.

    • Compare the initial rates or the rate constants to establish the relative electrophilicity of the anhydrides.

dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Anhydrides, Amine, Internal Standard) Equilibration Equilibrate Anhydride & Internal Standard at Constant Temperature Stock_Solutions->Equilibration Initiation Add Amine to Initiate Reaction Equilibration->Initiation Sampling Withdraw and Quench Aliquots at Timed Intervals Initiation->Sampling GC_HPLC Analyze Aliquots by GC or HPLC Sampling->GC_HPLC Plotting Plot Concentration vs. Time GC_HPLC->Plotting Rate_Determination Determine Initial Rates or Rate Constants Plotting->Rate_Determination

Caption: Workflow for comparative kinetic analysis of anhydride reactivity.

Conclusion

The electrophilicity of anhydrides is a nuanced property influenced by a combination of electronic and structural effects. While this compound possesses an electrophilic carbonyl center for acylation, its conjugated system introduces a competing Michael addition pathway, a critical consideration in synthetic design. In contrast, saturated anhydrides like acetic, propionic, and succinic anhydride react solely through nucleophilic acyl substitution. Based on spectroscopic data, the order of electrophilicity for acylation is likely Succinic Anhydride > Acetic Anhydride, with the position of acrylic and propionic anhydride requiring further experimental clarification. The provided experimental protocol offers a robust framework for researchers to quantitatively determine these relative reactivities, enabling more informed decisions in the selection of acylating agents for their specific research and development needs.

References

A Comparative Guide to the Kinetic Studies of Cyclic Anhydride Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Acrylic Anhydride (B1165640): Extensive literature searches for the kinetic parameters of acrylic anhydride copolymerization, specifically its reactivity ratios with common comonomers, did not yield sufficient quantitative data for a direct comparative guide. Therefore, this guide will focus on the well-documented kinetic studies of maleic anhydride , a structurally related cyclic anhydride, to provide a comprehensive overview of the experimental protocols and data interpretation methodologies that are directly applicable to the study of this compound copolymers.

The copolymerization of cyclic anhydrides is a critical process for synthesizing functional polymers used in a variety of applications, from dispersants and scale inhibitors to advanced drug delivery systems.[1] The kinetic parameters of these reactions, particularly the monomer reactivity ratios, are essential for predicting and controlling the final copolymer composition, microstructure, and, consequently, its physicochemical properties.[1][2]

Data Presentation: A Comparative Look at Maleic Anhydride Reactivity

Maleic anhydride (M1) exhibits a strong tendency to form alternating copolymers with a variety of electron-donating monomers (M2).[1] This behavior is quantified by the monomer reactivity ratios, r₁ and r₂, which represent the preference of a growing polymer chain ending in a given monomer to add the same monomer (homopropagation) versus the other monomer (cross-propagation). For maleic anhydride, r₁ is typically close to zero, indicating it has a very low propensity for self-polymerization.[1]

The product of the reactivity ratios (r₁r₂) is a strong indicator of the resulting copolymer structure. When r₁r₂ approaches 0, the monomers have a strong tendency to alternate.

Monomer 1 (M1)Comonomer (M2)r₁ (M1)r₂ (M2)r₁ * r₂Copolymer Tendency
Maleic AnhydrideStyrene0.010.020.0002Strong Alternating[1]
Maleic AnhydrideAcrylonitrile0.054.00.2Non-ideal
Maleic AnhydrideMethyl Methacrylate0.033.50.105Non-ideal
Maleic AnhydrideVinyl Acetate (B1210297)0.0030.0550.000165Strong Alternating

Note: The reactivity ratios for maleic anhydride with acrylonitrile, methyl methacrylate, and vinyl acetate are representative values and can vary with reaction conditions.

Experimental Protocols

Protocol 1: Aqueous Solution Copolymerization of Maleic Anhydride and Acrylic Acid

This protocol describes a general procedure for synthesizing a maleic anhydride-acrylic acid copolymer via free-radical polymerization in an aqueous solution.[1][3][4]

Materials:

  • Maleic Anhydride (MA)

  • Acrylic Acid (AA)

  • Ammonium (B1175870) Persulfate (or another suitable water-soluble initiator)

  • Deionized Water

  • Sodium Hydroxide (B78521) (for pH adjustment, if necessary)

Equipment:

  • Four-necked reaction flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Preparation: In the reaction flask, dissolve a specific amount of maleic anhydride in deionized water.

  • Monomer & Initiator Feed: In a separate beaker, prepare an aqueous solution of acrylic acid and the ammonium persulfate initiator. The molar ratio of the monomers and the amount of initiator should be determined based on the desired copolymer properties.[4]

  • Reaction Setup: Equip the reaction flask with the stirrer, condenser, thermometer, and dropping funnel. Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Reaction Initiation: While stirring, heat the maleic anhydride solution in the reaction vessel to the desired temperature (e.g., 85°C).[1]

  • Monomer Addition: Slowly add the acrylic acid and initiator solution to the reaction flask using the dropping funnel over a period of 1.5 to 2 hours, maintaining a constant temperature throughout the addition.[1]

  • Polymerization: After the addition is complete, maintain the reaction at the set temperature for an additional 2 to 3 hours to ensure high monomer conversion.[1]

  • Cooling and Neutralization: Cool the resulting copolymer solution to below 60°C. If required, neutralize the solution to a desired pH with an aqueous sodium hydroxide solution.

  • Purification (Optional): The copolymer can be purified to remove unreacted monomers and low molecular weight oligomers by methods such as dialysis or precipitation in a non-solvent (e.g., acetone).[1]

Protocol 2: Experimental Determination of Monomer Reactivity Ratios

To determine the reactivity ratios, a series of copolymerization reactions are performed at various initial monomer feed ratios, with the reaction stopped at low conversion.[1]

Procedure:

  • Copolymer Synthesis Series: Prepare at least five reaction mixtures with different initial molar feed ratios of maleic anhydride ([M₁]₀) to the comonomer ([M₂]₀).

  • Low Conversion Polymerization: For each mixture, carry out the polymerization to a low conversion, typically less than 10%. This is crucial to ensure that the monomer feed ratio remains relatively constant during the experiment. Low conversion can be achieved by limiting the reaction time or the amount of initiator.

  • Isolation and Purification: Isolate and thoroughly purify the resulting copolymer from each reaction to remove all unreacted monomers. Precipitation in a suitable non-solvent followed by drying under vacuum is a common method.[1]

  • Copolymer Composition Analysis: Determine the molar composition of each purified copolymer. For a maleic anhydride-acrylic acid copolymer, this can be done by titrating an aqueous solution of the polymer with a standardized sodium hydroxide solution. The maleic anhydride units hydrolyze in water to form maleic acid, and the titration measures the total carboxylic acid content, which can be used to calculate the mole fraction of each monomer unit in the copolymer.[1]

  • Calculation of Reactivity Ratios: Use a method such as the Fineman-Ross or Kelen-Tüdös method to analyze the data. These methods linearize the copolymerization equation, allowing the reactivity ratios (r₁ and r₂) to be determined graphically or by linear regression from the initial monomer feed ratios and the resulting copolymer compositions.[1]

Visualizing Kinetic Studies and Copolymer Structure

The following diagrams illustrate the workflow for kinetic studies and the fundamental relationship between reactivity ratios and the resulting copolymer architecture.

G cluster_prep 1. Reaction Preparation cluster_poly 2. Polymerization cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Prepare ≥5 reactions with varying monomer feed ratios ([M1]₀/[M2]₀) poly1 Run polymerization to low conversion (<10%) prep1->poly1 analysis1 Isolate and purify copolymer poly1->analysis1 analysis2 Determine copolymer composition (e.g., Titration, NMR) analysis1->analysis2 calc1 Apply linear method (e.g., Fineman-Ross) analysis2->calc1 calc2 Plot data and determine slope and intercept calc1->calc2 r1r2 Calculate r₁ and r₂ calc2->r1r2 G cluster_input Reactivity Ratio Values cluster_output Resulting Copolymer Structure r1_zero r₁ ≈ 0, r₂ ≈ 0 (r₁r₂ ≈ 0) alternating Alternating -M₁-M₂-M₁-M₂- r1_zero->alternating r1r2_one r₁r₂ ≈ 1 random Ideal Random -M₁-M₂-M₂-M₁- r1r2_one->random r1_greater r₁ > 1, r₂ < 1 blocky1 Blocky in M₁ -M₁-M₁-M₁-M₂- r1_greater->blocky1 r1_less r₁ < 1, r₂ > 1 blocky2 Blocky in M₂ -M₂-M₂-M₂-M₁- r1_less->blocky2

References

Safety Operating Guide

Acrylic Anhydride: Safe Disposal and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe handling and disposal of acrylic anhydride (B1165640) in a laboratory setting. The following protocols are designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Urgent Safety Profile: Acrylic anhydride is a corrosive, combustible, and moisture-sensitive lachrymator. It reacts violently with water, releasing acrylic acid and generating heat. Inhalation, ingestion, or skin contact can cause severe burns and tissue damage. All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment.

Chemical and Safety Data

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValueCitation
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Appearance Colorless liquid
Boiling Point 65-67 °C at 12 mmHg
Flash Point 67 °C (153 °F) - closed cup
Density 1.109 g/cm³ at 25 °C

Step-by-Step Disposal Procedure for Unused this compound

On-site neutralization of this compound is not recommended due to its violent, exothermic reaction with water and other neutralizing agents. The preferred and safest method is disposal as hazardous chemical waste through a certified environmental management company.

Protocol for Preparing this compound Waste for Disposal:

  • Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.

    • Crucially, do not mix this compound waste with other chemical waste streams , especially aqueous solutions, acids, bases, alcohols, or oxidizing agents, to prevent violent reactions within the container.

  • Containment:

    • The primary waste container must be made of a compatible material (e.g., glass or certain types of polyethylene) and be in good condition with a secure, tightly sealing cap.

    • If collecting unused or neat this compound, ensure the container is dry before adding the chemical.

    • Place the sealed primary container into a larger, durable secondary container (e.g., a pail or drum with absorbent packing material) to prevent breakage and contain potential leaks.

  • Labeling:

    • Label the waste container clearly and accurately. The label must include:

      • The words "Hazardous Waste"

      • "this compound"

      • Associated hazard symbols (e.g., Corrosive, Flammable)

      • Accumulation start date

      • Researcher's name and contact information

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area must be away from sources of ignition, moisture, and incompatible chemicals.

  • Arranging Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Small Spill Cleanup Protocol

This protocol applies to spills of less than 100 mL within a chemical fume hood. For larger spills, evacuate the area and contact your EHS emergency line immediately.

  • Alert & Restrict: Alert personnel in the immediate area and restrict access. Ensure the fume hood sash is kept at the lowest practical height.

  • Don PPE: If not already worn, don the required PPE: chemical splash goggles, face shield, long-sleeved flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).

  • Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, clay, or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material using spark-proof tools (e.g., plastic scoop) and place it into a designated, dry hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth into the same hazardous waste container.

  • Dispose: Seal, label, and store the waste container as described in the disposal procedure above.

Visual Guides for Safe Handling

The following diagrams illustrate critical safety and procedural workflows for managing this compound.

cluster_incompatible Incompatible With (Violent Reaction) AA This compound Water Water / Moisture AA->Water Bases Strong Bases (e.g., NaOH) AA->Bases Alcohols Alcohols (e.g., Methanol) AA->Alcohols Oxidizers Strong Oxidizing Agents AA->Oxidizers Amines Amines / Ammonia AA->Amines

Caption: Chemical incompatibility diagram for this compound.

start This compound Waste Generated decision Spill or Contaminated Material? start->decision absorb 1. Absorb with Inert Material (e.g., Vermiculite) decision->absorb Yes (Spill) package Unused Product / Bulk Waste decision->package No (Unused) collect 2. Collect into Dry, Designated Waste Container absorb->collect seal 3. Seal Container Tightly collect->seal package->collect label_waste 4. Affix Hazardous Waste Label seal->label_waste store 5. Move to Designated Waste Storage Area label_waste->store contact 6. Contact EHS for Pickup store->contact

Caption: Step-by-step workflow for this compound waste disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling Acrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of acrylic anhydride (B1165640), designed to ensure the well-being of laboratory personnel and maintain a secure research environment. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures before working with this chemical.

Acrylic anhydride is a corrosive and combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize risk.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment, emphasizing the need for materials with high chemical resistance.

Body PartRequired PPEMaterial/Specification Examples
Hands Double-gloving with chemical-resistant glovesInner Glove: Nitrile Outer Glove: Butyl rubber or Neoprene[3]
Eyes/Face Chemical splash goggles and a face shieldMust meet ANSI Z87.1 standards
Body Chemical-resistant laboratory coat or apron worn over full-coverage clothingNomex® or similar flame-retardant material. Avoid polyester (B1180765) and acrylic fabrics.[4]
Feet Closed-toe, chemical-resistant shoesLeather or polymeric material
Respiratory Use in a certified chemical fume hood is required. For emergencies or situations exceeding occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.Consult your institution's Environmental Health and Safety (EHS) office for specific respirator selection.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the chemical to its final disposal.

Figure 1. Operational Workflow for this compound receiving Receiving and Inspection storage Secure Storage receiving->storage Inspect for damage handling Handling and Use in Fume Hood storage->handling Transport in secondary containment decontamination Decontamination of Surfaces and Equipment handling->decontamination After each use waste_collection Waste Collection handling->waste_collection Collect liquid and solid waste decontamination->waste_collection Collect all contaminated materials disposal Disposal waste_collection->disposal Follow institutional hazardous waste procedures

Caption: Figure 1. Operational Workflow for this compound.

Step-by-Step Procedures:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the manufacturer's label and hazard warnings are intact and legible.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be stored in a corrosive-resistant container with a resistant inner liner.[2] Keep the container tightly closed and store it locked up.

  • Handling and Use:

    • All work with this compound must be conducted in a certified chemical fume hood.

    • Before starting, ensure an emergency eyewash station and safety shower are readily accessible.

    • Use compatible dispensing equipment (e.g., glass or PTFE) to avoid degradation of materials.

    • Do not eat, drink, or smoke in the handling area.[5]

  • Decontamination:

    • Wipe down all work surfaces and equipment with a suitable decontaminating agent after each use. A solution of sodium bicarbonate can be used to neutralize any residual anhydride.

    • Thoroughly wash hands with soap and water after handling.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:
  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, labeled, and sealed hazardous waste container. The container must be compatible with this compound.

  • Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste bag or container.[6]

Disposal Procedure:
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Combustible).

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound down the drain.[7]

Emergency Response: Spills and Exposures

Immediate and correct response to emergencies is critical. The following workflow outlines the necessary steps in the event of a spill.

Figure 2. This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate assess Assess the Spill evacuate->assess small_spill Small Spill (<100 mL) assess->small_spill If manageable large_spill Large Spill (>100 mL) or Unknown assess->large_spill If unmanageable cleanup Cleanup by Trained Personnel with Proper PPE small_spill->cleanup contact_ehs Contact EHS and Emergency Services large_spill->contact_ehs absorb Contain and Absorb with Inert Material cleanup->absorb neutralize Neutralize with Sodium Bicarbonate absorb->neutralize collect Collect Waste neutralize->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area

Caption: Figure 2. This compound Spill Response Workflow.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

By adhering to these safety protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before use.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.